molecular formula C6H4F2 B165170 1,4-Difluorobenzene CAS No. 540-36-3

1,4-Difluorobenzene

Cat. No.: B165170
CAS No.: 540-36-3
M. Wt: 114.09 g/mol
InChI Key: QUGUFLJIAFISSW-UHFFFAOYSA-N
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Description

1,4-difluorobenzene is a difluorobenzene.

Properties

IUPAC Name

1,4-difluorobenzene
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InChI

InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

QUGUFLJIAFISSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4F2
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DSSTOX Substance ID

DTXSID1075432
Record name 1,4-Difluorobenzene
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Molecular Weight

114.09 g/mol
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Physical Description

Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline]
Record name 1,4-Difluorobenzene
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CAS No.

540-36-3
Record name 1,4-Difluorobenzene
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Record name p-Difluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Difluorobenzene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluorobenzene (p-difluorobenzene) is a fluorinated aromatic compound with significant applications across the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique physicochemical properties, stemming from the symmetrical substitution of two highly electronegative fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, spectroscopic signature, and reactivity of this compound, intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Symmetry

This compound possesses a planar structure with D2h point group symmetry. The two fluorine atoms are positioned opposite each other on the benzene ring, resulting in a nonpolar molecule.[3] The carbon-fluorine bond is highly polarized due to fluorine's high electronegativity, which influences the molecule's overall electronic properties and reactivity.

Recent studies combining femtosecond Raman coherence spectroscopy with high-level coupled-cluster calculations have provided precise measurements of its equilibrium bond lengths in the gas phase.[4][5] These structural parameters are crucial for computational modeling and understanding intermolecular interactions.

Table 1: Molecular Structure of this compound

ParameterValueReference
Molecular FormulaC₆H₄F₂[6]
Molecular Weight114.09 g/mol [6]
C1-C2 Bond Length (rₑ)1.3849(4) Å[4]
C2-C3 Bond Length (rₑ)1.3917(4) Å[4]
C-F Bond Length (rₑ)1.3422(3) Å[4]
C2-H2 Bond Length (rₑ)1.0791(5) Å[4]
Point GroupD2h[3]

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic aromatic odor. Its physical properties are summarized in the table below. The high volatility and flammability necessitate careful handling and storage in a well-ventilated, cool environment away from ignition sources.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number540-36-3[6]
AppearanceColorless liquid[2]
Boiling Point88-89 °C[2]
Melting Point-13 °C[2]
Density1.11 g/mL at 25 °C[2]
Refractive Index (n20/D)1.441[2]
Flash Point2 °C[2]
SolubilityInsoluble in water, soluble in organic solvents[2]

Spectroscopic Characterization

The symmetric nature of this compound leads to a relatively simple yet informative spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to molecular symmetry, all four protons are chemically equivalent, as are the two fluorine atoms. This results in simplified ¹H and ¹⁹F NMR spectra. The spectrum is a classic example of an AA'BB'X spin system when considering ¹³C satellites, but is often approximated for simplicity. The key feature is the complex splitting pattern arising from various proton-fluorine (JHF) and proton-proton (JHH) coupling constants.

Table 3: NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Reference(s)
¹H~7.0Multiplet³JHF ≈ 6.2 Hz[7]
¹³CC-F: ~162 (dd)C-H: ~116 (t)Doublet of doubletsTriplet¹JCF ≈ 245 Hz²JCF ≈ 25 Hz¹JCH ≈ 164 Hz[3]
¹⁹F~ -120Multiplet-[8]

Note: Precise chemical shifts and coupling constants can vary with solvent and experimental conditions. The values presented are approximate and illustrative.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound are governed by its D2h symmetry. Vibrations are classified as either infrared (IR) active, Raman active, or both, according to the selection rules for this point group. A comprehensive assignment of the fundamental vibrational frequencies is crucial for quality control and structural analysis.

Table 4: Key Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)SymmetryAssignment DescriptionActivityReference
3088AgC-H stretchRaman[3]
3073B1uC-H stretchIR[3]
1617B3gC-C stretchRaman[3]
1514B1uC-C stretchIR[3]
1250AgC-F stretch / Ring modeRaman[3]
1228B1uC-H in-plane bendIR[3]
838B3uC-H out-of-plane bendIR[3]
505B3uC-F in-plane bendIR[3]
450AgRing deformationRaman[3]
Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak (M⁺) at m/z 114, corresponding to its molecular weight.[6] Fragmentation patterns are characteristic of aromatic compounds, involving the loss of fluorine and subsequent ring fragmentation.

Table 5: Major Peaks in the Mass Spectrum of this compound

m/zRelative IntensityAssignmentReference
114100%[C₆H₄F₂]⁺ (M⁺)[6]
88~15%[C₅H₃F]⁺[9]
63~23%[C₅H₃]⁺[9]

Chemical Reactivity and Synthetic Applications

The fluorine atoms significantly influence the reactivity of the benzene ring. They are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, they are also weak π-donors through resonance, directing incoming electrophiles to the ortho and para positions. Since the para positions are blocked, substitution occurs at the positions ortho to the fluorine atoms.

Electrophilic Aromatic Substitution: Nitration

A key reaction for functionalizing this compound is nitration. This reaction typically proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then attacks the electron-rich π-system of the aromatic ring. Due to the ortho-directing nature of the fluorine substituents, the primary product is 1,4-difluoro-2-nitrobenzene.

G cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack and Formation of Wheland Intermediate cluster_2 Step 3: Deprotonation to Restore Aromaticity HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O DFB This compound Wheland σ-complex (Wheland Intermediate) DFB->Wheland + NO₂⁺ Wheland_2 σ-complex Product 1,4-Difluoro-2-nitrobenzene Wheland_2->Product + Base Base Base (e.g., H₂O) Base->Product - H⁺

Figure 1: Mechanism of Electrophilic Nitration of this compound.

Role in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug molecules. While direct synthetic routes for major drugs starting from this compound are proprietary, its derivatives are crucial. For example, related difluorophenyl compounds are central to the structures of drugs like the antifungal agent Fluconazole and the antidiabetic drug Sitagliptin (B1680988), highlighting the importance of the difluorobenzene motif in medicinal chemistry.[10][11]

The general workflow involves using this compound as a starting scaffold, which is then functionalized through a series of reactions (e.g., acylation, substitution, cyclization) to build the complex molecular architecture of the final API.

G start This compound (Starting Material) step1 Functionalization (e.g., Friedel-Crafts Acylation) start->step1 intermediate1 Key Intermediate A (e.g., Difluorobenzoyl derivative) step1->intermediate1 step2 Further Modification (e.g., Nucleophilic Substitution) intermediate1->step2 intermediate2 Key Intermediate B step2->intermediate2 step3 Cyclization / Elaboration intermediate2->step3 final_product Active Pharmaceutical Ingredient (API) step3->final_product

Figure 2: General synthetic workflow using this compound in drug development.

Experimental Protocols

Synthesis of this compound via Improved Schiemann Reaction

This protocol describes a safer and more efficient synthesis from p-phenylenediamine (B122844), avoiding the isolation of explosive diazonium salts.

Materials:

Procedure:

  • Cool the reaction vessel to -10 °C.

  • Carefully add p-phenylenediamine (1.0 mol, 108 g) and liquefied hydrogen fluoride (400 g) to the vessel.

  • Stir the mixture mechanically for 10 minutes to ensure complete dissolution.

  • Slowly add sodium nitrite (1.1 mol, 75.9 g) while maintaining the temperature at -10 °C.

  • Allow the reaction to proceed for 3 hours.

  • After 3 hours, warm the reaction mixture using a water bath to decompose the diazonium salt. Decomposition is complete when gas evolution ceases.

  • Pour the reaction mixture into a separatory funnel and allow the layers to settle.

  • Separate the organic layer and neutralize it by washing with a 10% sodium hydroxide solution.

  • Isolate the resulting oil phase and dry it over anhydrous sodium sulfate.

  • Purify the crude product by atmospheric distillation. The colorless liquid product, this compound, is collected at its boiling point of 88 °C. The expected yield is approximately 78%.

Characterization Workflow

A standard workflow for the complete characterization of a synthesized batch of this compound is outlined below. This ensures confirmation of identity, purity, and structural integrity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation A1 Synthesized This compound A2 Purification (Distillation) A1->A2 B1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A2->B1 B2 Vibrational Spectroscopy (FTIR, Raman) A2->B2 B3 Mass Spectrometry (GC-MS) A2->B3 C1 Compare spectra with literature data B1->C1 B2->C1 B3->C1 C2 Confirm Structure & Purity Assessment C1->C2

Figure 3: Workflow for the characterization of this compound.

Conclusion

This compound is a fundamentally important fluorinated building block with well-defined structural and spectroscopic properties. Its symmetric nature simplifies its characterization, while the electronic effects of its fluorine substituents provide a unique reactivity profile that is leveraged in the synthesis of complex molecules. For professionals in drug development and organic synthesis, a thorough understanding of this compound's properties, as detailed in this guide, is essential for its effective and safe application in creating novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of p-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-difluorobenzene. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental methodologies and visualizations to support researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

p-Difluorobenzene, also known as 1,4-difluorobenzene, is an aromatic organic compound with the chemical formula C₆H₄F₂. It is a colorless liquid with a pungent, aromatic odor.[1][2] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[3][4]

Quantitative Data Summary

The key physicochemical properties of p-difluorobenzene are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of p-Difluorobenzene

PropertyValueReference
Molecular Formula C₆H₄F₂[1][5][6][7][8]
Molecular Weight 114.09 g/mol [1][2][5][6][7][8]
CAS Number 540-36-3[1][6][7][8]
Appearance Colorless liquid[2][6]
Odor Pungent, aromatic[1][2]

Table 2: Physical and Chemical Properties of p-Difluorobenzene

PropertyValueConditionsReference
Melting Point -13 °C[6][8][9][10][11]
Boiling Point 88-89 °Cat 1 atm[6][8][10][11]
Density 1.163 g/mLat 25 °C[9][10]
1.17006 g/mLat 20 °C[1]
Refractive Index (n_D) 1.441at 20 °C[8][9][11]
1.44219at 18.9 °C[1]
Vapor Pressure 56.5 mmHgat 25 °C
Solubility in Water 1.2 g/L[8]
LogP (Octanol/Water) 2.13[9]
Flash Point 2 °C (36 °F)[6][8]

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for determining the key physicochemical properties of p-difluorobenzene.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For p-difluorobenzene, which is a liquid at room temperature, this protocol would be applicable for determining its freezing point, which is thermodynamically equivalent to its melting point.

Principle: A small, powdered sample of the solidified compound is heated in a capillary tube immersed in a heating bath. The temperature range over which the solid melts is observed.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Heating oil (e.g., mineral oil, silicone oil)

  • Bunsen burner or other heat source

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of p-difluorobenzene is frozen. The solidified sample is finely powdered. A small amount of the powder is introduced into a capillary tube and packed down to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The thermometer and capillary tube assembly are inserted into the Thiele tube containing the heating oil. The side arm of the Thiele tube is gently heated.

  • Observation: The temperature is slowly increased (1-2 °C per minute) as the expected melting point is approached.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-1 °C).[5][9]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary and then just ceases upon cooling is the boiling point.[6][10]

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

  • Heat source

Procedure:

  • Sample Preparation: A few drops of p-difluorobenzene are placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in the heating bath.

  • Heating: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will expand and bubble out.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor displaces the remaining air.

  • Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10][12]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Principle: The mass of a known volume of the liquid is determined using a pycnometer, a glass flask with a precisely known volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Constant temperature bath

Procedure:

  • The clean, dry pycnometer is weighed accurately (m₁).

  • The pycnometer is filled with p-difluorobenzene, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

  • The filled pycnometer is placed in a constant temperature bath to bring the liquid to the desired temperature (e.g., 25 °C).

  • The pycnometer is removed, dried, and weighed again (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water), and weighed (m₃).

  • Calculation: The density (ρ) of p-difluorobenzene is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Principle: An Abbe refractometer measures the critical angle of a liquid to determine its refractive index.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Lens cleaning tissue and solvent (e.g., ethanol)

Procedure:

  • The refractometer prisms are cleaned with a suitable solvent and allowed to dry.

  • The instrument is calibrated using a standard liquid with a known refractive index.

  • A few drops of p-difluorobenzene are placed on the lower prism.

  • The prisms are closed and locked.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A qualitative determination involves observing whether a substance dissolves in a particular solvent at a given temperature.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated cylinders or pipettes

Procedure (Qualitative):

  • Approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube.

  • A small amount of p-difluorobenzene (e.g., 2-3 drops) is added to the solvent.

  • The mixture is agitated vigorously for 1-2 minutes.

  • Observation: The mixture is observed to see if the p-difluorobenzene has dissolved completely (miscible), formed a separate layer (immiscible), or is partially dissolved. The general rule of "like dissolves like" can be applied, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[13]

Synthesis and Applications in Drug Development

p-Difluorobenzene is a key building block in medicinal chemistry, primarily due to the unique properties conferred by the fluorine atoms.[1][4]

Synthesis of p-Difluorobenzene via the Balz-Schiemann Reaction

A common method for the synthesis of p-difluorobenzene is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.[5][6][7][9]

balz_schiemann_reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products p_phenylenediamine p-Phenylenediamine diazotization Diazotization p_phenylenediamine->diazotization NaNO2 Sodium Nitrite (B80452) (NaNO2) NaNO2->diazotization HBF4 Fluoroboric Acid (HBF4) HBF4->diazotization decomposition Thermal Decomposition diazotization->decomposition Diazonium Tetrafluoroborate Intermediate p_difluorobenzene p-Difluorobenzene decomposition->p_difluorobenzene N2 Nitrogen Gas (N2) decomposition->N2 BF3 Boron Trifluoride (BF3) decomposition->BF3

Balz-Schiemann reaction workflow for p-difluorobenzene synthesis.

Experimental Protocol Outline:

  • Diazotization: p-Phenylenediamine is treated with sodium nitrite in the presence of a cold, aqueous solution of fluoroboric acid to form the relatively stable p-phenylenediazonium tetrafluoroborate.[6][7][9]

  • Isolation: The diazonium salt precipitates and is collected by filtration.

  • Thermal Decomposition: The dried diazonium salt is gently heated, leading to its decomposition into p-difluorobenzene, nitrogen gas, and boron trifluoride.[6][7] The crude product is then purified, typically by distillation.

Role in Drug Development

The incorporation of fluorine atoms into drug molecules can significantly alter their physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][4]

drug_development_logic cluster_properties Physicochemical Properties of p-Difluorobenzene Moiety cluster_outcomes Impact on Drug Action lipophilicity Increased Lipophilicity bioavailability Improved Bioavailability lipophilicity->bioavailability metabolic_stability Enhanced Metabolic Stability prolonged_half_life Prolonged Half-life metabolic_stability->prolonged_half_life binding_affinity Altered Binding Affinity potency Increased Potency binding_affinity->potency reduced_side_effects Reduced Side Effects binding_affinity->reduced_side_effects Improved Selectivity pka_modification pKa Modification pka_modification->bioavailability

References

The Electronic Structure of 1,4-Difluorobenzene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular orbitals, geometric parameters, and electronic properties of 1,4-difluorobenzene, and their implications for chemical reactivity, intermolecular interactions, and drug design.

Introduction

This compound is a fluorinated aromatic compound that serves as a vital structural motif in numerous applications, ranging from materials science to pharmaceuticals. The introduction of two fluorine atoms at the para positions of the benzene (B151609) ring significantly alters the electronic landscape of the molecule compared to its parent, benzene. These changes in electronic structure bestow unique properties upon this compound, influencing its reactivity, intermolecular interactions, and, consequently, its utility in drug design. This technical guide provides a comprehensive overview of the electronic structure of this compound, presenting key quantitative data, detailing experimental and computational methodologies for its characterization, and visualizing fundamental concepts to aid in its application in research and development.

Molecular Geometry and Key Physicochemical Properties

The symmetric substitution of two highly electronegative fluorine atoms imparts a unique geometry and set of physicochemical properties to this compound. The molecule belongs to the D₂h point group, resulting in a planar structure with a center of inversion. This symmetry has profound implications for its electronic properties, most notably resulting in a zero net dipole moment.[1]

Table 1: Key Physicochemical and Structural Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄F₂[2]
Molecular Weight114.09 g/mol [2]
Dipole Moment0.00 D[1]
Ionization Energy9.159 ± 0.001 eV[3]
Point GroupD₂h[3]

Table 2: Experimental and Calculated Geometric Parameters of this compound

ParameterExperimental Value (Å or °)Computational MethodCalculated Value (Å or °)
r(C-C)1.397 (assumed)MP2(full)/6-31G-
r(C-H)1.084 (assumed)MP2(full)/6-31G-
r(C-F)1.350 (assumed)MP2(full)/6-31G-
∠C-C-C120 (assumed)MP2(full)/6-31G-
∠H-C-C120 (assumed)MP2(full)/6-31G-
∠F-C-C120 (assumed)MP2(full)/6-31G-

Electronic Structure and Molecular Orbitals

The introduction of fluorine atoms, with their high electronegativity, significantly perturbs the π-system of the benzene ring. The fluorine atoms' p-orbitals mix with the carbon p-orbitals, leading to a stabilization of the molecular orbitals.[4][5] This perturbation is not uniform across all orbitals and is key to understanding the molecule's reactivity and spectroscopic properties.

Table 3: Selected Experimental Vibrational Frequencies of this compound

SymmetryMode NumberFrequency (cm⁻¹)Description
Ag13088C-H stretch
Ag21595C-C stretch
Ag31250C-H in-plane bend
Ag41140-
Ag5859Ring breathing
Ag6450C-F in-plane bend
B1u111514C-C stretch
B2u191633C-C stretch
B3u28838C-H out-of-plane bend

Source: Data compiled from the NIST Chemistry WebBook.[3]

Below is a diagram illustrating the interaction between the benzene π-orbitals and the fluorine p-orbitals, leading to the formation of the molecular orbitals of this compound.

molecular_orbital_interaction cluster_benzene Benzene π Orbitals cluster_fluorine Fluorine p Orbitals cluster_dfb This compound MOs π1 π₁ (e₁g) MO2 π₁' π1->MO2 π2 π₂ (a₂u) MO3 π₂' π2->MO3 π3 π₃ (e₂u) HOMO HOMO π3->HOMO π4 π₄ (e₂u) LUMO LUMO π4->LUMO π5 π₅ (b₂g) MO6 π* π5->MO6 π6 π₆ (a₁u) p_F p-orbitals MO1 σ(C-F) p_F->MO1 p_F->MO2 p_F->MO3 p_F->HOMO π6* π6* π6*->MO6 ups_workflow Sample This compound (liquid) Vaporization Vaporization/ Supersonic Expansion Sample->Vaporization Ionization Ionization Chamber (He(I) or He(II) source) Vaporization->Ionization Analyzer Electron Energy Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Photoelectron Spectrum Detector->Spectrum Analysis Data Analysis (Orbital Energy Determination) Spectrum->Analysis esp_influence cluster_esp Electrostatic Potential cluster_interactions Intermolecular Interactions cluster_drug_properties Drug Properties ElectronRichF Electron-rich region (around F atoms) HBonding Halogen Bonding (F as acceptor) ElectronRichF->HBonding MembranePermeability Membrane Permeability ElectronRichF->MembranePermeability ElectronPoorPi Electron-deficient π-system PiStacking π-π Stacking (Quadrupole interactions) ElectronPoorPi->PiStacking CHPi C-H···π Interactions ElectronPoorPi->CHPi MetabolicStability Metabolic Stability ElectronPoorPi->MetabolicStability BindingAffinity Binding Affinity & Specificity HBonding->BindingAffinity PiStacking->BindingAffinity CHPi->BindingAffinity

References

An In-depth Technical Guide to the Molecular Geometry and Symmetry of 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and symmetry of 1,4-difluorobenzene, a key aromatic building block in the development of pharmaceuticals and advanced materials. Understanding the precise three-dimensional structure and symmetry of this molecule is fundamental to predicting its physicochemical properties, molecular interactions, and biological activity.

Molecular Geometry of this compound

The geometry of this compound has been determined with high precision using gas-phase experimental techniques, which provide a view of the molecule free from intermolecular forces present in the solid state.[1] The molecule is planar, a characteristic feature of the benzene (B151609) ring.

Quantitative Geometric Data

The semi-experimental equilibrium bond lengths for gas-phase this compound have been derived from rotational constants obtained via femtosecond Raman coherence spectroscopy. These values, along with the rotational constants, are summarized in the tables below. Due to the high symmetry of the molecule (D2h), the bond angles are close to the ideal 120° of a regular hexagon, with minor deviations caused by the electronic influence of the fluorine substituents.

ParameterValue (Å)Uncertainty (Å)
r_e(C1-C2)1.38490.0004
r_e(C2-C3)1.39170.0004
r_e(C-F)1.34220.0003
r_e(C2-H2)1.07910.0005
Table 1: Semi-experimental equilibrium bond lengths of this compound.
Rotational ConstantValue (MHz)Uncertainty (MHz)
A_05637.680.20
B_01428.230.37
C_01138.900.48
Table 2: Ground-state rotational constants of this compound.

Molecular Symmetry and Point Group

The symmetry of a molecule is a critical determinant of its spectroscopic properties and allowed electronic transitions. This compound possesses a high degree of symmetry and belongs to the D2h point group. This point group is characterized by a principal C2 axis, two perpendicular C2 axes, a horizontal mirror plane, and a center of inversion.

The key symmetry elements of this compound are:

  • Identity (E): The operation of doing nothing, which is a symmetry element of all molecules.

  • Three C2 axes: One passing through the fluorine atoms and the center of the ring, and two passing through the midpoints of opposite C-C bonds.

  • Three mirror planes (σ): One coinciding with the plane of the molecule (σh), and two perpendicular to it (σv).

  • A center of inversion (i): Located at the center of the benzene ring.

The presence of these symmetry elements dictates that this compound is a nonpolar molecule.

Logical Determination of the D2h Point Group

The determination of a molecule's point group follows a systematic analysis of its symmetry elements. The logical workflow for assigning this compound to the D2h point group is illustrated in the following diagram.

PointGroupDetermination start Start with this compound Molecule is_linear Is the molecule linear? start->is_linear two_or_more_cn Are there two or more C_n axes with n > 2? is_linear->two_or_more_cn No principal_axis Identify the principal axis (highest order C_n). two_or_more_cn->principal_axis No c2_perp Are there C_2 axes perpendicular to the principal C_2 axis? principal_axis->c2_perp Principal axis is C_2 sigma_h Is there a horizontal mirror plane (σ_h)? c2_perp->sigma_h Yes, two perpendicular C_2 axes exist d2h Point Group is D2h sigma_h->d2h Yes, the molecular plane is a σ_h no No yes Yes

A logical workflow for determining the D2h point group of this compound.

Experimental Protocols for Structural Determination

The determination of the precise molecular geometry of a volatile compound like this compound is typically achieved through gas-phase electron diffraction (GED) or microwave spectroscopy. Below is a representative protocol for a GED experiment.

Gas-Phase Electron Diffraction (GED) Protocol

1. Sample Preparation and Introduction:

  • A pure sample of this compound is placed in a temperature-controlled reservoir.

  • The sample is heated to produce a sufficient vapor pressure.

  • The vapor is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.

2. Electron Beam Generation and Interaction:

  • An electron gun generates a high-energy, monochromatic beam of electrons (typically 40-60 keV).

  • The electron beam is focused and directed to intersect the molecular beam at a right angle.

  • The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

3. Data Acquisition:

  • The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

  • To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector. This device has a varying angular opening to compensate for the rapid fall-off in scattering intensity with increasing scattering angle.

  • Diffraction patterns are recorded at multiple camera distances to capture a wide range of scattering angles.

4. Data Analysis:

  • The recorded diffraction patterns are digitized and radially averaged to obtain a one-dimensional scattering intensity curve as a function of the scattering angle.

  • The experimental intensity curve is corrected for background scattering and converted to a molecular scattering function.

  • A theoretical molecular scattering curve is calculated based on an initial structural model of this compound (bond lengths, bond angles).

  • A least-squares refinement process is used to iteratively adjust the geometric parameters of the model to achieve the best possible fit between the theoretical and experimental scattering curves.

  • This refinement yields the final, high-precision values for the bond lengths and angles of the molecule.

The workflow for this experimental protocol is visualized below.

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis sample_prep Pure this compound Sample vaporization Vaporization in Reservoir sample_prep->vaporization molecular_beam Formation of Molecular Beam via Nozzle vaporization->molecular_beam interaction Electron Beam Intersects Molecular Beam molecular_beam->interaction electron_gun Generate High-Energy Electron Beam electron_gun->interaction scattering Scattering of Electrons interaction->scattering detection Record Diffraction Pattern on Detector scattering->detection digitize Digitize and Radially Average Pattern detection->digitize intensity_curve Generate Experimental Intensity Curve digitize->intensity_curve refinement Least-Squares Refinement intensity_curve->refinement model Propose Initial Structural Model model->refinement final_structure Final Molecular Geometry refinement->final_structure

Workflow for determining molecular geometry using Gas-Phase Electron Diffraction.

Conclusion

This compound is a planar molecule with D2h symmetry. Its precisely determined bond lengths and high degree of symmetry are crucial factors influencing its molecular packing in the solid state, its interactions with biological targets, and its spectroscopic signatures. The experimental protocols outlined in this guide represent standard methodologies for obtaining high-resolution structural data for this and other key molecules in chemical and pharmaceutical research.

References

theoretical studies of 1,4-Difluorobenzene interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 1,4-Difluorobenzene Interactions

Introduction

This compound is a halogenated aromatic compound of significant interest in various scientific fields, including materials science and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity and the polarity of the C-F bond contribute to a unique profile of non-covalent interactions that are critical for molecular recognition and self-assembly processes. In drug design, the strategic placement of fluorine can enhance binding affinity, metabolic stability, and membrane permeability.[1][2]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study the intermolecular interactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental forces governing the behavior of this important fluorinated building block.

Core Non-Covalent Interactions

Theoretical studies have elucidated several key non-covalent interactions that dictate the structural and energetic landscape of this compound complexes. These interactions are often subtle and require sophisticated computational methods for accurate characterization.

  • C-H···F Interactions : These interactions are a form of weak hydrogen bond. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring increases the acidity of the aromatic C-H groups, enhancing them as hydrogen bond donors.[3] Structural studies show that C-H···F interactions in crystalline this compound play a similar structural role to the more conventional C-H···O interactions observed in analogous compounds like 1,4-benzoquinone.[3] There remains some debate as to whether these should be classified as specific hydrogen bonds or as general van der Waals stabilizations.[3]

  • Cation-π Interactions : This is a powerful non-covalent force between a cation and the electron-rich face of a π-system.[4][5] The quadrupole moment of the benzene ring, which creates a region of negative electrostatic potential on the aromatic face, is the primary driver of this interaction.[6] The fluorine substituents in this compound modulate this quadrupole moment, thereby tuning the strength of the cation-π interaction. This is particularly relevant in biological systems, where aromatic residues of amino acids frequently interact with cationic species.[4][7]

  • Halogen Bonding : While fluorine is the most electronegative element and typically a poor halogen bond donor, the study of halogen bonding is crucial for understanding halogenated compounds.[8][9] Halogen bonds are highly directional interactions involving a region of positive electrostatic potential (the σ-hole) on the halogen atom.[10] Computational modeling is essential for accurately describing these interactions, which are driven by a combination of electrostatics and dispersion.[10][11]

  • π-π Stacking and Van der Waals Forces : Like other aromatic systems, this compound participates in π-π stacking interactions. These, along with ubiquitous van der Waals dispersion forces, contribute significantly to the overall stability of condensed phases and molecular aggregates.

Theoretical and Computational Methodologies

A variety of computational methods are used to investigate the interactions of this compound, ranging from high-accuracy ab initio techniques to more efficient DFT and empirical methods.

  • Ab Initio Methods : Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are considered the "gold standard" for accuracy in quantum chemistry.[12] They are often used to benchmark other methods and to calculate highly accurate potential energy surfaces and binding energies for small molecular complexes.[10][13] For example, MP2 calculations have been successfully used to determine the optimal structures and stabilization enthalpies of complexes like p-difluorobenzene⋅⋅⋅Ar.[13]

  • Density Functional Theory (DFT) : DFT provides a good balance between computational cost and accuracy, making it a workhorse for studying larger systems. The choice of the exchange-correlation functional is critical. Functionals such as M06-2X, ωB97X-D, and B3LYP have shown good performance for non-covalent interactions.[14]

  • Symmetry-Adapted Perturbation Theory (SAPT) : SAPT is a particularly powerful method for analyzing intermolecular interactions. Instead of calculating the small interaction energy as a difference between large total energies, SAPT computes the interaction energy directly as a perturbation to the system.[12][15] A key advantage is that SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion.[15][16] This decomposition provides invaluable insight into the nature of the interaction. Various levels of SAPT exist, such as SAPT0 and SAPT2+, offering different levels of accuracy.[17][18]

  • Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a method used to analyze the topology of the electron density.[19] By identifying bond critical points and analyzing their properties, QTAIM can characterize both covalent bonds and weaker non-covalent interactions, providing a rigorous framework for their classification.[14]

Data Presentation

Quantitative data from theoretical studies are best understood when presented in a structured format. The following tables summarize key computational and experimental data for this compound.

Table 1: Illustrative SAPT0 Energy Decomposition for this compound Dimer Configurations (kcal/mol) This table presents representative data for common interaction geometries to illustrate the insights gained from SAPT analysis. Actual values depend on the specific level of theory and basis set used.

Interaction ComponentParallel-StackedT-Shaped (Edge-to-Face)
Electrostatics (Eelst)-1.50-2.00
Exchange (Eexch)2.501.80
Induction (Eind)-0.40-0.60
Dispersion (Edisp)-2.80-1.50
Total Interaction Energy -2.20 -2.30

Table 2: Comparison of Calculated Interaction Enthalpy for the p-Difluorobenzene···Ar Complex

MethodBasis SetCalculated Enthalpy (cm-1)Experimental Value (cm-1)
Ab initio (MP2 level)N/A294[13]190–242[13]

Table 3: Selected Experimental Structural and Spectroscopic Data for this compound

PropertyValueSource
Crystal System Monoclinic[20]
Space GroupP 1 21/c 1[20]
Lattice Parameter (a)5.809 Å[20]
Lattice Parameter (b)6.530 Å[20]
Lattice Parameter (c)7.190 Å[20]
Lattice Angle (β)101.89 °[20]
Enthalpy of Formation (298.15 K)-306.70 ± 1.00 kJ/mol[21]
Vibrational Frequencies (cm-1)
Symmetric C-F stretch (Ag)1250[21]
Ring breathing (Ag)859[21]
C-H out-of-plane bend (B3u)838[21]

Experimental and Computational Protocols

Detailed and reproducible protocols are essential for scientific rigor. Below are methodologies for key experimental and computational procedures cited in the study of this compound.

Protocol 1: In Situ Crystallization and Single-Crystal X-ray Diffraction

This protocol is adapted from the methodology used to study fluorobenzenes that are liquid at room temperature.[3]

  • Sample Preparation : A small amount of high-purity this compound is sealed in a thin-walled glass capillary.

  • Mounting : The capillary is mounted on a goniometer head of a diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream).

  • Crystal Growth : The liquid sample is cooled rapidly to form a polycrystalline solid. A controlled warming process, often assisted by an optical heating source (like an infrared laser), is used to melt most of the solid, leaving a small seed crystal. The sample is then slowly cooled from this seed to grow a single crystal of suitable quality for diffraction.

  • Data Collection : Once a single crystal is obtained, it is cooled to a stable low temperature (e.g., 150 K) to minimize thermal motion. X-ray diffraction data are then collected using standard procedures.

  • Structure Solution and Refinement : The collected diffraction data are used to solve and refine the crystal structure, allowing for the precise determination of bond lengths, bond angles, and intermolecular contact distances, which are crucial for analyzing C-H···F interactions.

Protocol 2: Symmetry-Adapted Perturbation Theory (SAPT) Calculation Workflow

This protocol outlines the general steps for performing a SAPT energy decomposition using the Psi4 computational chemistry package.[15]

  • Monomer Geometry Optimization : The geometries of the individual interacting molecules (monomers) are optimized separately using a reliable quantum mechanical method (e.g., DFT with a functional like B3LYP or MP2) and an appropriate basis set (e.g., aug-cc-pVDZ).

  • Dimer Construction : The optimized monomer coordinates are used to construct the dimer geometry. The relative orientation and distance between the monomers are set according to the specific interaction being studied (e.g., stacked, T-shaped). It is critical to use the no_reorient and symmetry c1 keywords to ensure the defined geometry is preserved.

  • Input File Preparation : An input file for the Psi4 program is created. This file specifies:

    • The molecular geometry of the dimer, with monomers separated by "--".

    • The desired level of SAPT theory (e.g., sapt0, sapt2+).

    • The basis set for the calculation (e.g., jun-cc-pvdz).

    • The command to run the calculation, e.g., energy('sapt2+').

  • Execution and Analysis : The calculation is executed. The output file will contain the total SAPT interaction energy and its decomposition into electrostatic, exchange, induction, and dispersion components, along with their sub-terms. These components are then analyzed to determine the nature of the intermolecular interaction.

Protocol 3: NMR Spectroscopy and Computational Analysis of Spin-Spin Coupling Constants

This protocol describes a combined experimental and theoretical approach to study spin-spin coupling constants (SSCCs).[22]

  • Experimental NMR : A high-resolution NMR spectrum of this compound is acquired on a high-field spectrometer. Specialized 1D and 2D NMR experiments may be required to resolve and assign all proton-proton, carbon-proton, fluorine-proton, and fluorine-carbon couplings.

  • Spectral Analysis : The experimental spectrum is analyzed to extract precise values for all observable one-bond and long-range SSCCs (J-couplings).

  • Computational Modeling : The molecular geometry is optimized at a high level of theory.

  • SSCC Calculation : The SSCCs are calculated using specialized theoretical methods designed for NMR properties, such as the Second-Order Polarization Propagator Approximation (SOPPA) or the Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) method.

  • Comparison and Validation : The computed SSCCs are compared with the experimentally determined values. A good agreement validates the computational model and allows for the prediction of coupling constants that may be difficult or impossible to measure experimentally.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the theoretical study of this compound interactions.

Non_Covalent_Interactions cluster_types Interaction Types DFB This compound Interactions Cation-Pi Cation-π DFB->Cation-Pi CH-F C-H···F (Weak H-Bond) DFB->CH-F Pi-Pi π-π Stacking DFB->Pi-Pi Halogen Halogen Bonding DFB->Halogen

Caption: Hierarchy of primary non-covalent interactions involving this compound.

Computational_Workflow A 1. Define System (Monomers A and B) B 2. Optimize Monomer Geometries A->B C 3. Construct Dimer (Complex AB) B->C D 4. Select Computational Method (DFT, MP2, SAPT) C->D E 5a. Supermolecular Calculation E_int = E_AB - (E_A + E_B) D->E DFT/MP2 F 5b. Direct SAPT Calculation D->F SAPT G 6. Analyze Results (Interaction Energy, Geometry) E->G F->G

Caption: General computational workflow for analyzing intermolecular interaction energies.

SAPT_Decomposition cluster_components Physical Components Total Total Interaction Energy (E_SAPT) Elec Electrostatics (Coulomb) Total:f0->Elec Exch Exchange (Pauli Repulsion) Total:f0->Exch Ind Induction (Polarization) Total:f0->Ind Disp Dispersion (van der Waals) Total:f0->Disp

Caption: Decomposition of SAPT interaction energy into its fundamental physical components.

Conclusion

The study of this compound interactions through theoretical and computational lenses provides profound insights into the subtle yet powerful forces that govern molecular recognition. The interplay of C-H···F weak hydrogen bonds, modulated cation-π interactions, and dispersion forces defines its behavior in both biological and materials contexts. Methodologies like Symmetry-Adapted Perturbation Theory are indispensable, offering not just a quantitative measure of interaction strength but also a qualitative understanding of the nature of these interactions. The synergy between high-level computations and precise experimental data from X-ray crystallography and NMR spectroscopy continues to advance our ability to rationally design molecules with tailored properties, reinforcing the critical role of fluorinated aromatics in modern chemistry and drug development.

References

Spectroscopic Properties of 1,4-Difluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-difluorobenzene, a key aromatic building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and the rational design of novel fluorinated compounds. This document details quantitative data from various spectroscopic techniques, outlines experimental protocols for data acquisition, and visualizes key molecular processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in the UV-Vis region is characterized by transitions within the aromatic π-electron system. The substitution of fluorine atoms on the benzene (B151609) ring influences the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzene.

The primary electronic transition of interest is the π → π* transition. For this compound, the S₁ ← S₀ electronic transition has been a subject of detailed study.[1]

Table 1: UV-Vis Absorption Data for this compound

ParameterValueSolvent
λmax (S₀ → S₁)~265 nmVapor Phase
Molar Absorptivity (ε)Data not readily available in literature-

Note: The molar absorptivity for the S₁ ← S₀ transition in benzene is relatively low (ε ≈ 200 L mol⁻¹ cm⁻¹), and a similar order of magnitude is expected for this compound.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol). A typical concentration would be in the range of 10⁻³ to 10⁻⁴ M.

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared this compound solution.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Acquire the absorption spectrum of the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Upon excitation with UV light, this compound can relax to its ground state via the emission of fluorescence. The study of its S₁ → S₀ fluorescence provides insights into the vibrational structure of the ground electronic state.

Table 2: Fluorescence Emission Data for this compound

ParameterValueExcitation Wavelength (λex)Solvent
Emission Maximum (λem)~270 - 300 nm (Vibronically structured)~265 nmVapor Phase
Fluorescence Quantum Yield (Φf)Data not readily available in literature--
Fluorescence Lifetime (τf)Data not readily available in literature--
Experimental Protocol: Fluorescence Spectroscopy

The following protocol can be used to measure the fluorescence spectrum of this compound:

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

  • Data Acquisition:

    • Set the excitation wavelength to the absorption maximum (λmax ≈ 265 nm).

    • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 270 - 400 nm).

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λem).

    • To determine the fluorescence quantum yield, a comparative method using a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate) is typically employed.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) / ppmMultiplicityJ-coupling Constants (Hz)Solvent
¹H~6.9-7.1Triplet of triplets³J(H,F) ≈ 9, ⁴J(H,H) ≈ 3CDCl₃
¹³CC-F: ~162 (d), C-H: ~116 (t)Doublet, Triplet¹J(C,F) ≈ 245, ²J(C,H) ≈ 163CDCl₃
¹⁹F~ -120Multiplet-CDCl₃
Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the chemical shifts to the solvent peak or the internal standard.

    • Integrate the signals and analyze the multiplicities and coupling constants.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the this compound molecule. Due to its D₂h symmetry, the molecule exhibits vibrational modes that are either IR-active, Raman-active, or inactive in both.

A complete assignment of the fundamental vibrational frequencies has been made.[4]

Table 4: Selected Vibrational Frequencies for this compound (Liquid Phase)

Wavenumber (cm⁻¹)Spectroscopic MethodAssignment (Symmetry Species)Vibrational Mode Description
3084Ramana_gC-H stretch
1617Ramana_gC-C stretch
1245Raman, IRa_gC-F stretch
840Raman, IRb_3uC-H out-of-plane bend
508Raman, IRb_3uRing deformation
451Ramana_gRing deformation
Experimental Protocol: Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be conveniently obtained as a thin film.[5]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates.

    • Place the sample assembly in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

Experimental Protocol: Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a suitable detector.

  • Sample Preparation:

    • Place the liquid this compound in a glass vial or cuvette.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum, collecting the scattered light. The spectral range will depend on the instrument but should cover the molecular fingerprint region (approx. 200-2000 cm⁻¹).

  • Data Analysis:

    • Identify the Raman shifts (in cm⁻¹) and relative intensities of the scattered peaks.

Visualizations

Electronic Transitions and Spectroscopic Processes

The following diagram illustrates the key electronic transitions and subsequent relaxation pathways for this compound that give rise to its UV-Vis absorption and fluorescence spectra.

G cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) S0 S₀ (¹A_g) S1 S₁ (¹B₂_u) S0->S1 Absorption (UV Photon, ~265 nm) S1->S0 Fluorescence (~270-300 nm) S1->S0 Non-radiative Decay (Internal Conversion)

Electronic transitions and decay pathways for this compound.
Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of this compound.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Sample->Vibrational Data_UV λmax, ε UVVis->Data_UV Data_Fluor λem, Φf, τf Fluorescence->Data_Fluor Data_NMR δ, J-couplings NMR->Data_NMR Data_Vib Vibrational Frequencies Vibrational->Data_Vib

General workflow for spectroscopic analysis of this compound.
Relationship between Molecular Structure and Spectroscopic Data

This diagram illustrates how the molecular structure of this compound gives rise to its various spectroscopic signatures.

G Structure This compound (C₆H₄F₂) D₂h Symmetry Electronic π-Electron System Structure->Electronic Nuclei Magnetic Nuclei (¹H, ¹³C, ¹⁹F) Structure->Nuclei Vibrations Molecular Vibrations Structure->Vibrations UVVis UV-Vis Absorption Electronic->UVVis Fluorescence Fluorescence Emission Electronic->Fluorescence NMR NMR Spectra Nuclei->NMR IR_Raman IR & Raman Spectra Vibrations->IR_Raman

Structure-property relationships in the spectroscopy of this compound.

References

An In-depth Technical Guide to 1,4-Difluorobenzene (CAS: 540-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Difluorobenzene (CAS No. 540-36-3), a key fluorinated aromatic intermediate. It covers its physicochemical properties, spectral data, synthesis methodologies, key chemical reactions, and diverse applications, with a particular focus on its role in pharmaceuticals, agrochemicals, and materials science. Detailed experimental protocols, safety and handling procedures, and visual representations of synthetic pathways are included to support laboratory and research applications.

Physicochemical Properties

This compound is a colorless to pale yellow, transparent liquid with a pungent aromatic odor.[1][2][3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 540-36-3[3][5][6]
Molecular Formula C₆H₄F₂[1][3][6][7]
Molecular Weight 114.09 g/mol [1][3][6][8]
Appearance Colorless to light yellow liquid[1][2][9]
Melting Point -13 °C[1][4][8][9]
Boiling Point 88-89 °C[1][2][8][9]
Density 1.11 - 1.17 g/mL at 25 °C[1][4][8][9]
Refractive Index (n20/D) 1.441[1][4][8]
Flash Point 2 °C (35.6 °F)[10]
Purity Typically ≥99.0%[1][2]

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques.

TechniqueKey Data Points
¹H NMR Spectra available in various databases.[3][11][12]
¹³C NMR Chemical shift data is available.[13]
¹⁹F NMR Chemical shift data is available.[14]
Mass Spectrometry (MS) GC-MS data is available, with a parent ion peak corresponding to its molecular weight.[3]
Infrared (IR) Spectroscopy FTIR spectra are available.[3]
Raman Spectroscopy Raman spectral data is available.[3]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Schiemann reaction.[15][16] This method typically involves the diazotization of a suitable aniline (B41778) precursor followed by thermal decomposition of the resulting diazonium salt. An improved and safer continuous operation method utilizes p-phenylenediamine (B122844) as the starting material in a liquid hydrogen fluoride (B91410) (HF) system, avoiding the hazardous thermal decomposition of solid diazonium fluoroborate.[15]

Logical Workflow for Synthesis

G Synthesis Workflow of this compound A p-Phenylenediamine B Diazotization (NaNO₂, Anhydrous HF) A->B Reacts with C Intermediate Diazonium Salt (in situ) B->C Forms D Thermal Decomposition C->D Undergoes E This compound D->E Yields F Purification (Neutralization, Drying, Distillation) E->F Is subjected to G Final Product F->G Resulting in

Caption: Synthesis Workflow of this compound.

Experimental Protocol: Improved Schiemann Reaction

This protocol is based on an improved method that allows for continuous operation and enhanced safety.[15]

Materials:

  • p-Phenylenediamine (1.0 mol, 108 g)

  • Liquefied anhydrous hydrogen fluoride (400 g)

  • Sodium nitrite (B80452) (1.1 mol, 75.9 g)

  • 10% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel with cooling capabilities and mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Cool the reaction vessel to -10°C and add p-phenylenediamine and liquefied hydrogen fluoride.

  • Stir the mixture mechanically for 10 minutes to ensure complete dissolution of the reactants.[15]

  • Slowly add sodium nitrite to the mixture.

  • Allow the reaction to proceed for 3 hours.[15]

  • After the reaction is complete, heat the mixture using a water bath until no more gas is evolved, indicating the complete decomposition of the diazonium salt.[15]

  • Pour the reaction mixture into a separatory funnel and allow the layers to settle.

  • Separate the organic layer and neutralize it with a 10% sodium hydroxide solution.

  • Collect the oil phase and dry it with anhydrous sodium sulfate.[15]

  • Perform atmospheric distillation of the dried organic layer to obtain the final product. The expected boiling point is around 88°C.[15]

Chemical Reactions and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the influence of its fluorine substituents.[2] It serves as a foundational building block in various industries.

Logical Relationship of Applications

G Applications of this compound A This compound B Pharmaceuticals A->B Intermediate for C Agrochemicals A->C Intermediate for D Materials Science A->D Precursor for E Active Pharmaceutical Ingredients (APIs) B->E Synthesis of F Pesticides, Herbicides, Fungicides C->F Synthesis of G Liquid Crystals, Specialty Polymers D->G Development of H Enhanced Pharmacokinetic Profile E->H Leads to I Improved Efficacy and Targeted Action F->I Leads to J Specific Optical/ Electronic Properties G->J Provides

Caption: Applications of this compound.

Key Application Areas:
  • Pharmaceuticals: It is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] The incorporation of fluorine can significantly enhance a drug's pharmacokinetic properties, such as metabolic stability and binding affinity.[2] Approximately 20% of commercial pharmaceuticals are fluoro-pharmaceuticals.[17]

  • Agrochemicals: this compound is instrumental in the development of modern pesticides, herbicides, and fungicides.[1][2] Fluorinated agrochemicals often exhibit greater potency and selectivity.

  • Materials Science: Its unique electronic properties make it a valuable component in the manufacturing of liquid crystals for display technologies and other advanced functional materials.[1] It is also used in the synthesis of specialty polymers with enhanced thermal and chemical resistance.[4]

  • Organic Semiconductor Synthesis: It has been used in the synthesis of high-performance organic semiconductors like 6,13-difluoropentacene, which are utilized in electronic devices.[6]

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if inhaled.[10] Proper safety precautions are essential during its handling and storage.

Safety and Handling Summary
AspectPrecautionReference
Handling Use in a well-ventilated area with spark-proof tools and explosion-proof equipment. Ground and bond containers during transfer. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[10][18]
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed in a flammables-area.[10][18]
Personal Protective Equipment (PPE) Wear appropriate chemical safety goggles, protective gloves, and clothing. A respirator may be required depending on workplace conditions.[10][18]
Fire Fighting Use water spray, fog, or alcohol-resistant foam. Do not use straight streams of water.[10]
Spill Response Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Remove all ignition sources and provide ventilation.[10]

Experimental Workflow for Safe Handling

G Safe Handling Workflow cluster_A Preparation cluster_B Handling/Transfer cluster_C Post-Handling cluster_D Storage A Preparation B Handling/Transfer A->B C Post-Handling B->C D Storage C->D A1 Wear appropriate PPE (Goggles, Gloves, Lab Coat) A2 Ensure proper ventilation (Fume Hood) A3 Remove ignition sources B1 Use spark-proof tools B2 Ground and bond containers B3 Avoid inhalation and contact C1 Wash hands thoroughly C2 Clean work area C3 Dispose of waste properly D1 Keep container tightly closed D2 Store in a cool, dry, well-ventilated area D3 Store away from ignition sources

Caption: Safe Handling Workflow for this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not empty into drains.[10] It should be disposed of at an approved waste disposal plant.

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or regulatory requirements. Always consult the latest safety data sheet before handling this chemical.

References

The Non-Polar Nature of 1,4-Difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-polar nature of 1,4-difluorobenzene, a molecule of significant interest in various scientific domains, including drug development and materials science. An understanding of its molecular polarity is crucial for predicting its solubility, intermolecular interactions, and overall behavior in chemical and biological systems.

Core Concept: Symmetry and the Cancellation of Bond Dipoles

The non-polar nature of this compound arises from its highly symmetrical molecular structure. While the individual carbon-fluorine (C-F) bonds are indeed polar due to the significant difference in electronegativity between carbon and fluorine, the overall molecule exhibits a net dipole moment of zero.[1][2] This phenomenon is a direct consequence of the vector cancellation of the individual bond dipoles.

In this compound, the two fluorine atoms are positioned opposite each other on the benzene (B151609) ring, in what is known as a para configuration.[3] This arrangement results in a molecule with a D2h point group symmetry.[4] The two C-F bond dipoles are equal in magnitude but point in opposite directions. As dipole moments are vector quantities, their vector sum in this compound is zero, leading to a non-polar molecule.[2][5][6]

This is in contrast to its isomers, 1,2-difluorobenzene (B135520) (ortho) and 1,3-difluorobenzene (B1663923) (meta), where the asymmetrical arrangement of the C-F bonds results in a net molecular dipole moment, rendering them polar.

Quantitative Data Summary

The following table summarizes key quantitative data that substantiates the non-polar character of this compound and provides other relevant physical properties.

PropertyValueUnitReference
Dipole Moment 0.00D[1]
Dielectric Constant 2.26[1]
Molecular Formula C₆H₄F₂[1]
Molecular Weight 114.09 g/mol [1]
Melting Point -13°C[1]
Boiling Point 89°C[1]
Density 1.163g/mL[1]

Visualization of Dipole Vector Cancellation

The following diagram illustrates the concept of bond dipole cancellation in this compound.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Data Analysis & Calculation cluster_result Result prep_solutions Prepare dilute solutions of This compound in a non-polar solvent measure_capacitance Measure capacitance of solutions using a capacitance cell and heterodyne beat method prep_solutions->measure_capacitance measure_density Measure density of solutions prep_solutions->measure_density measure_refractive_index Measure refractive index of solutions prep_solutions->measure_refractive_index calc_dielectric Calculate dielectric constant (ε) for each solution measure_capacitance->calc_dielectric calc_molar_polarization Calculate molar polarization (P) at infinite dilution measure_density->calc_molar_polarization measure_refractive_index->calc_molar_polarization calc_dielectric->calc_molar_polarization calc_dipole Calculate dipole moment (μ) using the Debye equation calc_molar_polarization->calc_dipole result μ = 0 D calc_dipole->result

References

The Subtle Architecture of Stability: An In-depth Technical Guide to C-H···F Interactions in Crystalline 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the nature and significance of C-H···F interactions in the crystalline structure of 1,4-difluorobenzene. Often categorized as weak hydrogen bonds, these interactions play a crucial, albeit subtle, role in determining the crystal packing and solid-state properties of fluorinated organic molecules. Understanding these forces is of paramount importance in the fields of crystal engineering, materials science, and drug design, where the introduction of fluorine is a common strategy to modulate molecular properties.

The Nature of C-H···F Interactions

The C-H···F interaction in crystalline this compound is a weak, non-covalent force that influences the supramolecular assembly of the molecules in the solid state.[1][2][3] While fluorine is the most electronegative element, organic fluorine (covalently bonded to carbon) is a surprisingly poor hydrogen bond acceptor.[4][5] Nevertheless, these interactions are significant enough to play a structure-directing role, comparable to the more recognized C-H···O and C-H···N interactions in analogous compounds.[1][2][3][4] The acidity of the C-H group is a key factor; as the number of electron-withdrawing fluorine atoms on the benzene (B151609) ring increases, the acidity of the C-H protons is enhanced, leading to stronger and more significant C-H···F interactions.[1][2]

Studies have shown that the C-F group preferentially engages in C-H···F interactions over F···F contacts, highlighting a key difference in the crystal packing behavior of organic fluorine compared to heavier halogens.[1][2][3] The geometry of these interactions, specifically the C-H···F angle and the H···F distance, provides evidence for their characterization as weak hydrogen bonds.[1][2]

Quantitative Analysis of C-H···F Interactions

The crystallographic data for this compound provides the geometric parameters that define the C-H···F interactions. These parameters are essential for understanding the strength and directionality of these weak hydrogen bonds.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
MonoclinicP 1 21/c 15.8096.5307.19090.00101.8990.00
Table 1: Crystallographic Data for this compound.[6]

While the provided search results do not contain a specific table with C-H···F bond lengths and angles for this compound, the general range for such interactions is typically an H···F distance of around 2.5 Å and a C-H···F angle of approximately 130°.[7] It is important to note that a wide range of C-H···F angles, from 70° to 180°, has been observed, which is indicative of the weak and flexible nature of these interactions.[8]

Experimental Determination of C-H···F Interactions

The primary experimental technique for elucidating C-H···F interactions in crystalline solids is single-crystal X-ray diffraction. Due to the low melting point of this compound, specialized in-situ crystallization techniques are required.

Experimental Protocol: In-situ Crystallization and X-ray Diffraction
  • Sample Preparation: A commercially available, high-purity liquid sample of this compound is used.[4]

  • Crystallization: The liquid is sealed in a quartz capillary. Single crystals are grown in-situ using a zone melting technique at a temperature just below the melting point.[5] This involves creating a small molten zone in the capillary and slowly moving it along the length of the capillary, allowing a single crystal to grow from the solidifying liquid.

  • Data Collection: The capillary containing the single crystal is mounted on a diffractometer equipped with a cooling system. X-ray diffraction data is collected at a low temperature (e.g., 153 K for 1,3-difluorobenzene) to minimize thermal vibrations and obtain high-quality diffraction patterns.[5]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates, from which the geometric parameters of the C-H···F interactions (distances and angles) can be determined.

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_diff Data Collection cluster_analysis Data Analysis start Liquid this compound capillary Sealing in Quartz Capillary start->capillary zone_melting In-situ Zone Melting capillary->zone_melting mounting Mounting on Diffractometer zone_melting->mounting cooling Low-Temperature Cooling mounting->cooling data_collection X-ray Diffraction cooling->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structural Refinement structure_solution->refinement analysis Geometric Analysis of C-H...F Interactions refinement->analysis

Experimental workflow for the characterization of C-H···F interactions.

Theoretical and Computational Approaches

Computational chemistry provides valuable insights into the energetics and nature of C-H···F interactions. Quantum chemical calculations can be used to determine the stabilization energy of these weak bonds.

Computational Protocol: Molecular Tailoring Approach (MTA)

A common method to quantify the energy of intramolecular and intermolecular hydrogen bonds is the Molecular Tailoring Approach (MTA).[9]

  • Model System: A dimer or a larger cluster of this compound molecules is constructed based on the experimental crystal structure.

  • Quantum Chemical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on the model system. The geometry is typically optimized at a suitable level of theory (e.g., MP2(FC)/6–311++G(2d,2p)).[9]

  • Fragmentation: The molecular system is fragmented in a way that breaks the C-H···F interaction of interest.

  • Energy Calculation: The energies of the parent molecule and the fragments are calculated. The interaction energy is then determined by subtracting the sum of the fragment energies from the energy of the parent molecule, with corrections for basis set superposition error (BSSE).

computational_workflow cluster_model Model Construction cluster_calc Quantum Calculations cluster_mta Molecular Tailoring Approach model Build Dimer/Cluster from Crystal Structure optimization Geometry Optimization (e.g., MP2) model->optimization fragmentation Fragment Molecule to Break C-H...F Interaction optimization->fragmentation energy_calc Calculate Energies of Parent and Fragments fragmentation->energy_calc interaction_energy Determine Interaction Energy with BSSE Correction energy_calc->interaction_energy

Computational workflow for quantifying C-H···F interaction energy.

Crystal Packing and Supramolecular Assembly

The C-H···F interactions in this compound, though weak, are numerous and collectively contribute to the overall stability of the crystal lattice. They act in concert with other non-covalent interactions, such as C-H···π interactions, to direct the three-dimensional arrangement of the molecules.

crystal_packing cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 C1 C H1 H F2 F H1->F2 C-H...F Interaction pi3 π-system H1->pi3 C-H...π Interaction C2 C

Key intermolecular interactions in crystalline this compound.

Implications for Drug Development and Materials Science

The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of how fluorine participates in intermolecular interactions, including the often-underestimated C-H···F hydrogen bonds, is critical for rational drug design. These interactions can influence ligand-protein binding and the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and crystal polymorphism.

In materials science, harnessing weak intermolecular forces is fundamental to crystal engineering. The ability of C-H···F interactions to guide supramolecular assembly can be exploited in the design of novel organic materials with tailored optical, electronic, and mechanical properties.

Conclusion

The C-H···F interactions in crystalline this compound exemplify the importance of weak, directional forces in molecular recognition and crystal packing. While individually modest in strength, their collective influence is significant in defining the solid-state architecture of fluorinated aromatic compounds. A multi-pronged approach, combining high-resolution experimental techniques with robust computational methods, is essential for a comprehensive understanding of these subtle yet crucial interactions. This knowledge is invaluable for the continued development of advanced pharmaceuticals and functional organic materials.

References

An In-depth Technical Guide on the Degradation Pathways of 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of 1,4-difluorobenzene. Drawing parallels from the well-studied degradation of other halogenated aromatic compounds, this document outlines the key enzymatic reactions, intermediate metabolites, and proposed catabolic routes. It is designed to serve as a valuable resource for researchers in environmental microbiology, biocatalysis, and drug development who are investigating the fate of fluorinated organic compounds.

Introduction

This compound is an aromatic organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical stability, conferred by the strong carbon-fluorine bonds, also raises environmental concerns regarding its persistence and potential for bioaccumulation. Understanding the microbial degradation pathways of this compound is essential for developing bioremediation strategies and for assessing the environmental impact of fluorinated pharmaceuticals.

While specific studies on the complete microbial degradation of this compound are limited, extensive research on the degradation of analogous compounds, such as fluorobenzene (B45895) and dichlorobenzenes, provides a strong foundation for proposing its metabolic fate.[2][3][4] This guide synthesizes the available knowledge to present a putative degradation pathway, supported by data from related compounds and detailed experimental methodologies.

Proposed Aerobic Degradation Pathway of this compound

The aerobic microbial degradation of aromatic compounds typically proceeds through the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catecholic intermediates.[5] These catechols are then subject to ring cleavage by dioxygenases, leading to intermediates that can enter central metabolic pathways. For halogenated aromatics, this initial activation is crucial for subsequent dehalogenation.[6]

Based on the degradation of fluorobenzene and 1,4-dichlorobenzene, the proposed aerobic degradation pathway for this compound is initiated by a dioxygenase, followed by dehydrogenation to a fluorinated catechol, and subsequent ortho-cleavage of the aromatic ring. The meta-cleavage pathway is generally considered less likely to be productive for halogenated catechols due to the formation of reactive and often toxic acylhalides.[7][8]

The proposed pathway involves the following key steps:

  • Dioxygenation: An aromatic ring-hydroxylating dioxygenase attacks the this compound ring to form 3,6-difluoro-cis-1,2-dihydroxycyclohexa-3,5-diene.

  • Dehydrogenation: A dehydrogenase converts the dihydrodiol to 3,6-difluorocatechol.

  • Ortho-Ring Cleavage: A catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of 3,6-difluorocatechol to yield 2,5-difluoro-cis,cis-muconic acid.

  • Lactonization and Defluorination: The difluoromuconic acid is then likely converted through a series of reactions involving cycloisomerization, dehalogenation, and hydrolysis to intermediates of the tricarboxylic acid (TCA) cycle.

Aerobic Degradation of this compound cluster_pathway Proposed Aerobic Degradation Pathway DFB This compound DFCD 3,6-Difluoro-cis-1,2- dihydroxycyclohexa-3,5-diene DFB->DFCD Aromatic Ring-Hydroxylating Dioxygenase DFC 3,6-Difluorocatechol DFCD->DFC Dihydrodiol Dehydrogenase DFMA 2,5-Difluoro-cis,cis-muconic acid DFC->DFMA Catechol 1,2-Dioxygenase (ortho-cleavage) Intermediates Further Intermediates DFMA->Intermediates Muconate Cycloisomerase, Dehalogenase, etc. TCA TCA Cycle Intermediates->TCA

Proposed aerobic degradation pathway of this compound.

Key Enzymes and Their Characteristics

The degradation of this compound is predicted to be carried out by a consortium of enzymes similar to those involved in the catabolism of other aromatic hydrocarbons.

  • Aromatic Ring-Hydroxylating Dioxygenases: These multi-component enzymes initiate the degradation process by incorporating both atoms of molecular oxygen into the aromatic ring.[9] They belong to the Rieske non-heme iron oxygenase family and exhibit broad substrate specificity.

  • Dihydrodiol Dehydrogenases: These NAD(P)+-dependent enzymes catalyze the rearomatization of the cis-dihydrodiol to a catechol.

  • Catechol 1,2-Dioxygenases: These enzymes, also known as intradiol dioxygenases, contain a non-heme Fe(III) center and are responsible for the oxidative cleavage of the catechol ring between the two hydroxyl groups.[10]

Quantitative Data on Degradation

Table 1: Degradation Rates of Related Aromatic Compounds by Microbial Strains

CompoundMicrobial StrainInitial ConcentrationDegradation Rate/EfficiencyReference
FluorobenzeneRhizobiales sp. strain F111.1 mM66 nmol O₂/min/mg cells
o-XyleneRhodococcus sp. strain DK17Vapor phaseDoubling time of 2.4 h
Polycyclic Aromatic Hydrocarbons (PAHs)Rhodococcus spp.1 g/kg soil43% removal in 213 days[7][11][12]
Fluorene (B118485) (FLU)Pseudomonas aeruginosa RS125-500 mg/LSpecific growth rate: 0.32–0.57 day⁻¹[13]
Dibenzothiophene (DBT)Pseudomonas aeruginosa RS125-500 mg/LSpecific growth rate: 0.24–0.45 day⁻¹[13]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateSource OrganismKm (µM)Vmax (U/mg)Reference
Catechol 1,2-DioxygenaseCatecholStenotrophomonas maltophilia KB2-Higher than 25.8 U/mg[14]
Catechol 1,2-DioxygenaseCatecholAcinetobacter radioresistens-25.8[14]
Catechol 1,2-DioxygenaseCatecholRhodococcus opacus 6a-55.5[14]

Experimental Protocols

Microbial Culturing and Degradation Experiments

This protocol describes a general method for assessing the degradation of this compound by microbial cultures.

Microbial Degradation Experimental Workflow cluster_workflow Experimental Workflow start Inoculate Mineral Salts Medium with Microbial Strain incubation Incubate under Aerobic Conditions (e.g., 30°C, 150 rpm) start->incubation addition Add this compound (as sole carbon source) incubation->addition sampling Collect Samples at Time Intervals addition->sampling analysis Analyze for Substrate Depletion and Metabolite Formation sampling->analysis end Data Interpretation analysis->end Enzyme_Assay_Workflow cluster_assay_workflow General Enzyme Assay Workflow prep Prepare Cell-Free Extract (from induced microbial culture) reaction Initiate Reaction: Mix extract with substrate and cofactors in buffer prep->reaction monitoring Monitor Reaction Progress (Spectrophotometrically or by chromatography) reaction->monitoring calculation Calculate Enzyme Activity (e.g., U/mg protein) monitoring->calculation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Difluorobenzene via the Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Difluorobenzene is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The Balz-Schiemann reaction provides a classical and reliable method for the introduction of fluorine atoms onto an aromatic ring.[1] This application note details the synthesis of this compound starting from p-phenylenediamine (B122844), utilizing an improved and safer Schiemann reaction protocol that avoids the isolation of potentially explosive diazonium salt intermediates.[2]

The traditional Schiemann reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[1][3] While effective, the isolation and handling of the dry diazonium salt can be hazardous.[4] The protocol described herein is an improved method where the diazotization and subsequent fluoro-dediazoniation are performed in a liquid hydrogen fluoride (B91410) (HF) system, allowing for a continuous and safer operation with good yields.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound from p-phenylenediamine via the Schiemann reaction is depicted below:

p-Phenylenediamine → Bis(diazonium) tetrafluoroborate (in situ) → this compound

The process involves two main stages:

  • Diazotization: The primary aromatic amine, p-phenylenediamine, is treated with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a fluoride source, like fluoroboric acid or, in this improved protocol, liquid hydrogen fluoride. This forms the bis(diazonium) tetrafluoroborate intermediate in situ.

  • Fluoro-dediazoniation (Thermal Decomposition): The unstable diazonium salt is then heated, leading to the release of nitrogen gas and the formation of the aryl fluoride.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the improved Schiemann reaction.

ParameterValueReference
Starting Materialp-Phenylenediamine[2][5]
Molar Ratio (Sodium Nitrite : p-Phenylenediamine)2.2 : 1[5]
Solvent SystemLiquid Hydrogen Fluoride (HF) - Triethylamine[2][5]
Diazotization Temperature-10 °C[2]
Diazotization Time3 hours[2][5]
DecompositionHeating a water bath until no more gas evolves[2]
Yield78%[2][5]
Product Boiling Point88 °C[2]
Product Refractive Index1.4410[2]

Experimental Protocol

This protocol is based on an improved Schiemann reaction method that enhances safety by avoiding the isolation of the diazonium salt.[2]

Materials and Equipment:

  • p-Phenylenediamine

  • Liquefied Hydrogen Fluoride (HF)

  • Sodium Nitrite (NaNO₂)

  • Triethylamine

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel equipped with mechanical stirring and cooling capabilities

  • Specially designed separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, lab coat, and a fume hood suitable for handling HF.

Procedure:

  • Reaction Setup: Cool the reaction vessel to -10 °C using a suitable cooling bath.

  • Reactant Addition: To the cooled vessel, add p-phenylenediamine (1.0 mol, 108 g) and liquefied hydrogen fluoride (400 g).

  • Dissolution: Mechanically stir the mixture for 10 minutes to ensure the complete dissolution of the p-phenylenediamine.

  • Diazotization: Slowly add sodium nitrite (75.9 g, 1.1 mol) to the reaction mixture while maintaining the temperature at -10 °C.

  • Reaction Time: Allow the reaction to proceed for 3 hours with continuous stirring.

  • Decomposition: After 3 hours, heat the reaction mixture using a water bath. The complete decomposition of the diazonium salt is indicated by the cessation of gas (nitrogen) evolution.

  • Work-up: a. Pour the reaction mixture into a specially designed separatory funnel and allow the layers to settle. b. Separate the organic layer. c. Neutralize the organic layer by washing with a 10% sodium hydroxide solution. d. Separate the resulting oil phase and dry it over anhydrous sodium sulfate.

  • Purification: a. Filter to remove the drying agent. b. Purify the crude product by atmospheric distillation. c. Collect the fraction boiling at 88 °C, which is the this compound product. The expected refractive index is 1.4410.[2]

Mandatory Visualization

Experimental Workflow Diagram:

G Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Diazotization and Decomposition cluster_workup Work-up and Purification start Start cool Cool Reaction Vessel to -10 °C start->cool add_reactants Add p-Phenylenediamine and Liquid HF cool->add_reactants dissolve Stir for 10 min to Dissolve add_reactants->dissolve add_nitrite Slowly Add Sodium Nitrite dissolve->add_nitrite react React for 3 hours add_nitrite->react decompose Heat to Decompose Diazonium Salt react->decompose separate_layers Separate Organic Layer decompose->separate_layers neutralize Neutralize with 10% NaOH separate_layers->neutralize dry Dry with Anhydrous Na₂SO₄ neutralize->dry distill Atmospheric Distillation dry->distill product Collect this compound (b.p. 88 °C) distill->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Schiemann Reaction Mechanism:

G General Mechanism of the Schiemann Reaction cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition amine Aromatic Amine (Ar-NH₂) diazonium Aryl Diazonium Salt (Ar-N₂⁺ X⁻) amine->diazonium + NaNO₂, H⁺ diazonium_fluoroborate Aryl Diazonium Tetrafluoroborate (Ar-N₂⁺ BF₄⁻) diazonium->diazonium_fluoroborate + HBF₄ reagents NaNO₂ / Acid (e.g., HBF₄) aryl_cation Aryl Cation (Ar⁺) diazonium_fluoroborate->aryl_cation Heat (Δ) - N₂ byproducts N₂ + BF₃ diazonium_fluoroborate->byproducts Overall Decomposition aryl_fluoride Aryl Fluoride (Ar-F) aryl_cation->aryl_fluoride + F⁻ (from BF₄⁻)

Caption: The general two-step mechanism of the Balz-Schiemann reaction.

Safety Considerations

  • Hydrogen Fluoride (HF): Liquid HF is extremely corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including acid-resistant gloves and face shields, must be worn. Calcium gluconate gel should be readily available as a first aid measure for HF burns.

  • Diazonium Salts: While this protocol avoids the isolation of the dry diazonium salt, it is important to be aware that these intermediates are thermally unstable and potentially explosive, especially in their solid, dry state.[4]

  • Thermal Decomposition: The decomposition of the diazonium salt is an exothermic process that evolves nitrogen gas. The reaction should be heated gradually and with caution to control the rate of gas evolution.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

By following this detailed protocol and adhering to the safety precautions, researchers can safely and efficiently synthesize this compound for its various applications in drug development and scientific research.

References

Application Notes: Synthesis of 1,4-Difluorobenzene via an Improved Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Difluorobenzene is a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and liquid crystals. Its synthesis is of significant interest to researchers and professionals in drug development and materials science. Traditionally, the Balz-Schiemann reaction has been a primary method for introducing fluorine atoms onto an aromatic ring.[1] This reaction involves the transformation of a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate.[1] However, the classic Balz-Schiemann reaction presents safety concerns, particularly the explosive nature of the isolated solid diazonium fluoroborate upon thermal decomposition, making it challenging for large-scale and continuous operations.[2]

This application note details an improved, safer, and more efficient protocol for the synthesis of this compound, which avoids the isolation of the hazardous diazonium salt intermediate.[2] By conducting the diazotization and subsequent thermal decomposition in a liquid hydrogen fluoride (HF) system, the process can be run continuously, enhancing both safety and yield.[2]

Reaction Principle

The synthesis starts from p-phenylenediamine (B122844). The process involves a double diazotization of the diamine in anhydrous hydrogen fluoride, followed by in-situ thermal decomposition of the resulting bis(diazonium) salt to yield this compound. This modified approach circumvents the need to isolate the potentially explosive diazonium salt, a significant improvement over the traditional Balz-Schiemann reaction.[2]

Experimental Protocol

Materials and Equipment:

  • p-Phenylenediamine

  • Liquefied Hydrogen Fluoride (HF)

  • Sodium Nitrite (B80452) (NaNO₂)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel equipped with mechanical stirring and cooling capabilities

  • Heating bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Cool the reaction vessel to -10°C.

  • Addition of Reactants: Add p-phenylenediamine (1.0 mol, 108 g) and liquefied hydrogen fluoride (400 g) to the cooled vessel.

  • Dissolution: Mechanically stir the mixture for 10 minutes to ensure the complete dissolution of the p-phenylenediamine.

  • Diazotization: Slowly add sodium nitrite (2.2 mol, 151.8 g) to the mixture while maintaining the temperature at -10°C. Continue the reaction for 3 hours.[2][3]

  • Decomposition: After the 3-hour diazotization, heat the reaction mixture using a water bath. The complete decomposition of the diazonium salt is indicated by the cessation of gas bubble formation.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel and allow it to settle.

    • Separate the organic layer.

    • Neutralize the organic layer with a 10% sodium hydroxide solution.

    • Separate the resulting oil phase and dry it with anhydrous sodium sulfate.[2]

  • Purification:

    • Perform atmospheric distillation of the dried organic layer.

    • Collect the colorless liquid fraction at a boiling point of 88°C.[2]

Data Presentation

ParameterValueReference
Starting Materialp-Phenylenediamine[2][3]
Key ReagentsNaNO₂, Anhydrous HF, Triethylamine[2][3]
Molar Ratio (NaNO₂:p-PDA)2.2[2][3]
Diazotization Time3 hours[2][3]
Reaction Temperature-10°C (Diazotization)[2]
Product Yield78%[2][3]
Product Boiling Point88°C[2]
Product Refractive Index1.4410[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification A Cool Reaction Vessel to -10°C B Add p-Phenylenediamine and Liquefied HF A->B C Stir for 10 min for complete dissolution B->C D Slowly add Sodium Nitrite (3 hours) C->D E Heat with water bath until gas evolution ceases D->E F Pour into Separatory Funnel E->F G Separate Organic Layer F->G H Neutralize with 10% NaOH G->H I Dry with Anhydrous Na₂SO₄ H->I J Atmospheric Distillation I->J K Collect this compound (b.p. 88°C) J->K

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

G pPDA p-Phenylenediamine Diazonium Bis(diazonium) Salt Intermediate (in situ) pPDA->Diazonium Double Diazotization Product This compound Diazonium->Product Fluoro-dediazoniation reagent1 + 2 NaNO₂ + Anhydrous HF (-10°C) reagent2 Heat (Δ) - 2 N₂ - 2 NaF

Caption: Simplified reaction pathway for this compound synthesis.

References

Application Notes and Protocols for 1,4-Difluorobenzene as a Non-Coordinating Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluorobenzene is a colorless liquid with noteworthy properties that make it a valuable non-coordinating solvent in specialized chemical applications.[1] Its chemical inertness, low polarity, and ability to dissolve a range of organic and organometallic compounds, coupled with a moderate boiling point, position it as a suitable medium for reactions involving sensitive or highly reactive species.[1][2] These applications are particularly relevant in the fields of organometallic chemistry, catalysis, and electrochemistry, where the solvent's interaction with the reaction components must be minimized. This document provides detailed application notes and protocols for the effective use of this compound as a non-coordinating solvent.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in experimental design.

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₆H₄F₂[1][3]
Molecular Weight 114.09 g/mol [1][3]
Appearance Colorless liquid[1]
Boiling Point 88-89 °C[1]
Melting Point -13 °C[1]
Density 1.17 g/cm³[1]
Flash Point 2 °C[1]
Refractive Index (n²⁰/D) 1.441[1]
Solubility in Water Sparingly soluble

Applications in Synthesis and Catalysis

Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring of this compound has reduced π-electron density, which minimizes its coordination to metal centers in organometallic complexes.[2] This property is highly desirable for a "non-coordinating" or "innocent" solvent in transition metal-catalyzed reactions, as it prevents the solvent from competing with ligands for coordination sites on the metal catalyst, which could otherwise inhibit or alter the catalytic activity.

Key Application Areas:
  • Organometallic Synthesis: It serves as an excellent solvent for the synthesis and handling of highly reactive organometallic complexes, including cationic species, which are prone to coordination with more traditional solvents like THF or acetonitrile.

  • Transition Metal Catalysis: In reactions such as cross-coupling, C-H activation, and polymerization, where the catalyst's coordination sphere must be precisely controlled, this compound provides an inert environment that does not interfere with the catalytic cycle.[2]

  • Studying Reactive Intermediates: Its chemical stability and low reactivity make it a suitable medium for the spectroscopic characterization of transient or highly reactive intermediates that might otherwise react with the solvent.

Experimental Protocols

Protocol 1: General Procedure for a Transition Metal-Catalyzed Cross-Coupling Reaction under Inert Atmosphere

This protocol outlines a general setup for a Suzuki-Miyaura cross-coupling reaction, a common transformation in drug development, using this compound as the solvent. The procedure emphasizes the need for an inert atmosphere to protect the air-sensitive catalyst and reagents.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • This compound (anhydrous, deoxygenated)

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup:

    • To the reaction flask containing a magnetic stir bar, add the aryl halide, boronic acid derivative, and base under a positive pressure of inert gas.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add the palladium catalyst to the flask under a counter-flow of inert gas.

    • Add anhydrous and deoxygenated this compound via a syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware add_solids Add Solids (ArX, Boronic Acid, Base) prep_glass->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm add_catalyst Add Catalyst inert_atm->add_catalyst add_solvent Add this compound add_catalyst->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify

Workflow for a typical cross-coupling reaction.
Protocol 2: Electrochemical Measurement of a Redox-Active Compound

This protocol is adapted from procedures for similar fluorinated solvents and outlines the use of this compound in cyclic voltammetry to study the redox behavior of an organometallic complex.

Materials:

  • Redox-active compound (e.g., an organometallic complex)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • This compound (anhydrous, electrochemical grade)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon, platinum, or gold)

    • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

    • Counter (auxiliary) electrode (e.g., platinum wire)

  • Potentiostat

  • Inert gas supply

Procedure:

  • Electrolyte Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous this compound.

    • Prepare a stock solution of the redox-active compound in the electrolyte solution.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard procedures.

    • Transfer the electrolyte solution containing the analyte to the electrochemical cell under an inert atmosphere.

  • Measurement:

    • Connect the electrodes to the potentiostat.

    • Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Perform cyclic voltammetry by scanning the potential over the desired range.

    • Record the resulting voltammogram.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) and peak currents from the voltammogram.

    • If using a pseudo-reference electrode, calibrate the potential scale by adding an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Electrolyte Solution (Analyte + Supporting Electrolyte in this compound) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas) assemble_cell->deoxygenate run_cv Perform Cyclic Voltammetry deoxygenate->run_cv record_data Record Voltammogram run_cv->record_data analyze_voltammogram Analyze Voltammogram (Determine E½, Peak Currents) record_data->analyze_voltammogram calibrate Calibrate Potential Scale (Internal Standard) analyze_voltammogram->calibrate

Workflow for electrochemical analysis.

Quantitative Data and Comparison

Table 2: Comparison of Properties of Difluorobenzene Isomers

Property1,2-Difluorobenzene1,3-DifluorobenzeneThis compound
Boiling Point (°C) 928388-89
Dielectric Constant (ε) 13.86.12.3
Dipole Moment (D) 2.591.580

Note: Data for dielectric constant and dipole moment are from various sources and may vary slightly depending on the measurement conditions.

The significantly lower dielectric constant and zero dipole moment of this compound compared to its ortho isomer highlight its reduced polarity, making it an even weaker coordinating solvent. This can be advantageous in reactions where minimal solvent-solute interaction is critical.

Safety and Handling

This compound is a flammable liquid with a low flash point and should be handled with appropriate safety precautions.[1]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable non-coordinating solvent for specialized applications in research and development. Its chemical inertness and low polarity provide an ideal environment for studying and performing reactions with sensitive organometallic complexes and catalysts. The protocols and data presented in this document offer a foundation for researchers to effectively utilize this compound in their experimental work.

References

Application Notes and Protocols for 1,4-Difluorobenzene in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-difluorobenzene as a solvent in electrochemical research. This document covers its key physicochemical properties, its advantages in various electrochemical applications, and detailed protocols for its use in techniques such as cyclic voltammetry.

Introduction

This compound (p-DFB) is an aromatic organic solvent with the chemical formula C₆H₄F₂.[1][2] Its unique properties, stemming from the presence of two fluorine atoms on the benzene (B151609) ring, make it a valuable solvent for a range of electrochemical investigations. The fluorine atoms impart enhanced thermal stability, modified electronic properties, and a relatively high dielectric constant, which are advantageous for electrochemical studies.[3] This solvent is particularly useful in applications requiring a non-coordinating and chemically inert medium with a wide potential window.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for designing and interpreting electrochemical experiments. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄F₂[1][2]
Molecular Weight 114.09 g/mol [2]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 88-89 °C[4]
Melting Point -13 °C[4]
Density 1.11 g/mL at 25 °C
Refractive Index n20/D 1.441
Flash Point 2.0 °C

Electrochemical Properties and Advantages

This compound and its isomers, such as 1,2-difluorobenzene (B135520), offer several advantages as solvents in electrochemistry:

  • Chemical Inertness: The fluorine substitution enhances the stability of the benzene ring, making this compound relatively inert and non-coordinating. This is particularly beneficial when studying reactive intermediates and sensitive organometallic complexes.[6]

  • Good Solvating Power: Although a non-polar solvent, this compound possesses a sufficiently high dielectric constant to dissolve a range of supporting electrolytes and metal complexes, a critical requirement for electrochemical measurements.[6]

  • Applications in Energy Storage: Difluorobenzene-based electrolytes have shown promise in improving the performance and safety of lithium-ion batteries by contributing to the formation of a stable solid electrolyte interphase (SEI) on the anode.[7][8]

The logical workflow for utilizing this compound as a solvent in electrochemical studies is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent This compound (Solvent) Preparation Prepare Electrolyte Solution Solvent->Preparation Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Preparation Analyte Analyte of Interest Analyte->Preparation Cell Assemble Electrochemical Cell Preparation->Cell CV Perform Cyclic Voltammetry Cell->CV Data Collect Current-Potential Data CV->Data Analysis Analyze Voltammogram Data->Analysis G DFB This compound in Electrolyte Decomposition Electrochemical Decomposition DFB->Decomposition at anode potential Anode Anode Surface Anode->Decomposition SEI Stable SEI Layer Formation Decomposition->SEI incorporates fluoride (B91410) species Performance Improved Battery Performance (Cycle Life, Safety) SEI->Performance G cluster_prep Preparation cluster_measure Measurement cluster_analyze Analysis Polish Polish Working Electrode Assemble Assemble 3-Electrode Cell Polish->Assemble Deoxygenate Deoxygenate Solution Assemble->Deoxygenate SetParams Set CV Parameters (Potential Range, Scan Rate) Deoxygenate->SetParams RunBG Run Background Scan SetParams->RunBG RunSample Run Sample Scan RunBG->RunSample Analyze Analyze Voltammogram (Peak Potentials, Currents) RunSample->Analyze

References

Application Notes and Protocols for 1,4-Difluorobenzene in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-difluorobenzene in nucleophilic aromatic substitution (SNAr) reactions. While less reactive than its nitro-activated counterparts, this compound serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details the underlying reaction mechanism, provides experimental protocols for key transformations, and summarizes quantitative data for a range of SNAr reactions.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, which is typical for electron-rich aromatic systems, SNAr reactions occur on aromatic rings that are rendered electron-deficient. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction.

While this compound lacks strong activating groups, the electronegativity of the fluorine atoms provides sufficient activation for nucleophilic attack under appropriate conditions, such as elevated temperatures or the use of strong bases or catalysts. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of valuable compounds:

  • Pharmaceuticals: It is a precursor for many active pharmaceutical ingredients (APIs). The incorporation of the fluorophenyl moiety can enhance metabolic stability and binding affinity.

  • Agrochemicals: Fluorinated aromatic compounds are integral to the development of modern herbicides, pesticides, and fungicides.

  • Materials Science: this compound is used in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs), which exhibit excellent thermal and chemical resistance. It is also a building block for liquid crystals and other organic electronic materials.

Reaction Mechanism and Workflow

The SNAr reaction of this compound with a nucleophile proceeds through the following general steps:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1,4-DFB This compound Meisenheimer Meisenheimer Complex 1,4-DFB->Meisenheimer Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination F- Fluoride Ion (F⁻) Meisenheimer->F-

Caption: General mechanism of the SNAr reaction of this compound.

The overall experimental workflow for a typical SNAr reaction involving this compound is outlined below:

a start Start reactants Reactants This compound Nucleophile Base Solvent start->reactants reaction Reaction Stirring at elevated temperature Monitor by TLC/GC reactants->reaction workup Work-up Quenching Extraction Washing reaction->workup purification Purification Column chromatography Recrystallization Distillation workup->purification characterization Characterization NMR MS IR purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr reactions.

Quantitative Data Summary

The following tables summarize quantitative data for SNAr reactions of this compound and its derivatives with various nucleophiles.

Table 1: SNAr with Phenol (B47542) Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Methoxyphenol (B1676288)K₂CO₃DMSO1400.5~42 (crude)[1]
Bisphenol AK₂CO₃DMAc1654High[2]
(4-fluoro)phenylhydroquinoneK₂CO₃DMAc--High[3]

Table 2: SNAr with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineEt₃NEtOHReflux1888 (for 2,4-difluoronitrobenzene)[4]
AnilineK₂CO₃DCE-24High (photocatalyzed)[5]

Table 3: SNAr in Polymer Synthesis

Co-monomerBaseSolventTemperature (°C)Inherent Viscosity (dL/g)Reference
Bisphenol AK₂CO₃Tetramethylene sulfone--[6]
1,1-bis(4-hydroxyphenyl)-1-phenylethaneK₂CO₃--0.261–0.889[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryloxybenzaldehyde from 4-Fluorobenzaldehyde (B137897) and 4-Methoxyphenol

This protocol demonstrates a representative SNAr reaction with a phenol nucleophile using an activated fluoride. A similar approach can be adapted for this compound, likely requiring more forcing conditions.

Materials:

Procedure:

  • In a test tube, combine 4-fluorobenzaldehyde (2.0 mmol), 4-methoxyphenol (2.0 mmol), and an excess of potassium carbonate.[1]

  • Add dimethyl sulfoxide (2 mL) to the mixture.[1]

  • Heat the reaction mixture in a bath at 140 °C for at least 30 minutes.[1]

  • Cool the reaction mixture in an ice-water bath for a minimum of 10 minutes.[1]

  • Add water (6 mL) and stir the mixture thoroughly to precipitate the crude product.[1]

  • Collect the light brown solid by filtration and dry it on filter paper.[1]

  • For purification, suspend the crude solid in heptane (1 mL) and dissolve it in dichloromethane (2 mL).[1]

  • Allow the solvent to evaporate slowly in a fume hood overnight to form crystals.[1]

  • Wash the crystals with 95% ethanol (B145695) and dry them on filter paper.[1]

Protocol 2: Synthesis of Poly(aryl ether ketone) from 4,4'-Difluorobenzophenone and Bisphenol A

This protocol outlines the synthesis of a poly(aryl ether ketone), a common application of difluorinated aromatic compounds in materials science.

Materials:

  • 4,4'-Difluorobenzophenone

  • Bisphenol A

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene (B28343)

  • Methanol

Procedure:

  • To a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4,4'-difluorobenzophenone, bisphenol A, anhydrous potassium carbonate, DMAc, and toluene.

  • Heat the mixture with continuous stirring to 140 °C for 2 hours.[2]

  • Increase the temperature to 150 °C to remove water and toluene by azeotropic distillation.[2]

  • After the removal of the azeotrope, raise the reaction temperature to 165 °C and maintain it for 4 hours.[2]

  • Cool the viscous solution to room temperature and precipitate the polymer by pouring it into methanol.

  • Filter the fibrous polymer, wash it with hot water and methanol, and dry it under vacuum at 60 °C overnight.[2]

Characterization Data

The following are representative NMR data for products derived from SNAr reactions of fluorinated aromatic compounds.

1-Fluoro-4-phenoxybenzene:

  • ¹³C NMR: Data available on PubChem.[8]

N-(4-Fluorophenyl)formamide:

  • ¹H NMR (400 MHz, DMSO): δ 10.30 – 10.12 (m, 1H), 8.27 (d, J = 1.8 Hz, 1H), 7.69 – 7.55 (m, 2H), 7.18 – 7.12 (m, 2H).[9]

  • ¹³C NMR (100 MHz, DMSO): δ 162.6, 159.4, 156.9, 134.6, 120.9, 119.5, 116.0, 115.8, 115.5, 115.3.[9]

4-(4-Fluorophenyl)morpholine:

  • The ¹H and ¹³C NMR spectra of N-substituted morpholines show characteristic patterns. The protons on the carbon atoms adjacent to the nitrogen typically appear as a triplet around 2.5-3.0 ppm, while the protons on the carbon atoms adjacent to the oxygen appear as a triplet around 3.7-3.9 ppm.[10][11]

Bis(4-fluorophenyl)sulfane (4-Fluorophenyl sulfide):

  • ¹H NMR (CDCl₃): The aromatic protons will show complex multiplets in the range of 7.0-7.5 ppm.

  • ¹³C NMR (CDCl₃): The carbon atoms attached to fluorine will show a large coupling constant (¹JCF) and will appear as a doublet.

Note: The unreactivity of this compound has been noted under certain conditions, suggesting that more forcing conditions or the use of catalysts may be necessary for successful SNAr reactions compared to more activated substrates.[12]

References

The Pivotal Role of 1,4-Difluorobenzene in Modern Pharmaceutical Synthesis: Applications, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth look at the application of 1,4-difluorobenzene as a critical building block in the synthesis of high-value pharmaceuticals. This report provides detailed application notes, experimental protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, and this compound has emerged as a key starting material in this endeavor. The presence of the difluorophenyl moiety can significantly enhance a drug's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[1] This document explores the multifaceted applications of this compound in the synthesis of two prominent drugs: the antifungal agent fluconazole (B54011) and the non-steroidal anti-inflammatory drug (NSAID) diflunisal (B1670566).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 540-36-3
Molecular Formula C₆H₄F₂
Molecular Weight 114.09 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 88-89 °C[1]
Density ~1.17 g/mL
Purity Typically ≥99.0%

Application in the Synthesis of Fluconazole

Fluconazole is a widely used triazole antifungal drug that functions by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The 2,4-difluorophenyl group in fluconazole is crucial for its antifungal activity.

Synthetic Workflow for Fluconazole

The synthesis of fluconazole from this compound is a multi-step process that typically involves a Friedel-Crafts acylation, followed by nucleophilic substitution and epoxidation, and finally, ring-opening of the epoxide with a second equivalent of 1,2,4-triazole (B32235).

G A This compound B Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) A->B C 2-Chloro-1-(2,4-difluorophenyl)ethanone B->C D Nucleophilic Substitution (1,2,4-Triazole, Base) C->D E 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone D->E F Epoxidation (Trimethylsulfoxonium iodide, Base) E->F G 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane F->G H Epoxide Ring-Opening (1,2,4-Triazole, Base) G->H I Fluconazole H->I

A simplified workflow for the synthesis of Fluconazole.
Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone (Intermediate 1)

This step involves the Friedel-Crafts acylation of this compound with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride.[4][5]

  • Materials: this compound, chloroacetyl chloride, anhydrous aluminum chloride, dichloromethane (B109758) (DCM), ice, concentrated hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM, slowly add chloroacetyl chloride (1.1 eq).

    • To this mixture, add this compound (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate 2)

This step involves the nucleophilic substitution of the chlorine atom in Intermediate 1 with 1,2,4-triazole.[6]

  • Materials: 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-triazole, potassium carbonate, toluene (B28343).

  • Procedure:

    • A mixture of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.1 eq), and potassium carbonate (1.5 eq) in toluene is heated to reflux for 4-6 hours.

    • After cooling to room temperature, the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization.

Step 3: Synthesis of 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (Intermediate 3)

The ketone in Intermediate 2 is converted to an epoxide using a sulfur ylide.[6]

  • Materials: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, trimethylsulfoxonium (B8643921) iodide, sodium hydroxide (B78521), water, toluene.

  • Procedure:

    • To a mixture of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) and trimethylsulfoxonium iodide (1.2 eq) in toluene, an aqueous solution of sodium hydroxide is added.

    • The mixture is stirred vigorously at room temperature for 12-16 hours.

    • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the epoxide, which is often used in the next step without further purification.

Step 4: Synthesis of Fluconazole

The final step is the ring-opening of the epoxide with another molecule of 1,2,4-triazole.[7]

  • Materials: 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, 1,2,4-triazole, sodium hydroxide, N,N-dimethylformamide (DMF).

  • Procedure:

    • A mixture of the epoxide (1.0 eq), 1,2,4-triazole (1.5 eq), and powdered sodium hydroxide (1.2 eq) in DMF is heated to 100-120 °C for 4-6 hours.

    • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude fluconazole is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for Fluconazole Synthesis
StepIntermediate/ProductTypical Yield (%)
12-Chloro-1-(2,4-difluorophenyl)ethanone85-95
21-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone80-90
32-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane75-85
4Fluconazole70-80

Mechanism of Action of Fluconazole

G cluster_0 Ergosterol Biosynthesis Pathway (Fungus) AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Inhibition Inhibition->Enzyme Inhibition

Fluconazole inhibits lanosterol 14α-demethylase.

Application in the Synthesis of Diflunisal

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[8][9]

Synthetic Workflow for Diflunisal

One common route for the synthesis of diflunisal involves the Gomberg-Bachmann reaction to form the biphenyl (B1667301) core, followed by carboxylation.

G A This compound B Nitration A->B C 2,4-Difluoronitrobenzene (B147775) B->C D Reduction C->D E 2,4-Difluoroaniline (B146603) D->E F Gomberg-Bachmann Reaction (Benzene, NaNO2, HCl) E->F G 2',4'-Difluoro-[1,1'-biphenyl] F->G H Friedel-Crafts Acylation G->H I 1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethan-1-one H->I J Oxidation & Hydrolysis I->J K 2',4'-Difluoro-[1,1'-biphenyl]-4-ol J->K L Carboxylation (Kolbe-Schmitt reaction) K->L M Diflunisal L->M

A synthetic workflow for Diflunisal.
Experimental Protocols

Step 1: Synthesis of 2,4-Difluoroaniline (Intermediate 4)

This intermediate can be prepared from this compound via nitration followed by reduction.

  • Materials: this compound, nitric acid, sulfuric acid, iron powder, hydrochloric acid.

  • Procedure (Nitration):

    • Slowly add this compound to a mixture of concentrated nitric acid and sulfuric acid at 0-10 °C.

    • Stir the mixture for 1-2 hours, then pour it onto ice.

    • Extract the product with an organic solvent, wash, dry, and concentrate to get 2,4-difluoronitrobenzene.

  • Procedure (Reduction):

    • To a mixture of iron powder in water and a small amount of hydrochloric acid, heat to near reflux.

    • Add the 2,4-difluoronitrobenzene dropwise.

    • After the addition is complete, continue refluxing for 2-3 hours.

    • Cool the mixture and make it basic with sodium hydroxide.

    • Extract the product with an organic solvent, wash, dry, and purify by distillation.

Step 2: Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-4-ol (Intermediate 5)

This key biphenyl intermediate is synthesized via the Gomberg-Bachmann reaction.[10]

  • Materials: 2,4-difluoroaniline, sodium nitrite (B80452), hydrochloric acid, benzene (B151609), sodium hydroxide.

  • Procedure:

    • Dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of hydrochloric acid and water, and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0 eq) in water to form the diazonium salt.

    • Add this cold diazonium salt solution to a vigorously stirred mixture of benzene and an aqueous solution of sodium hydroxide.

    • Stir for several hours at room temperature.

    • Separate the organic layer, wash with water, and remove the benzene by distillation.

    • The resulting crude 2',4'-difluorobiphenyl can be further functionalized and converted to the phenol (B47542).

Step 3: Synthesis of Diflunisal

The final step is the carboxylation of the biphenyl phenol intermediate.

  • Materials: 2',4'-Difluoro-[1,1'-biphenyl]-4-ol, carbon dioxide, potassium carbonate.

  • Procedure (Kolbe-Schmitt Reaction):

    • Mix 2',4'-Difluoro-[1,1'-biphenyl]-4-ol with potassium carbonate and heat under pressure in the presence of carbon dioxide.

    • After the reaction is complete, the mixture is cooled, dissolved in water, and acidified to precipitate the crude diflunisal.

    • The product is collected by filtration and purified by recrystallization.

Quantitative Data for Diflunisal Synthesis
StepIntermediate/ProductTypical Yield (%)
12,4-Difluoroaniline70-80 (over two steps)
22',4'-Difluoro-[1,1'-biphenyl]-4-ol40-60
3Diflunisal80-90

Mechanism of Action of Diflunisal

G cluster_0 Prostaglandin Synthesis Pathway ArachidonicAcid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (Pain, Inflammation) PGH2->Prostaglandins Diflunisal Diflunisal Diflunisal->Inhibition1 Diflunisal->Inhibition2 Inhibition1->COX1 Inhibition Inhibition2->COX2 Inhibition

Diflunisal inhibits both COX-1 and COX-2 enzymes.

Conclusion

This compound is a versatile and indispensable building block in the pharmaceutical industry. Its use in the synthesis of important drugs like fluconazole and diflunisal highlights the critical role of fluorine in modern medicinal chemistry. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics. The continued exploration of reactions involving this compound is expected to lead to the discovery of new and improved pharmaceutical agents.

References

1,4-Difluorobenzene: A Key Building Block for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluorobenzene is a crucial building block in the synthesis of advanced liquid crystalline materials. Its incorporation into the molecular core of liquid crystals significantly influences their mesomorphic and electro-optical properties. The strategic placement of fluorine atoms on the benzene (B151609) ring allows for the fine-tuning of key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and clearing point (T_c). These properties are critical for the performance of liquid crystal displays (LCDs) and other photonic devices. This document provides an overview of the application of this compound in liquid crystal synthesis, detailed experimental protocols for the preparation of relevant compounds, and a summary of the resulting material properties.

The introduction of the this compound moiety into a liquid crystal structure can lead to a variety of beneficial effects. The strong electronegativity of the fluorine atoms can generate a significant dipole moment, which in turn affects the dielectric anisotropy. Depending on the orientation of the dipole moment relative to the long molecular axis, either positive or negative dielectric anisotropy can be achieved. Materials with high positive Δε are essential for twisted nematic (TN) and in-plane switching (IPS) LCDs, while those with negative Δε are required for vertical alignment (VA) displays. Furthermore, the substitution of hydrogen with fluorine can lower the melting point and viscosity of the resulting liquid crystals, which is advantageous for improving the response times of display devices.

Data Presentation

The following table summarizes the quantitative data for a selection of liquid crystals incorporating the this compound or related fluorinated phenyl core structures. This data highlights the impact of fluorination on the mesomorphic and physical properties of these materials.

Compound IDStructureClearing Point (T_c, °C)Birefringence (Δn)Dielectric Anisotropy (Δε)
1 R-(C₆H₄)-C≡C-(C₆H₂F₂)-CN1100.25+8.5
2 R-(C₆H₄)-(C₆H₂F₂)-COO-(C₆H₄)-CN1250.20+10.2
3 R-(C₆H₁₀)-(C₆H₂F₂)-(C₆H₄)-OR'950.15-3.0
4 R-(C₆H₄)-C≡C-(C₆H₂F₂)-C≡C-(C₆H₄)-R'1520.35-8.0

Note: R and R' represent alkyl or alkoxy chains. The values presented are representative and can vary based on the specific length and nature of the terminal chains.

Experimental Protocols

The synthesis of liquid crystals containing the this compound moiety often involves standard cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are versatile and allow for the efficient formation of the desired biaryl or aryl-alkyne core structures.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a tolane-based liquid crystal incorporating a this compound unit.

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Intermediate Product cluster_further_reaction Further Functionalization (e.g., Suzuki Coupling) cluster_final_product Final Liquid Crystal A 1-Bromo-2,5-difluorobenzene C Pd(PPh₃)₄, CuI Et₃N, THF, rt, 12h A->C B 4-Ethynyl-N,N-dimethylaniline B->C D 4-((2,5-Difluorophenyl)ethynyl)-N,N-dimethylaniline C->D E Arylboronic acid Pd catalyst, Base D->E F Tolane Liquid Crystal E->F

Caption: Generalized synthetic workflow for a tolane liquid crystal.

Detailed Experimental Protocol: Synthesis of a Tetrafluorinated Tolane Mesogenic Dimer

This protocol details the synthesis of a more complex tetrafluorinated tolane mesogenic dimer, illustrating the key synthetic steps involved in preparing advanced fluorinated liquid crystals.[1]

Step 1: Synthesis of Ethyl 2,3,5,6-tetrafluoro-4-iodobenzoate

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer, dissolve 4-(decyloxyphenyl)acetylene (7.75 g, 30 mmol) in triethylamine (B128534) (100 mL).

  • To this solution, add Cl₂Pd(PPh₃)₂ (0.71 g, 1.0 mmol), ethyl 2,3,5,6-tetrafluoro-4-iodobenzoate (6.96 g, 20 mmol), and triphenylphosphine (B44618) (0.55 g, 2.0 mmol).

  • Add copper(I) iodide (0.39 g, 2.0 mmol) to the suspension.

  • Heat the reaction mixture at 80 °C with stirring for 19 hours.

  • After cooling, pour the mixture into a saturated aqueous NaHCO₃ solution (30 mL).

  • Extract the crude product with CHCl₃ (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of 2,3,5,6-Tetrafluoro-4-[2-(4-decyloxyphenyl)ethyn-1-yl]benzoic Acid

  • To a solution of the crude product from Step 1 in tetrahydrofuran (B95107) (THF; 72 mL) and H₂O (30 mL), add LiOH·H₂O (1.52 g, 36.2 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 10% aqueous HCl to a pH below 1.

  • Extract the product with Et₂O (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the residue from CH₂Cl₂ to afford the pure benzoic acid derivative.

Step 3: Synthesis of the Final Dimer

  • Dissolve the benzoic acid derivative (0.45 g, 1.0 mmol) and butane-1,4-diol (0.045 g, 0.5 mmol) in CH₂Cl₂ (2.0 mL) in a two-necked round-bottomed flask.

  • At 0 °C, add 4-(dimethylamino)pyridinium (B8497252) p-toluenesulfonate (DPTS; 0.31 g, 1.05 mmol) and N,N′-diisopropylcarbodiimide (DIC; 0.13 g, 1.0 mmol).

  • Allow the mixture to warm to room temperature and stir for 20 hours.

  • Pour the reaction mixture into a saturated aqueous NaHCO₃ solution (30 mL).

  • Extract the crude product with CHCl₃ (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final tetrafluorinated tolane mesogenic dimer.

Structure-Property Relationships

The relationship between the molecular structure of liquid crystals and their physical properties is a key area of research. For fluorinated compounds, the position and number of fluorine substituents play a critical role.

G cluster_structure Structural Modifications cluster_properties Resulting Property Changes A Increased Fluorination on Core P1 Increased |Δε| A->P1 Strongly influences B Lateral Fluoro- substituents P2 Decreased Viscosity B->P2 Generally leads to P4 Modified Clearing Point (T_c) B->P4 Can decrease C Terminal Fluoro- substituents C->P1 Can fine-tune D Introduction of -C≡C- Linkage (Tolane) P3 Increased Birefringence (Δn) D->P3 Significantly increases P5 Enhanced Nematic Phase Stability D->P5 Often enhances

Caption: Key structure-property relationships in fluorinated liquid crystals.

Conclusion

This compound and its derivatives are indispensable building blocks for the creation of high-performance liquid crystals. The strategic incorporation of fluorine atoms allows for precise control over the dielectric and optical properties of these materials, making them suitable for a wide range of applications in modern display and photonic technologies. The synthetic routes to these materials are well-established, relying on robust and versatile cross-coupling methodologies. Further research into novel fluorinated mesogens will undoubtedly lead to the development of next-generation liquid crystal materials with even more advanced functionalities.

References

Application Notes and Protocols: 1,4-Difluorobenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-difluorobenzene and its derivatives as key monomers in the synthesis of high-performance polymers. The unique properties imparted by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and specific electronic characteristics, make these polymers highly valuable in various fields, including materials science and drug development.[1] This document details the synthesis protocols for several classes of polymers derived from this compound, presents key quantitative data, and discusses their applications, with a particular focus on the biomedical and pharmaceutical sectors.

Synthesis of Poly(aryl ether ketone)s (PAEKs)

Poly(aryl ether ketone)s, particularly Poly(ether ether ketone) (PEEK), are a prominent class of high-performance thermoplastics synthesized using derivatives of this compound. The most common synthetic route is nucleophilic aromatic substitution (SNAr) polycondensation.

General Reaction Scheme: PEEK Synthesis

The synthesis of PEEK typically involves the reaction of a bisphenol with an activated dihalide, commonly 4,4'-difluorobenzophenone, in the presence of a weak base and a high-boiling polar aprotic solvent.[2][3]

PEEK_Synthesis 4,4'-Difluorobenzophenone 4,4'-Difluorobenzophenone PEEK Polymer PEEK Polymer 4,4'-Difluorobenzophenone->PEEK Polymer Hydroquinone Hydroquinone Hydroquinone->PEEK Polymer Base (K2CO3) Base (K2CO3) Base (K2CO3)->PEEK Polymer Solvent (Diphenyl Sulfone) Solvent (Diphenyl Sulfone) Solvent (Diphenyl Sulfone)->PEEK Polymer

Caption: General reaction for the synthesis of PEEK.

Experimental Protocol: Synthesis of PEEK

This protocol describes a typical laboratory-scale synthesis of PEEK.

Materials:

  • 4,4'-Difluorobenzophenone (DFBP)

  • Hydroquinone (HQ)

  • Anhydrous potassium carbonate (K2CO3)

  • Diphenyl sulfone (DPS)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Reactor Setup: A multi-neck flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap with a condenser, and a thermocouple is charged with 4,4'-difluorobenzophenone, hydroquinone, and diphenyl sulfone.

  • Inert Atmosphere: The system is purged with nitrogen to remove oxygen.

  • Azeotropic Dehydration: Toluene is added, and the mixture is heated to reflux (around 140-160°C) to azeotropically remove any water.

  • Polymerization: After the removal of water, the temperature is gradually increased to initiate polymerization. A typical temperature profile is 180°C for 1 hour, 220°C for 1 hour, and finally 320°C for 2-3 hours.

  • Precipitation and Purification: The reaction mixture is cooled, and the resulting polymer is ground and then washed sequentially with hot NMP, deionized water, and methanol to remove the solvent and inorganic salts.

  • Drying: The purified PEEK polymer is dried in a vacuum oven at 120-150°C until a constant weight is achieved.

Quantitative Data for PEEK Synthesis

The properties of the resulting PEEK polymer can be tailored by adjusting the reaction conditions.

ParameterConditionResulting Polymer Property
Monomer Ratio (DFBP:HQ) 1.00:1.00High molecular weight
>1.00 (excess DFBP)Lower molecular weight, fluorine end-groups
<1.00 (excess HQ)Lower molecular weight, hydroxyl end-groups
Reaction Temperature 300-320°COptimal for high molecular weight
<300°CSlower reaction rate, lower molecular weight
>320°CPotential for side reactions and degradation
Reaction Time 2-4 hours at final temp.Sufficient for high conversion
Base K2CO3, Na2CO3Effective for deprotonation of hydroquinone

Synthesis of Poly(p-phenylene)s (PPPs)

This compound can be used in the synthesis of poly(p-phenylene)s, which are polymers with a backbone of repeating benzene (B151609) rings. These materials are known for their high thermal stability and potential for electronic applications. A common method for their synthesis is the Suzuki coupling reaction.[4]

General Reaction Scheme: PPP Synthesis via Suzuki Coupling

PPP_Synthesis 1,4-Dibromobenzene 1,4-Dibromobenzene Poly(p-phenylene) Poly(p-phenylene) 1,4-Dibromobenzene->Poly(p-phenylene) Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Poly(p-phenylene) Pd Catalyst Pd Catalyst Pd Catalyst->Poly(p-phenylene) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Poly(p-phenylene)

Caption: Synthesis of Poly(p-phenylene) via Suzuki coupling.

Experimental Protocol: Synthesis of PPP

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: A flask is charged with 1,4-dibromo-2,5-difluorobenzene, 1,4-benzenediboronic acid, and potassium carbonate.

  • Solvent and Catalyst Addition: Toluene and an aqueous solution of potassium carbonate are added, and the mixture is degassed with nitrogen. The palladium catalyst is then added.

  • Polymerization: The reaction mixture is heated to reflux (around 80-90°C) under a nitrogen atmosphere for 24-48 hours.

  • Purification: After cooling, the polymer is precipitated by adding methanol. The solid is collected by filtration and washed with water and methanol to remove impurities.

  • Drying: The polymer is dried in a vacuum oven.

Quantitative Data for PPP Synthesis
ParameterConditionResulting Polymer Property
Catalyst Loading 1-2 mol%Efficient polymerization
Base 2M K2CO3 solutionEffective for the catalytic cycle
Solvent System Toluene/WaterBiphasic system for Suzuki coupling
Monomer Purity High purity requiredAffects molecular weight and polymer properties

Synthesis of Fluorinated Poly(arylene ether sulfone)s (F-PAES)

Fluorinated poly(arylene ether sulfone)s are another class of high-performance polymers that can be synthesized using this compound derivatives. These polymers exhibit excellent thermal and chemical stability.

General Reaction Scheme: F-PAES Synthesis

FPAES_Synthesis Bis(4-fluorophenyl)sulfone Bis(4-fluorophenyl)sulfone F-PAES Polymer F-PAES Polymer Bis(4-fluorophenyl)sulfone->F-PAES Polymer Bisphenol A Bisphenol A Bisphenol A->F-PAES Polymer Base (K2CO3) Base (K2CO3) Base (K2CO3)->F-PAES Polymer Solvent (NMP) Solvent (NMP) Solvent (NMP)->F-PAES Polymer

Caption: Synthesis of Fluorinated Poly(arylene ether sulfone).

Experimental Protocol: Synthesis of F-PAES

Materials:

  • Bis(4-fluorophenyl) sulfone

  • Bisphenol A

  • Anhydrous potassium carbonate (K2CO3)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: A flask is equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser.

  • Reactant Charging: Bis(4-fluorophenyl) sulfone, bisphenol A, potassium carbonate, NMP, and toluene are added to the flask.

  • Azeotropic Dehydration: The mixture is heated to reflux to remove water azeotropically with toluene.

  • Polymerization: The temperature is raised to 180-200°C and maintained for 4-8 hours.

  • Purification: The polymer solution is cooled, filtered, and then precipitated in a mixture of methanol and water. The polymer is washed and dried.

Physicochemical Properties of Polymers Derived from this compound Derivatives
PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Temp. (Td)Key Properties
PEEK ~143°C~343°C>500°CHigh strength, chemical resistance, biocompatibility.[3]
Poly(p-phenylene) >300°CN/A (infusible)>500°CHigh thermal stability, electrical conductivity upon doping.[5]
F-PAES 180-230°CAmorphous>450°CHigh thermal stability, good mechanical properties.[2]

Applications in Drug Development and Biomedical Fields

The unique properties of polymers derived from this compound make them highly suitable for various biomedical and pharmaceutical applications.

Medical Devices and Implants

PEEK is widely used in medical implants due to its biocompatibility, biostability, and mechanical properties that can mimic bone.[6] Applications include spinal cages, orthopedic fixation devices, and dental implants. Fluoropolymers, in general, are favored for their chemical inertness and lubricity, making them suitable for catheters and other medical tubing.[3][7][8]

Drug Delivery Systems

The hydrophobicity and controlled permeability of fluorinated polymers are advantageous for creating drug delivery systems.[9] They can be formulated into nanoparticles, micelles, and coatings for controlled release of therapeutic agents. The inertness of these polymers helps in protecting the drug from degradation and minimizing adverse reactions in the body.

Surface Modification for Enhanced Biocompatibility

The surfaces of fluoropolymers can be modified to improve their interaction with biological systems.[10] Techniques such as plasma treatment and graft polymerization can introduce functional groups that promote cell adhesion or reduce protein fouling, which is critical for tissue engineering scaffolds and implantable biosensors.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and characterization of polymers from this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer_Selection Monomer Selection (e.g., 1,4-DFB derivative) Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer_Selection->Polymerization Purification Purification (Precipitation, Washing) Polymerization->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis Thermal_Analysis Thermal Analysis (TGA, DSC) Structural_Analysis->Thermal_Analysis Molecular_Weight Molecular Weight Determination (GPC) Thermal_Analysis->Molecular_Weight Mechanical_Testing Mechanical Testing Molecular_Weight->Mechanical_Testing Processing Processing (Molding, Film Casting) Mechanical_Testing->Processing Device_Fabrication Device Fabrication Processing->Device_Fabrication Performance_Evaluation Performance Evaluation Device_Fabrication->Performance_Evaluation

Caption: General workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for 1,4-Difluorobenzene as an Internal Standard in ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. For fluorinated molecules, ¹⁹F qNMR offers distinct advantages due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and a wide chemical shift range that minimizes signal overlap. The selection of an appropriate internal standard is critical for accurate and precise quantification. An ideal internal standard should be chemically inert, soluble in the same solvent as the analyte, and have a simple NMR spectrum with signals that do not overlap with those of the analyte.

1,4-Difluorobenzene is an excellent candidate for an internal standard in ¹⁹F NMR for several reasons:

  • Chemical Inertness: It is generally unreactive under common NMR conditions.

  • Simple Spectrum: It exhibits a single, sharp singlet in the ¹⁹F NMR spectrum (with proton decoupling), simplifying integration.

  • Chemical Shift: Its resonance is typically found in a region of the ¹⁹F NMR spectrum that is often free of signals from common fluorinated functional groups.

  • Commercial Availability: It is readily available in high purity.

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of fluorine-containing compounds by ¹⁹F NMR, including applications in reaction monitoring and purity determination.

Key Properties of this compound

A summary of the essential NMR properties of this compound is provided in the table below. The chemical shift can vary slightly depending on the solvent, concentration, and temperature. It is recommended to confirm the chemical shift in the solvent system being used.

PropertyValueReference
Molecular Formula C₆H₄F₂N/A
Molecular Weight 114.09 g/mol
¹⁹F NMR Chemical Shift (vs. CFCl₃) ~ -115.1 ppm
in CDCl₃-115.1 ppm
General Reference-106.0 ppm[1]
Spin-Lattice Relaxation Time (T₁) Long (precise value is solvent and concentration dependent)N/A

Note: The spin-lattice relaxation time (T₁) of this compound is relatively long. For accurate quantification, a sufficiently long relaxation delay (D1) is crucial. A general guideline is to use a D1 of at least 5 times the longest T₁ of any signal being quantified. A recommended starting point for quantitative experiments using this compound is a relaxation delay of 30 seconds.[2]

Applications and Experimental Protocols

Application 1: Monitoring Reaction Conversion and Yield

¹⁹F NMR with this compound as an internal standard is a rapid and effective method for monitoring the progress of reactions involving fluorinated reactants or products.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis start Start Reaction aliquot Withdraw Aliquot from Reaction Mixture start->aliquot add_standard Add a Known Amount of This compound Stock Solution aliquot->add_standard transfer Transfer to NMR Tube add_standard->transfer acquire Acquire Quantitative ¹⁹F NMR Spectrum transfer->acquire process Process Spectrum (Phase and Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Conversion/Yield integrate->calculate end End calculate->end

Caption: Workflow for reaction monitoring using ¹⁹F qNMR.

  • Prepare a Stock Solution of the Internal Standard:

    • Accurately weigh a known mass of high-purity this compound.

    • Dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation for NMR Analysis:

    • At a specific time point, withdraw a known volume or mass of the reaction mixture.

    • To this aliquot, add a precise volume of the this compound stock solution.

    • Mix thoroughly to ensure homogeneity.

    • Transfer the mixture to an NMR tube.

  • ¹⁹F NMR Data Acquisition:

    • Use a spectrometer equipped for ¹⁹F detection.

    • Set the following key acquisition parameters for quantitative analysis:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds[2]

      • Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1 is recommended).

      • Acquisition Time (AT): Long enough to ensure complete FID decay.

      • Proton Decoupling: Use inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE) and simplify the spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the area of the signal corresponding to this compound (I_std) and the signal(s) of the fluorinated analyte(s) of interest (I_analyte).

    • Calculate the molar amount of the analyte using the following equation:

    Moles_analyte = (I_analyte / N_analyte) * (N_std / I_std) * Moles_std

    Where:

    • I_analyte and I_std are the integral areas.

    • N_analyte and N_std are the number of fluorine atoms giving rise to the respective signals (for this compound, N_std = 2).

    • Moles_std is the known molar amount of this compound added to the sample.

  • Determine Reaction Conversion or Yield:

    • By comparing the molar amount of product formed to the initial amount of limiting reagent, the reaction yield can be calculated.

    • By comparing the molar amount of remaining starting material to its initial amount, the conversion can be determined.

Application 2: Purity Determination of a Fluorinated Compound

This protocol outlines the use of this compound as an internal standard to determine the purity of a solid fluorinated compound.

G cluster_weighing Accurate Weighing cluster_dissolution Dissolution cluster_nmr qNMR Analysis cluster_calculation Purity Calculation weigh_analyte Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard This compound weigh_standard->dissolve acquire_nmr Acquire ¹⁹F Spectrum dissolve->acquire_nmr process_nmr Process and Integrate acquire_nmr->process_nmr calculate_purity Calculate Purity (%) process_nmr->calculate_purity

Caption: Logical steps for purity assessment via ¹⁹F qNMR.

  • Sample Preparation:

    • Accurately weigh a known mass of the fluorinated analyte (m_analyte).

    • Accurately weigh a known mass of high-purity this compound (m_std). The mass of the standard should be chosen to give a signal intensity comparable to that of the analyte.

    • Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent in a volumetric flask.

    • Transfer an aliquot of this solution to an NMR tube.

  • ¹⁹F NMR Data Acquisition:

    • Follow the same data acquisition parameters as described in the reaction monitoring protocol, ensuring a relaxation delay (D1) of at least 30 seconds.

  • Data Processing and Analysis:

    • Process the spectrum as previously described.

    • Integrate the signals for the analyte (I_analyte) and this compound (I_std).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = integral area

    • N = number of fluorine atoms for the signal

    • MW = molecular weight

    • m = mass

    • P_std = purity of the this compound standard (as a percentage)

Data Presentation

The following table provides a template for summarizing quantitative results obtained using this compound as an internal standard.

Sample IDAnalyte Signal (ppm)Analyte Integral (I_analyte)Standard Signal (ppm)Standard Integral (I_std)Calculated Purity (%) or Yield (%)
Sample 1-XX.XA-115.1CZ
Sample 2-YY.YB-115.1DW

Comparison with Other ¹⁹F NMR Internal Standards

While this compound is an excellent choice for many applications, other fluorinated compounds are also used as internal standards. The table below provides a brief comparison.

Internal StandardChemical Shift (vs. CFCl₃)Key AdvantagesPotential Disadvantages
This compound ~ -115 ppm Simple singlet spectrum, good chemical stability.Can be volatile, potentially leading to concentration changes if not handled carefully.
Trifluorotoluene (α,α,α-Trifluorotoluene)~ -63 ppmCommon reference standard, single sharp signal.Chemical shift may overlap with some trifluoromethyl groups in analytes.
Hexafluorobenzene~ -163 ppmSingle sharp signal, chemically very inert.Higher boiling point than this compound, may have solubility issues in some solvents.
Trifluoroacetic Acid (TFA)~ -76 ppmHighly soluble in polar and aqueous solvents.[3]Acidic nature can cause reactions with sensitive analytes or changes in chemical shifts.[3]

Conclusion

This compound serves as a reliable and convenient internal standard for quantitative ¹⁹F NMR analysis. Its simple spectrum and chemical inertness make it suitable for a wide range of applications, including reaction monitoring and purity assessment in research, development, and quality control settings. By following the detailed protocols and considering the key experimental parameters, particularly the relaxation delay, researchers can achieve accurate and reproducible quantitative results for their fluorinated compounds.

References

Application Notes and Protocols: 1,4-Difluorobenzene in the Synthesis of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of organic semiconductors utilizing 1,4-difluorobenzene as a key starting material. The introduction of fluorine atoms into conjugated polymers is a widely adopted strategy to modulate their electronic properties, enhance stability, and improve device performance. This compound offers a readily available and versatile building block for the creation of fluorinated aromatic units within the polymer backbone.

Introduction to Fluorinated Organic Semiconductors

The incorporation of fluorine into organic semiconductors has several key advantages:

  • Lowering of HOMO/LUMO Energy Levels: The strong electron-withdrawing nature of fluorine atoms effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This can lead to improved air stability and higher open-circuit voltages in organic photovoltaic (OPV) devices.

  • Enhanced Intermolecular Interactions: Fluorine substitution can promote favorable π-π stacking and other intermolecular interactions, which are crucial for efficient charge transport in organic field-effect transistors (OFETs).

  • Improved Solubility and Morphology: The introduction of fluorine can influence the solubility of the polymer in common organic solvents, facilitating solution-based processing. It can also impact the thin-film morphology, a critical factor for device performance.

This guide will focus on a common synthetic route: the conversion of this compound to a polymerizable monomer, followed by its use in palladium-catalyzed cross-coupling reactions to yield a conjugated polymer.

Synthesis Pathway Overview

A general and effective method for incorporating this compound into a conjugated polymer backbone involves a two-step process:

  • Functionalization: Bromination of this compound to introduce reactive sites for polymerization.

  • Polymerization: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille polycondensation) of the functionalized monomer with a suitable comonomer.

Synthesis_Pathway A This compound B 2,5-Dibromo-1,4-difluorobenzene A->B Bromination C Fluorinated Conjugated Polymer B->C Suzuki or Stille Polycondensation

Caption: General synthetic pathway from this compound to a fluorinated conjugated polymer.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromo-1,4-difluorobenzene

This protocol describes the bromination of this compound to yield the key monomer, 2,5-dibromo-1,4-difluorobenzene.

Materials:

  • This compound

  • Bromine

  • Iron powder (catalyst)

  • Dichloromethane (solvent)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound in dichloromethane, add a catalytic amount of iron powder.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-dibromo-1,4-difluorobenzene.

Protocol 2: Synthesis of a Fluorinated Conjugated Polymer via Suzuki Polycondensation

This protocol details the synthesis of a poly[(2,5-difluoro-1,4-phenylene)-alt-(thiophene)] derivative via a Suzuki cross-coupling reaction.

Materials:

  • 2,5-Dibromo-1,4-difluorobenzene (Monomer A)

  • 2,5-Thiophenebis(boronic acid pinacol (B44631) ester) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

  • Potassium carbonate (base)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and associated glassware

Procedure:

Suzuki_Workflow Setup Assemble and purge Schlenk flask with inert gas Reagents Add Monomer A, Monomer B, Pd catalyst, ligand, and base Setup->Reagents Solvent Add degassed toluene Reagents->Solvent Reaction Heat reaction mixture under inert atmosphere Solvent->Reaction Precipitation Precipitate polymer in methanol Reaction->Precipitation Purification Filter and wash polymer Precipitation->Purification Drying Dry polymer under vacuum Purification->Drying Characterization Characterize polymer (GPC, NMR, UV-Vis) Drying->Characterization

Caption: Experimental workflow for Suzuki polycondensation.

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a condenser and a magnetic stir bar. Purge the entire system with argon or nitrogen for at least 30 minutes.

  • Charging the Flask: Under a positive pressure of inert gas, charge the flask with 2,5-dibromo-1,4-difluorobenzene (1.0 eq.), 2,5-thiophenebis(boronic acid pinacol ester) (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), P(o-tol)₃ (0.04-0.08 eq.), and finely ground potassium carbonate (3.0 eq.).

  • Solvent Addition: Add freshly distilled and degassed toluene via a syringe.

  • Polymerization: Heat the reaction mixture to a gentle reflux and maintain stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker of vigorously stirred methanol. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration. The crude polymer should be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or toluene) to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of a representative fluorinated conjugated polymer.

Table 1: Synthesis and Molecular Weight Data

Polymerization MethodMonomer AMonomer BYield (%)Mn (kDa)PDI
Suzuki Polycondensation2,5-Dibromo-1,4-difluorobenzene2,5-Thiophenebis(boronic acid pinacol ester)85-9515-301.5-2.5

Table 2: Optoelectronic Properties

PolymerHOMO (eV)LUMO (eV)Optical Bandgap (eV)OFET Hole Mobility (cm²/Vs)
Poly[(2,5-difluoro-1,4-phenylene)-alt-(thiophene)]-5.4 to -5.6-3.2 to -3.42.2-2.410⁻³ to 10⁻²

Note: The values presented are typical and can vary depending on the specific synthetic conditions, molecular weight, and device fabrication parameters.

Signaling Pathway Diagram

The catalytic cycle for the Suzuki cross-coupling reaction is a fundamental process in the synthesis of these conjugated polymers.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of high-performance organic semiconductors. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and properties of novel fluorinated conjugated polymers for a wide range of electronic applications. The ability to systematically tune the electronic structure through the incorporation of fluorinated units makes this a promising area for future materials development.

Application Note: Determination of 1,4-Difluorobenzene Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Difluorobenzene is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its purity is a critical parameter that can significantly impact the yield and quality of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the determination of this compound purity using GC-MS. The method is designed for researchers, scientists, and drug development professionals to accurately identify and quantify impurities.

Principle

Gas chromatography separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[2][3] As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[2][3] This process allows for the identification and quantification of this compound and any potential impurities.[1]

Experimental Protocol

A systematic workflow is essential for accurate and reproducible results. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate quantification.[4]

  • Materials:

    • This compound sample

    • High-purity volatile solvent (e.g., Dichloromethane, Hexane)[4]

    • 2 mL glass autosampler vials with PTFE-lined septa[5]

    • Micropipettes

    • Vortex mixer

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

    • Dissolve the sample in the chosen high-purity solvent and dilute to the mark. This creates a stock solution of approximately 1 mg/mL.

    • Prepare a working solution by further diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[5]

    • Transfer the working solution to a 2 mL glass autosampler vial.

    • Cap the vial tightly with a PTFE-lined septum to prevent the loss of volatile components.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 split ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature: 50 °C, hold for 2 minutes
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Scan ModeFull Scan
Data System
SoftwareInstrument-specific data acquisition and processing software
Data Analysis and Purity Calculation
  • Peak Identification:

    • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., NIST library). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 114.[7][8]

    • Identify any impurity peaks by comparing their mass spectra with a spectral library.

  • Purity Calculation (Area Percent Method):

    • Integrate the peak areas of this compound and all identified impurities in the total ion chromatogram (TIC).

    • Calculate the purity of this compound using the following formula:

Data Presentation

The quantitative results of the purity analysis should be summarized in a clear and structured table for easy interpretation and comparison.

Component Retention Time (min) Key Mass Fragments (m/z) Peak Area Area %
This compound[Insert Value]114, 88, 63[Insert Value][Insert Value]
Impurity 1[Insert Value][Insert Value][Insert Value][Insert Value]
Impurity 2[Insert Value][Insert Value][Insert Value][Insert Value]
Total [Insert Value]100.00

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis protocol for determining the purity of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC-MS Purity Analysis.

This application note provides a comprehensive and detailed protocol for the determination of this compound purity by GC-MS. The described methodology, from sample preparation to data analysis, ensures accurate and reliable results. This protocol is a valuable tool for quality control and research in the pharmaceutical and chemical industries.

References

Application Notes: 1,4-Difluorobenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1,4-difluorobenzene and its derivatives as key building blocks in the development of modern agrochemicals. The unique physicochemical properties conferred by the fluorine atoms in the this compound moiety, such as enhanced metabolic stability and binding affinity to target enzymes, make it a valuable scaffold in the design of potent fungicides and herbicides.[1]

Application in Fungicide Development: The Phenylpyrrole and SDHI Classes

This compound derivatives are instrumental in the synthesis of highly effective fungicides, notably belonging to the phenylpyrrole and succinate (B1194679) dehydrogenase inhibitor (SDHI) classes.

Fludioxonil (B1672872): A Phenylpyrrole Fungicide

Fludioxonil is a broad-spectrum, non-systemic fungicide that provides long-lasting protection against a wide array of fungal pathogens.[2][3] It is particularly effective for seed treatment and post-harvest applications.[2][3]

Mode of Action: Fludioxonil's mechanism of action is unique among fungicides. It is not a direct inhibitor of a single enzyme but rather disrupts the fungal osmotic signal transduction pathway.[4][5] Fludioxonil is thought to interfere with a Group III hybrid histidine kinase (HHK), which leads to the hyperactivation of the High Osmolarity Glycerol (HOG) pathway.[6][7] This sustained activation results in the intracellular accumulation of glycerol, causing the fungal hyphae to swell and ultimately burst.[8] More recent research suggests that fludioxonil may act on triosephosphate isomerase, leading to methylglyoxal (B44143) stress which in turn alters the activity of the hybrid histidine kinase.[9]

Fludioxonil_Mode_of_Action Fludioxonil Fludioxonil TPI Triosephosphate Isomerase (TPI) Fludioxonil->TPI Inhibits MG Methylglyoxal (Stress Signal) TPI->MG Leads to HHK Hybrid Histidine Kinase (HHK) MG->HHK Activates HOG_pathway HOG MAPK Pathway HHK->HOG_pathway Activates Glycerol Glycerol Accumulation HOG_pathway->Glycerol Upregulates Cell_Death Hyphal Swelling & Cell Death Glycerol->Cell_Death Causes Fludioxonil_Synthesis_Workflow Start 2,2-difluoro-1,3-benzodioxole- 4-carbaldehyde Step1 Knoevenagel Condensation (Methyl Cyanoacetate, Base) Start->Step1 Intermediate α,β-Unsaturated Nitrile Intermediate Step1->Intermediate Step2 Ring Formation (TosMIC, Base) Intermediate->Step2 Product Fludioxonil Step2->Product Bixafen_Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Start1 Ethyl difluoroacetoacetate Step1a Reaction with Triethyl orthoformate Start1->Step1a Step1b Cyclization with Methyl hydrazine Step1a->Step1b Intermediate1_ester Pyrazole ester Step1b->Intermediate1_ester Step1c Hydrolysis Intermediate1_ester->Step1c Intermediate1 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Step1c->Intermediate1 Step3 Amide Coupling Intermediate1->Step3 Start2a 3,4-Dichloroaniline Step2 Gomberg-Bachmann or Suzuki Coupling Start2a->Step2 Start2b 4-Fluoroaniline Start2b->Step2 Intermediate2 2-Amino-3',4'-dichloro- 5-fluorobiphenyl Step2->Intermediate2 Intermediate2->Step3 Product Bixafen (B1247100) Step3->Product

References

Application Notes and Protocols: The Role of 1,4-Difluorobenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluorobenzene is a critical building block in modern materials science, serving as a versatile precursor for a range of high-performance materials.[1] Its unique properties, stemming from the presence of two fluorine atoms on the benzene (B151609) ring, make it an invaluable component in the synthesis of specialty polymers, liquid crystals, and organic electronic materials. The incorporation of the this compound moiety into polymer backbones can significantly enhance thermal stability, modify electronic properties, and improve chemical resistance.[1][2] These attributes are highly sought after in demanding applications within the aerospace, electronics, and biomedical fields.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced polymers. It is intended to guide researchers and professionals in the development of novel materials with tailored properties.

Key Applications in Materials Science

The strategic incorporation of this compound into macromolecular structures imparts a range of desirable characteristics. The strong carbon-fluorine bond and the high electronegativity of fluorine contribute to enhanced thermal and oxidative stability.[2] Furthermore, the fluorine atoms can influence the polymer's solubility, processability, and electronic properties, making it a key component in:

  • High-Performance Polymers: this compound is a monomer used in the synthesis of high-performance thermoplastics like poly(ether ether ketone) (PEEK) and polyphenylene sulfide (B99878) (PPS).[3][4] These materials are known for their exceptional mechanical strength, high-temperature resistance, and chemical inertness.

  • Organic Electronics: In the field of organic electronics, this compound and its derivatives are utilized in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine substituents help to tune the HOMO/LUMO energy levels of the materials, thereby influencing their charge transport and light-emitting properties.[5]

  • Liquid Crystals: The polarity induced by the carbon-fluorine bonds makes this compound a valuable component in the design of liquid crystal materials with specific dielectric anisotropies, which are crucial for display technologies.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of high-performance polymers using this compound and its derivatives.

Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution Polycondensation

This protocol details the synthesis of a fluorinated poly(arylene ether) by the nucleophilic aromatic substitution reaction of a difluorinated monomer with a bisphenol. While this protocol is adapted from the synthesis of poly(arylene ether)s using other difluorinated monomers, it is directly applicable to this compound with appropriate stoichiometric adjustments.[7]

Materials:

  • This compound (monomer A)

  • 4,4'-Biphenol (monomer B)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap filled with toluene, add equimolar amounts of this compound and 4,4'-biphenol.

  • Solvent and Base Addition: Add anhydrous NMP to dissolve the monomers, followed by the addition of an excess of anhydrous potassium carbonate (typically 1.5-2.0 equivalents per mole of bisphenol). Add a sufficient amount of toluene to the flask to facilitate the azeotropic removal of water.

  • Dehydration: Heat the reaction mixture to reflux (approximately 140-150 °C) under a steady flow of nitrogen or argon. Continuously remove the water-toluene azeotrope via the Dean-Stark trap. The completion of dehydration is indicated by the cessation of water collection.

  • Polymerization: After complete dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-200 °C to initiate polymerization. Maintain this temperature for 8-12 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot deionized water to remove any inorganic salts and residual solvent, followed by washing with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.

Characterization:

The resulting polymer can be characterized by standard techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA and DSC).

Data Presentation

The incorporation of this compound and its derivatives into polymer backbones significantly influences their material properties. The following tables summarize key quantitative data for representative classes of polymers derived from or related to this compound.

Table 1: Thermal Properties of Fluorinated Aromatic Polymers

Polymer ClassSpecific Polymer/MonomersGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Weight Loss Temp. (Td5) (°C)Reference
Poly(arylene ether)sFPAEs from TFBP178 - 226-514 - 555[2]
Poly(arylene ether)sF2FBP--480 - 528[3]
Poly(ether ether ketone)m-PEEK (3,5-difluorobenzophenone)86 - 129252 - 254330 - 500[8]
Poly(p-phenylene)PPO (related structure)~210~270> 450[9][10]
Poly(phenylene sulfide)PPS~90~285~500[11]

Note: Data for FPAEs and m-PEEK are for polymers synthesized with related difluorinated monomers, providing an indication of the expected properties for polymers derived from this compound.

Table 2: Mechanical Properties of Fluorinated Aromatic Polymers

Polymer ClassSpecific Polymer/MonomersTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Poly(arylene ether)sFPAEs43.2 - 77.1--[12]
Poly(arylene ether)sF2FBP44.71.534.8[3]
Poly(arylene ether)sFrom 4,4′-bishydroxybiphenylup to 132up to 3.34up to 84[13]
Poly(ether ether ketone)PEEK90 - 100~3.620 - 40[7]

Note: The mechanical properties can vary significantly with processing conditions and specific polymer structure.

Table 3: Electronic Properties of Molecules and Oligomers Containing Fluorinated Phenyl Units

Molecule/OligomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
p-Difluorobenzene---[14]
Oligo(p-fluorophenylthiophene)-5.2 to -5.8-2.0 to -2.5~3.0[8]
Fluorinated OligophenylenesVaries with lengthVaries with length~3.5 - 5.0[15]
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.57-2.094.48[16]

Note: HOMO/LUMO levels are highly dependent on the specific molecular structure and computational method used.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a fluorinated poly(arylene ether) via nucleophilic aromatic substitution polycondensation.

experimental_workflow cluster_prep 1. Reaction Setup and Dehydration cluster_poly 2. Polymerization cluster_workup 3. Isolation and Purification A Charge Flask with This compound, 4,4'-Biphenol, K2CO3 B Add Anhydrous NMP and Toluene A->B C Heat to Reflux (140-150 °C) B->C D Azeotropic Removal of Water via Dean-Stark Trap C->D E Remove Toluene D->E Dehydration Complete F Increase Temperature to 180-200 °C E->F G Maintain Temperature for 8-12 hours (Viscosity Increases) F->G H Cool to Room Temperature G->H Polymerization Complete I Precipitate Polymer in Methanol H->I J Filter and Collect Polymer I->J K Wash with Hot Water and Methanol J->K L Dry in Vacuum Oven K->L M M L->M Characterize Polymer (FTIR, NMR, GPC, TGA, DSC)

Workflow for Nucleophilic Aromatic Substitution Polycondensation.
Logical Relationship Diagram

This diagram illustrates the key structure-property relationships for high-performance polymers derived from this compound.

structure_property cluster_structure Molecular Structure cluster_properties Material Properties Monomer This compound Moiety Thermal High Thermal Stability (High Td, Tg) Monomer->Thermal Strong C-F Bond High Electronegativity Chemical Excellent Chemical Resistance Monomer->Chemical Inertness of C-F Bond Electronic Tunable Electronic Properties (HOMO/LUMO levels) Monomer->Electronic Inductive Effect of Fluorine Processing Modified Solubility & Processability Monomer->Processing Alters Intermolecular Forces Backbone Rigid Aromatic Backbone (e.g., phenylene, biphenyl) Backbone->Thermal Aromatic Rigidity Mechanical High Mechanical Strength (High Tensile Strength & Modulus) Backbone->Mechanical Stiff Polymer Chains Linkage Linking Group (e.g., Ether, Sulfide, Ketone) Linkage->Thermal Bond Strength Linkage->Mechanical Chain Flexibility Linkage->Processing Influences Solubility

Structure-Property Relationships of Fluorinated Aromatic Polymers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 1,4-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental challenges, and offer detailed protocols for this important transformation.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic aromatic substitution on this compound challenging?

A1: this compound is an electron-neutral fluoroarene, lacking strong electron-withdrawing groups (EWGs) that typically activate the aromatic ring for nucleophilic attack. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and without EWGs to stabilize this intermediate, the activation energy for the reaction is high, often requiring more forcing conditions.[1][2]

Q2: Why is fluorine a good leaving group in SNAr reactions?

A2: While counterintuitive from the perspective of SN1 and SN2 reactions, fluorine is often the best halogen leaving group in SNAr. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[2]

Q3: Is it possible to achieve mono-substitution of this compound selectively?

A3: Yes, selective mono-substitution is achievable. This is often accomplished by using a stoichiometric amount of the nucleophile relative to the this compound. However, careful control of reaction conditions such as temperature and reaction time is crucial to minimize the formation of di-substituted byproducts.

Q4: What are the typical solvents and bases used for SNAr on this compound?

A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can solvate cations while leaving the nucleophile relatively "bare" and more reactive.[3] The choice of base depends on the nucleophile. For alcohols and phenols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to generate the corresponding alkoxide or phenoxide. For amine nucleophiles, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are often sufficient.[4]

Q5: Are there alternative methods to activate this compound for SNAr?

A5: Yes, recent advances in photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes like this compound under mild conditions.[1] This method involves the generation of a cation radical from the fluoroarene, which is significantly more reactive towards nucleophilic attack.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on this compound.

TroubleshootingGuide start Start Troubleshooting low_yield Low or No Conversion start->low_yield Problem side_products Significant Side Product Formation start->side_products Problem check_activation Insufficient Ring Activation low_yield->check_activation Possible Cause nucleophile_issue Poor Nucleophile Reactivity low_yield->nucleophile_issue Possible Cause solvent_issue Inappropriate Solvent low_yield->solvent_issue Possible Cause disubstitution Di-substitution side_products->disubstitution Possible Cause hydrolysis Hydrolysis of Substrate/Product side_products->hydrolysis Possible Cause increase_temp Increase Reaction Temperature check_activation->increase_temp Solution photoredox Use Photoredox Catalysis check_activation->photoredox Alternative use_stronger_base Use a Stronger Base (e.g., NaH, t-BuOK) nucleophile_issue->use_stronger_base Solution switch_solvent Switch to a Polar Aprotic Solvent (DMSO, DMF) solvent_issue->switch_solvent Solution control_stoichiometry Use 1:1 Stoichiometry of Nucleophile to Substrate disubstitution->control_stoichiometry Solution lower_time_temp Reduce Reaction Time and/or Temperature disubstitution->lower_time_temp Solution anhydrous_conditions Ensure Anhydrous Reaction Conditions hydrolysis->anhydrous_conditions Solution

Caption: Troubleshooting workflow for common issues in the SNAr of this compound.

Q: My reaction shows low or no conversion. What should I do?

  • Check for sufficient activation: this compound is not highly activated. Consider increasing the reaction temperature to provide enough energy to overcome the activation barrier. Alternatively, for certain nucleophiles, photoredox catalysis can be employed to activate the substrate under milder conditions.[1]

  • Enhance nucleophile reactivity: For alcohol or thiol nucleophiles, ensure complete deprotonation to the more reactive alkoxide or thiolate. This may require using a stronger base (e.g., switching from K₂CO₃ to NaH). For amine nucleophiles, consider that their nucleophilicity can be influenced by the solvent.

  • Verify your solvent: Polar aprotic solvents like DMSO or DMF are generally optimal for SNAr reactions.[3] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3] Ensure your solvent is anhydrous, as water can react with strong bases and also act as a competing nucleophile.

Q: I am observing significant amounts of the di-substituted product. How can I improve selectivity for mono-substitution?

  • Control stoichiometry: Use a 1:1 molar ratio of your nucleophile to this compound. A slight excess of the difluorobenzene can also favor mono-substitution.

  • Reduce reaction time and temperature: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as a significant amount of the mono-substituted product has formed and before the di-substituted product begins to appear in large quantities. Lowering the reaction temperature can also improve selectivity.

Q: My reaction is messy, with multiple unidentified side products. What could be the cause?

  • Consider side reactions with the solvent: At high temperatures, some polar aprotic solvents like DMF can decompose or react with strong bases. Consider using a more stable solvent like DMSO or NMP.

  • Check for nucleophile stability: Ensure your nucleophile is stable under the reaction conditions. Some nucleophiles may degrade at elevated temperatures.

  • Ensure inert atmosphere: If using strong bases like NaH, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and moisture.

Experimental Protocols

The following are generalized protocols for the mono-substitution of this compound. Reaction times and temperatures may need to be optimized for specific substrates.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Nucleophile, Base, and Solvent under an inert atmosphere. heat Heat the reaction mixture to the desired temperature (e.g., 80-150 °C). reagents->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench Upon completion extract Extract the product with an organic solvent. quench->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer and concentrate. wash->dry purify Purify the crude product by column chromatography or distillation. dry->purify

References

Technical Support Center: Synthesis of 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1,4-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common methods for synthesizing this compound are based on the Balz-Schiemann reaction.[1][2] These routes typically start from precursors like p-phenylenediamine (B122844) or p-fluoroaniline (which can be derived from p-chloronitrobenzene).[1] The core of the synthesis involves diazotization of an aromatic amine followed by a fluoro-dediazoniation step.[3]

Q2: What are the major safety concerns when synthesizing this compound?

The primary safety hazard stems from the Balz-Schiemann reaction, which involves the formation of diazonium salt intermediates.[1][4] When isolated as a dry solid, diazonium tetrafluoroborate (B81430) can be thermally unstable and potentially explosive.[1][3][4][5] The thermal decomposition step can be highly exothermic, posing a risk of a runaway reaction, especially on a large scale.[3][6] Additionally, the use of hazardous reagents like liquid hydrogen fluoride (B91410) (HF) requires specialized equipment and stringent safety protocols.[1][2]

Q3: Are there modifications to the Balz-Schiemann reaction that improve safety and yield?

Yes, several modifications aim to mitigate the risks and inefficiencies of the traditional method. One significant improvement involves performing the diazotization and thermal decomposition in a single pot using a liquid hydrogen fluoride (HF) system, which avoids the dangerous isolation of the solid diazonium salt and allows for continuous operation.[1] Other approaches use alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻), which can sometimes improve yields.[2][5] Photochemical decomposition has also been explored as a milder alternative to thermal decomposition.[3][7]

Synthesis and Troubleshooting Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Balz-Schiemann reaction and a logical approach to troubleshooting common issues.

G General Synthesis & Troubleshooting Workflow for this compound cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Guide start Starting Material (e.g., p-Phenylenediamine) diazotization Step 1: Diazotization (NaNO₂, Acid) start->diazotization intermediate Intermediate (Bis-diazonium Salt) diazotization->intermediate fluoro_dediazoniation Step 2: Fluoro-dediazoniation (e.g., HBF₄, HF) intermediate->fluoro_dediazoniation decomposition Step 3: Decomposition (Thermal or Photochemical) fluoro_dediazoniation->decomposition product Crude Product (this compound) decomposition->product issue Problem Encountered? decomposition->issue Check Point purification Step 4: Purification (Distillation, Chromatography) product->purification product->issue Check Point final_product Final Product (Pure this compound) purification->final_product cause1 Low Yield issue->cause1 cause2 Impurities/ Side Products issue->cause2 cause3 Safety Event (e.g., Exotherm) issue->cause3 sol1 Check Temp (0-5°C) Verify Reagent Stoichiometry Optimize Decomposition Temp cause1->sol1 sol2 Ensure Anhydrous Conditions Control Decomposition Rate Use Scavengers for Byproducts cause2->sol2 sol3 AVOID ISOLATING DRY SALT Ensure Adequate Cooling Use Continuous Flow Reactor cause3->sol3

Caption: Workflow for synthesis via the Balz-Schiemann reaction and key troubleshooting points.

Troubleshooting Guide

Issue: Low Yield of this compound

  • Potential Cause: Incomplete diazotization.

    • Recommended Solution: Ensure the reaction temperature is strictly maintained between 0-5°C, as diazonium salts are unstable at higher temperatures.[6] Use a slight excess of the diazotizing agent (e.g., sodium nitrite) and add it slowly to the reaction mixture to ensure a controlled reaction.[6]

  • Potential Cause: Premature decomposition of the diazonium salt.

    • Recommended Solution: Confirm the complete formation of the diazonium salt before proceeding to the decomposition step.[6] The improved method of conducting the reaction in anhydrous hydrogen fluoride helps stabilize the intermediate, preventing premature decomposition and avoiding the need for isolation.[1]

  • Potential Cause: Suboptimal thermal decomposition conditions.

    • Recommended Solution: The decomposition temperature is critical. If it's too low, the reaction will be incomplete; if it's too high, it can lead to the formation of tar and other side products.[4][8] The optimal temperature should be determined empirically, but a starting range of 100-120°C in a high-boiling inert solvent is often effective.[6]

Issue: High Percentage of Impurities and Side Products

  • Potential Cause: Formation of tarry residues.

    • Recommended Solution: Tar formation is often a result of side reactions occurring during the diazotization or decomposition stages.[9] Using an improved Schiemann reaction in an HF-triethylamine system or an ionic liquid can lead to a cleaner reaction with higher product purity and less tar formation.[8][10]

  • Potential Cause: Unwanted displacement of the diazonium group.

    • Recommended Solution: The diazonium group can be displaced by other nucleophiles present in the reaction mixture (e.g., water, ancillary halides), leading to phenols or other halogenated benzenes.[9] Ensure that all reagents and solvents are anhydrous to minimize the formation of phenolic byproducts.[11]

Issue: Difficulty in Final Product Purification

  • Potential Cause: Presence of isomeric or closely-boiling impurities.

    • Recommended Solution: While this compound has a distinct boiling point (88-89°C), side products may have similar volatilities, complicating purification by simple distillation.[1][12][13] Careful fractional distillation using a column with high theoretical plates is recommended.[14] For very high purity requirements (>99.9%), techniques like directional freezing may be employed.[15]

Data Summary

The following table summarizes typical reaction conditions and outcomes for different synthetic approaches to this compound.

Synthesis MethodStarting MaterialKey ReagentsReaction TimeYieldKey Challenges
Traditional Balz-Schiemann p-PhenylenediamineNaNO₂, HBF₄Multiple hours/steps~30-50%Hazardous isolation of diazonium salt, low yield, side reactions.[9]
Improved Schiemann p-PhenylenediamineNaNO₂, liquid HF~3 hours~78%Avoids isolation of diazonium salt, enables continuous operation.[1][10]
Nucleophilic Aromatic Substitution DihalobenzeneKF, Phase-transfer catalystVariableVariableRequires activated substrates, control of regioselectivity can be difficult.[16]

Detailed Experimental Protocol

Improved Schiemann Reaction for this compound Synthesis

This protocol is adapted from an improved method that avoids the isolation of the hazardous diazonium salt intermediate.[1]

Materials:

  • p-Phenylenediamine (1.0 mol, 108 g)

  • Liquefied anhydrous hydrogen fluoride (400 g)

  • Sodium nitrite (B80452) (1.1 mol, 75.9 g)

  • 10% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Cool a suitable reaction vessel (e.g., a material compatible with HF) to -10°C using an appropriate cooling bath.

  • Addition of Reactants: Under mechanical stirring, add p-phenylenediamine (108 g) and liquefied hydrogen fluoride (400 g) to the cooled vessel. Stir for 10 minutes to ensure complete dissolution.

  • Diazotization: Slowly add sodium nitrite (75.9 g) to the mixture while maintaining the temperature at -10°C. The addition should be controlled to manage the exotherm.

  • Reaction: Allow the reaction to proceed for 3 hours at -10°C.

  • Decomposition: After the diazotization is complete, gently heat the reaction mixture using a water bath. The decomposition of the diazonium salt is indicated by the evolution of nitrogen gas. Continue heating until gas evolution ceases, signifying the complete decomposition of the diazonium salt.

  • Work-up: Pour the reaction mixture into a separatory funnel designed for handling HF-containing solutions. Allow the layers to settle.

  • Separation and Neutralization: Separate the organic layer. Carefully neutralize it with a 10% sodium hydroxide solution.

  • Drying and Distillation: Separate the resulting organic (oil) phase and dry it over anhydrous sodium sulfate.

  • Purification: Purify the dried organic layer by atmospheric distillation to obtain this compound as a colorless liquid (boiling point: 88°C).[1]

References

Technical Support Center: Synthesis of 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2] This reaction typically starts from p-phenylenediamine (B122844) or p-fluoroaniline. The process involves the diazotization of the aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium fluoroborate salt.[1][2] An alternative, though less common, route begins with p-chloronitrobenzene.

Q2: What are the primary byproducts I should expect in the synthesis of this compound via the Balz-Schiemann reaction?

A2: Common byproducts include phenolic compounds (e.g., 4-fluorophenol), biaryl compounds, and tarry residues resulting from the decomposition of the diazonium salt intermediate.[3] Under acidic conditions, the formation of azobenzenes and hydroxyazobenzenes can also occur as side reactions. The choice of solvent can also introduce byproducts; for instance, the use of an alcohol solvent can lead to ether byproducts.

Q3: How can I detect and quantify the main byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended for the identification and quantification of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities and isomers based on their mass fragmentation patterns.[4] High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for purity analysis and quantifying non-volatile byproducts.[5][6] For fluorinated compounds, 19F NMR spectroscopy is particularly useful for quantifying isomeric impurities due to the distinct chemical shifts of fluorine atoms.[4]

Q4: What are the main safety concerns associated with the Balz-Schiemann reaction?

A4: The primary safety concern is the handling of aryldiazonium tetrafluoroborate (B81430) salts, which can be explosive when isolated and dried.[4] The thermal decomposition of these salts can be highly exothermic, leading to a risk of runaway reactions. It is crucial to handle these intermediates with care, avoid isolation when possible, and conduct the reaction behind a blast shield in a well-ventilated fume hood.

Q5: Can the formation of byproducts be minimized?

A5: Yes, optimizing reaction conditions can significantly reduce byproduct formation. Key strategies include precise temperature control during diazotization and decomposition, the use of appropriate solvents (low- or non-polar solvents like hexane (B92381) or chlorobenzene (B131634) can improve yields), and ensuring the purity of starting materials.[4][7] Performing the reaction under an inert atmosphere can also prevent oxidative decomposition.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound - Incomplete diazotization. - Suboptimal temperature for decomposition. - Decomposition of the diazonium salt before fluorination. - Presence of water in the reaction.- Ensure the complete dissolution of the starting amine and use a slight excess of sodium nitrite. - Optimize the decomposition temperature; gradual heating is often more effective. - Maintain a low temperature during diazotization and handling of the diazonium salt. - Use anhydrous solvents and reagents.
High Levels of Phenolic Byproducts - Reaction of the diazonium salt with water.- Strictly control for the absence of water by using anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere to minimize moisture contamination.
Formation of Tarry Residues - Uncontrolled decomposition of the diazonium salt. - High reaction temperature.- Control the rate of heating during the decomposition step. - Consider performing the decomposition in a high-boiling inert solvent to better manage the temperature.[8] - Modified Balz-Schiemann protocols, for instance, using ionic liquids, can lead to cleaner reactions.[4]
Presence of Isomeric Impurities (e.g., 1,2- or 1,3-difluorobenzene) - Impure starting materials (e.g., isomeric impurities in the starting p-phenylenediamine).- Use highly pure starting materials. Analyze the purity of the starting amine by GC-MS or HPLC before use.
Explosive Decomposition - Isolation and drying of the diazonium tetrafluoroborate salt.- Whenever possible, use the diazonium salt in situ without isolation. - If isolation is necessary, handle the salt in small quantities and do not allow it to become completely dry. Always use appropriate safety measures, including a blast shield.

Quantitative Data on Byproducts

The following table summarizes potential byproducts in the synthesis of this compound via the Balz-Schiemann reaction. Quantitative data in the literature for this specific synthesis is limited; the provided purity values are based on a study of various aryl fluorides prepared through a modified Balz-Schiemann reaction in an ionic liquid, which generally results in high purity.[3]

Byproduct ClassSpecific ExampleTypical Purity of this compound (%)[3]Factors Influencing Formation
Phenolic Impurities4-Fluorophenol>99Presence of water, high temperatures.
Biaryl Impurities4,4'-Difluorobiphenyl>99Radical side reactions.
Tarry ResiduesPolymeric materials>99Uncontrolled decomposition of the diazonium salt.
Solvent-related Impurities4-Fluoroanisole (from methanol)>99Use of reactive solvents like alcohols.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of this compound

This protocol provides a general method for the identification of volatile byproducts.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the crude this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or methanol.[9]

2. GC-MS Conditions:

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Inlet Temperature: 250 °C.[9]

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 500.[9]

    • Source Temperature: 230 °C.[9]

3. Analysis:

  • Inject 1 µL of the prepared sample.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol is a starting point for determining the purity of this compound and quantifying non-volatile impurities.

1. Chromatographic Conditions:

  • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

  • Gradient Elution: A gradient tailored to the specific impurity profile should be developed. A starting point could be: 0-20 min: 40-90% B, 20-25 min: 90% B, 25-26 min: 90-40% B, 26-30 min: 40% B.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.[5]

  • Injection Volume: 10 µL.[5]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

3. Analysis:

  • Inject a blank (diluent) to ensure a clean system.

  • Inject the prepared sample solution.

  • Integrate the peaks and calculate the area percentage of each impurity relative to the total peak area.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_product Main Product cluster_byproducts Potential Byproducts p-Phenylenediamine p-Phenylenediamine Bis(diazonium) tetrafluoroborate Bis(diazonium) tetrafluoroborate p-Phenylenediamine->Bis(diazonium) tetrafluoroborate  Diazotization (NaNO2, HBF4) This compound This compound Bis(diazonium) tetrafluoroborate->this compound  Thermal Decomposition Phenolic Impurities Phenolic Impurities Bis(diazonium) tetrafluoroborate->Phenolic Impurities Biaryl Impurities Biaryl Impurities Bis(diazonium) tetrafluoroborate->Biaryl Impurities Tarry Residues Tarry Residues Bis(diazonium) tetrafluoroborate->Tarry Residues

Caption: Synthesis pathway of this compound via the Balz-Schiemann reaction and the formation of major byproducts.

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting Crude Product Analysis Crude Product Analysis Purity & Yield Acceptable? Purity & Yield Acceptable? Crude Product Analysis->Purity & Yield Acceptable? Perform Synthesis Perform Synthesis Perform Synthesis->Crude Product Analysis Purify Product Purify Product Purity & Yield Acceptable?->Purify Product  No Final Product Final Product Purity & Yield Acceptable?->Final Product  Yes Identify Byproducts Identify Byproducts Optimize Reaction Conditions Optimize Reaction Conditions Identify Byproducts->Optimize Reaction Conditions Optimize Reaction Conditions->Perform Synthesis Purify Product->Identify Byproducts

Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.

References

Technical Support Center: Managing Reagent Solubility in 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reagent solubility in 1,4-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges related to dissolving reagents in this nonpolar, fluorinated aromatic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a nonpolar aprotic solvent.[1][2] Based on the principle of "like dissolves like," it is most effective at dissolving other nonpolar compounds.[3][4] Its physical properties are summarized in the table below. It has very low solubility in water.[5][6][7]

PropertyValue
Molecular Formula C₆H₄F₂[8][9]
Molecular Weight 114.09 g/mol [8]
Boiling Point 88-89 °C[8]
Melting Point -13 °C[8]
Density 1.11 g/mL at 25 °C[8]
Dielectric Constant 2.26[2]

Q2: I am having trouble dissolving a polar organic reagent in this compound. What can I do?

A2: Dissolving polar reagents in the nonpolar this compound can be challenging. Here are several strategies you can employ, which will be detailed further in the troubleshooting guides:

  • Co-solvents: Introduce a small amount of a miscible polar aprotic co-solvent.

  • Temperature Adjustment: Gently heating the mixture can increase the solubility of many compounds.

  • Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.[10]

  • Phase-Transfer Catalysis (PTC): For ionic or highly polar reactants, a phase-transfer catalyst can facilitate their transfer into the organic phase.

Q3: Are there specific types of surfactants that work well with fluorinated solvents like this compound?

A3: Yes, fluorinated surfactants are specifically designed to be effective in fluorinated environments.[11][12][13] These surfactants have a fluorinated tail that is "fluorous-philic," meaning it has a high affinity for fluorinated solvents. This can help to create microenvironments where more polar reagents can be solubilized. They are known for their ability to significantly lower surface tension and can be effective at very low concentrations.[14]

Troubleshooting Guides

Issue 1: Poor Solubility of a Nonpolar Organic Reagent

If you are experiencing difficulty dissolving a reagent that is expected to be soluble in this compound, consider the following troubleshooting steps.

Troubleshooting Workflow

Caption: Troubleshooting workflow for nonpolar reagent solubility.

Experimental Protocols:

  • Gentle Heating:

    • In a fume hood, add the reagent and this compound to a flask equipped with a magnetic stir bar and a condenser.

    • Gently heat the mixture in a water or oil bath while stirring.

    • Increase the temperature incrementally, not exceeding the boiling point of this compound (88-89 °C).

    • Observe for dissolution. Once dissolved, allow the solution to cool to the desired reaction temperature. Be aware that the reagent may precipitate out upon cooling.

  • Sonication:

    • Place the flask containing the reagent and solvent in an ultrasonic bath.[10]

    • Turn on the sonicator and observe the mixture. The ultrasonic waves will help to break apart solid agglomerates.[10]

    • Sonication can be performed at room temperature or with gentle heating.

  • Co-solvent Addition:

    • Select a nonpolar co-solvent that is miscible with this compound. Common choices include toluene, hexane, or cyclohexane.

    • While stirring the mixture of your reagent and this compound, add the co-solvent dropwise.

    • Continue adding the co-solvent until the reagent dissolves. Keep track of the volume of co-solvent added as it is now part of your reaction solvent system.

Issue 2: Poor Solubility of a Polar or Ionic Reagent

For polar or ionic reagents, more advanced techniques are often necessary to achieve sufficient solubility in this compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for polar/ionic reagent solubility.

Experimental Protocols:

  • Co-solvent System for Polar Reagents:

    • Choose a polar aprotic co-solvent that is miscible with this compound. Suitable options may include tetrahydrofuran (B95107) (THF), dioxane, or acetonitrile. Refer to a solvent miscibility table for guidance.[3][4][15]

    • To your suspension of the polar reagent in this compound, add the co-solvent dropwise with vigorous stirring.

    • Monitor for dissolution. It is recommended to use the minimum amount of co-solvent necessary to dissolve the reagent to maintain the overall nonpolar character of the solvent system if desired.

  • Phase-Transfer Catalysis (PTC) for Ionic Reagents: Phase-transfer catalysis is a powerful technique for reacting water-soluble ionic reagents with organic-soluble substrates.[16][17] The catalyst transports the ionic reagent from an aqueous or solid phase into the organic phase where the reaction can occur.[16]

    • Catalyst Selection: Choose a phase-transfer catalyst based on your ionic reagent.

    • General Protocol (Solid-Liquid PTC): a. To a flask containing the organic substrate dissolved in this compound, add the solid ionic reagent and the phase-transfer catalyst (typically 1-10 mol%). b. Stir the mixture vigorously at the desired reaction temperature. The catalyst will form a lipophilic ion pair with the reagent, which can then dissolve in the organic solvent to react.[17]

    • General Protocol (Liquid-Liquid PTC): a. Dissolve the organic substrate in this compound. b. Dissolve the ionic reagent in water to create a separate aqueous phase. c. Add the phase-transfer catalyst to the biphasic mixture. d. Stir the mixture vigorously to create a large surface area between the two phases, allowing the catalyst to transport the ionic reagent into the organic phase.

  • Using Fluorinated Surfactants: Fluorinated surfactants can create micelles or reverse micelles in this compound, which can encapsulate polar reagents and facilitate their "dissolution" in the bulk solvent.[11][12]

    • Surfactant Selection: Choose a fluorinated surfactant that is soluble in this compound.

    • Protocol: a. Dissolve the fluorinated surfactant in this compound. b. Add the polar reagent to this solution with vigorous stirring. c. The formation of a clear or translucent solution may indicate the successful encapsulation of the reagent within the surfactant micelles.

Summary of Co-Solvent Miscibility with this compound

The following table provides a general guide to the miscibility of common organic solvents with this compound. Experimental verification is always recommended.

Co-SolventTypeExpected MiscibilityNotes
Toluene Nonpolar AproticMiscibleSimilar polarity to this compound.
Hexane Nonpolar AproticMiscibleGood for maintaining a highly nonpolar environment.
Dichloromethane Polar AproticMiscibleCan increase the polarity of the solvent mixture.
Tetrahydrofuran (THF) Polar AproticMiscibleA common choice for increasing polarity.
Acetonitrile Polar AproticMiscibleCan significantly increase the polarity of the solvent system.
Dimethylformamide (DMF) Polar AproticLikely MiscibleA strong polar aprotic solvent.
Dimethyl Sulfoxide (DMSO) Polar AproticLikely MiscibleA very strong polar aprotic solvent.
Methanol/Ethanol Polar ProticLimited to ImmiscibleThe protic nature and high polarity may lead to phase separation.
Water Polar ProticImmiscibleAs confirmed by solubility data.[5][6][7]

References

minimizing side reactions in 1,4-Difluorobenzene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and overcome common challenges encountered in the chemistry of 1,4-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions encountered with this compound fall into three main categories:

  • Loss of Regioselectivity in Substitution Reactions: Formation of undesired isomers during nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution reactions.

  • Over-reaction or Multiple Substitutions: In reactions like SNAr or metalation, it can be challenging to achieve mono-substitution, often leading to di-substituted products.

  • Formation of Unwanted Intermediates: Under strongly basic conditions, the formation of a highly reactive benzyne (B1209423) intermediate can lead to a mixture of products. In organometallic reactions, side reactions like Wurtz coupling can also occur.

Q2: I am observing a mixture of mono- and di-substituted products in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor mono-substitution?

A2: Achieving selective mono-substitution can be challenging due to the activating effect of the first substituent on the second fluorine atom. To favor mono-substitution, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of this compound relative to the nucleophile.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the kinetically controlled mono-substituted product.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which disfavors the second substitution.

  • Choice of Solvent: The solvent can play a crucial role in modulating reactivity and selectivity.[1][2]

Q3: My metalation reaction (e.g., lithiation or Grignard formation) with this compound is giving low yields. What are the potential causes and solutions?

A3: Low yields in metalation reactions are often due to several factors:

  • Wurtz Coupling: This is a common side reaction in Grignard reagent formation, where the Grignard reagent reacts with the starting aryl halide.[3] To minimize this, add the halide slowly to the magnesium turnings and maintain a controlled temperature.

  • Reaction with Solvent: Ethereal solvents like THF can be cleaved by organolithium reagents at elevated temperatures. It is recommended to perform lithiations at low temperatures (e.g., -78 °C).

  • Benzyne Formation: Strong bases like organolithium reagents can induce the elimination of HF to form a benzyne intermediate, which can then react non-selectively.[4][5][6] Using less nucleophilic bases or carefully controlling the temperature can mitigate this.

  • Moisture: Grignard and organolithium reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

If you are observing a mixture of regioisomers, consult the following guide.

Troubleshooting Workflow for Poor Regioselectivity

cluster_solvent Solvent Considerations cluster_temp Temperature Control cluster_base Base and Nucleophile Choice start Problem: Poor Regioselectivity check_solvent Step 1: Evaluate Solvent System start->check_solvent check_temp Step 2: Optimize Temperature check_solvent->check_temp Solvent change did not resolve issue solvent_polar_aprotic Use polar aprotic solvents (e.g., DMSO, DMF) to enhance reactivity. check_solvent->solvent_polar_aprotic solvent_des Consider Deep Eutectic Solvents (DES) for tunable selectivity. check_solvent->solvent_des check_base Step 3: Assess Base/Nucleophile check_temp->check_base Temperature optimization insufficient lower_temp Lowering temperature can improve selectivity. check_temp->lower_temp solution Solution: Improved Regioselectivity check_base->solution Optimized conditions identified base_strength Weaker, non-nucleophilic bases can prevent side reactions. check_base->base_strength nucleophile_sterics Bulky nucleophiles may favor substitution at the less hindered position. check_base->nucleophile_sterics

Figure 1: Troubleshooting Poor Regioselectivity. This workflow guides the user through systematic optimization of reaction conditions to improve regioselectivity in SNAr reactions of this compound.

Data on Solvent Effects on Regioselectivity

Starting MaterialNucleophileSolventTemp (°C)Regioisomeric Ratio (para:ortho)Yield (%)Reference
2,4-DifluorotolueneRO⁻THFRTNot Reactive-[2]
2,4-DifluorotolueneRO⁻DMSORT95:568[2]
1-Bromo-2,4-difluorobenzeneRO⁻THFRT90:1085[2]
Issue 2: Low Yield in Palladium-Catalyzed Direct Arylation

Low yields in direct arylation reactions can be due to catalyst deactivation, suboptimal conditions, or competing side reactions.

Troubleshooting Workflow for Low Yield in Direct Arylation

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Problem: Low Yield in Direct Arylation check_catalyst Step 1: Verify Catalyst and Ligand Integrity start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions check_catalyst->check_conditions Catalyst system is active catalyst_loading Increase catalyst loading (e.g., 5-10 mol %) check_catalyst->catalyst_loading ligand_choice Use bulky, electron-rich phosphine (B1218219) ligands (e.g., PtBu2Me·HBF4) check_catalyst->ligand_choice check_reagents Step 3: Assess Reagent Quality and Stoichiometry check_conditions->check_reagents Conditions are optimized temp_optimization Increase temperature (e.g., 120 °C) check_conditions->temp_optimization solvent_choice Use a high-boiling polar aprotic solvent (e.g., DMA) check_conditions->solvent_choice base_selection Ensure appropriate base is used (e.g., K2CO3) check_conditions->base_selection solution Solution: Improved Yield check_reagents->solution Reagents are pure and stoichiometry is correct

Figure 2: Troubleshooting Low Yield in Direct Arylation. This diagram outlines a systematic approach to diagnosing and resolving low-yield issues in the direct arylation of this compound.

Experimental Protocols

Protocol 1: Selective Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general procedure for the selective mono-substitution of this compound with an alcohol nucleophile.

Materials:

  • This compound (1.2 eq.)

  • Alcohol (1.0 eq.)

  • Sodium hydride (NaH, 1.2 eq.) as a 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) to a solution of NaH (1.2 eq.) in anhydrous DMF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • To this mixture, add this compound (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the mono-substituted product.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

This protocol describes a general method for the ortho-lithiation of a substituted this compound derivative, where 'DMG' is a directing metalating group.

Materials:

  • Substituted this compound with a directing group (1.0 eq.)

  • s-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq.)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (1.2 eq.)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the substituted this compound (1.0 eq.) in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium base (1.1 eq.) to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the electrophile (1.2 eq.) to the reaction mixture at -78 °C.

  • Stir for an additional 1-4 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by an appropriate method (e.g., chromatography or recrystallization).

References

Technical Support Center: Solvent Effects of 1,4-Difluorobenzene on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1,4-difluorobenzene as a solvent in chemical reactions, with a focus on its effects on reaction kinetics.

A Note on Quantitative Data

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a solvent?

A1: this compound is a colorless liquid with a relatively low boiling point (88-89 °C).[1] It is considered a non-polar, aprotic solvent. Its key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₄F₂
Molecular Weight114.09 g/mol
Boiling Point88-89 °C
Melting Point-13 °C
Density1.17 g/cm³
PolarityNon-polar
Protic/AproticAprotic

Q2: How does the non-polar nature of this compound affect reaction kinetics?

A2: The non-polar nature of this compound can significantly influence reaction rates, particularly for reactions involving polar or charged species. Generally, non-polar solvents are less effective at stabilizing polar transition states and charged intermediates compared to polar solvents. This can lead to slower reaction rates for reactions that proceed through such species. Conversely, for reactions where the reactants are less polar than the transition state, a non-polar solvent like this compound may lead to an increase in the reaction rate.

Q3: What is the expected effect of this compound on Nucleophilic Aromatic Substitution (SNAr) reactions?

A3: SNAr reactions typically involve the formation of a charged intermediate (Meisenheimer complex).[1] Polar aprotic solvents are known to accelerate these reactions by stabilizing this charged intermediate. Therefore, using a non-polar solvent like this compound is expected to result in a significantly slower reaction rate for SNAr reactions compared to polar aprotic solvents like DMSO or DMF.

Q4: How might this compound influence the kinetics of Diels-Alder reactions?

A4: Diels-Alder reactions are concerted pericyclic reactions that generally do not involve charged intermediates. The solvent effect on these reactions is often less pronounced than in ionic reactions. However, the polarity of the solvent can still play a role. For Diels-Alder reactions where the transition state is less polar than the reactants, a non-polar solvent like this compound could potentially increase the reaction rate. The effect will be highly dependent on the specific diene and dienophile used.

Q5: What are the potential effects of this compound on organometallic reactions, such as Suzuki-Miyaura coupling?

A5: The effect of this compound on organometallic cross-coupling reactions like the Suzuki-Miyaura coupling is complex and depends on the specific catalytic cycle. These reactions involve various steps, including oxidative addition, transmetalation, and reductive elimination, each of which can be influenced differently by the solvent. The low polarity of this compound might affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle. For instance, the transmetalation step, which often involves charged species, could be slowed down in a non-polar solvent.

Troubleshooting Guide

Issue 1: My reaction is running very slowly or not at all in this compound.

  • Question: Is your reaction expected to proceed through a polar or charged transition state/intermediate (e.g., SNAr)?

  • Answer: The non-polar nature of this compound may be hindering the stabilization of polar intermediates.

    • Troubleshooting Steps:

      • Consider a co-solvent: Adding a small amount of a polar aprotic solvent might increase the reaction rate without significantly changing the overall solvent environment.

      • Increase the temperature: This will increase the kinetic energy of the molecules and may overcome the activation barrier.

      • Use a phase-transfer catalyst: For reactions involving ionic reagents, a phase-transfer catalyst can help shuttle the ions into the organic phase.

Issue 2: I am observing unexpected side products in my reaction.

  • Question: Could the change in solvent polarity be altering the reaction pathway?

  • Answer: Solvents can influence the selectivity of a reaction (chemo-, regio-, and stereoselectivity) by differentially stabilizing different transition states.

    • Troubleshooting Steps:

      • Analyze the side products: Identifying the structure of the side products can provide clues about the alternative reaction pathway.

      • Vary the temperature: In some cases, selectivity can be temperature-dependent.

      • Consult the literature: Look for similar reactions in non-polar solvents to see if similar side products have been reported.

Issue 3: My starting materials or catalyst are not fully dissolving in this compound.

  • Question: Are your reagents sufficiently soluble in a non-polar solvent?

  • Answer: Poor solubility will lead to a heterogeneous reaction mixture and can significantly slow down the reaction rate.

    • Troubleshooting Steps:

      • Check the solubility of your reagents: If possible, determine the solubility of your starting materials and catalyst in this compound beforehand.

      • Use a co-solvent: As mentioned before, a co-solvent might improve solubility.

      • Modify your reagents: If possible, modify your starting materials or ligands on your catalyst to increase their solubility in non-polar media (e.g., by adding long alkyl chains).

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Study of a Reaction in this compound using NMR Spectroscopy

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a stock solution of a known concentration of an internal standard in this compound. The internal standard should be inert under the reaction conditions and have a resonance that does not overlap with reactant or product signals.

    • Prepare separate solutions of the reactants in this compound containing the internal standard.

  • Reaction Setup:

    • In an NMR tube, combine the solutions of the reactants at a controlled temperature.

    • Quickly acquire the first NMR spectrum (t=0).

  • Data Acquisition:

    • Acquire subsequent NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of the reaction.

  • Data Analysis:

    • Integrate the signals of the starting material(s) and product(s) relative to the internal standard in each spectrum.

    • Plot the concentration of the reactants and/or products as a function of time.

    • From these plots, determine the order of the reaction and the rate constant.

Protocol 2: General Procedure for a Kinetic Study of a Reaction in this compound using UV-Vis Spectroscopy

  • Preparation:

    • This method is suitable if one of the reactants or products has a distinct UV-Vis absorbance that changes over the course of the reaction.

    • Prepare stock solutions of the reactants in this compound.

  • Reaction Setup:

    • In a quartz cuvette, combine the reactant solutions at a controlled temperature.

    • Immediately place the cuvette in the spectrophotometer.

  • Data Acquisition:

    • Monitor the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Use Beer-Lambert's law to convert absorbance values to concentrations.

    • Plot concentration versus time to determine the reaction order and rate constant.

Visualizations

Experimental_Workflow_for_Kinetic_Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Reactant Solutions in This compound mix_reactants Mix Reactants at t=0 prep_reagents->mix_reactants prep_instrument Set up Analytical Instrument (NMR/UV-Vis) & Thermostat prep_instrument->mix_reactants collect_data Collect Data at Time Intervals mix_reactants->collect_data process_data Process Raw Data (Integration/Absorbance) collect_data->process_data plot_data Plot Concentration vs. Time process_data->plot_data determine_kinetics Determine Rate Law & Rate Constant plot_data->determine_kinetics

Caption: Experimental workflow for a typical kinetic study.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions_rate Solutions for Slow Rate cluster_solutions_products Solutions for Side Products cluster_solutions_solubility Solutions for Poor Solubility start Reaction Issue Encountered slow_rate Slow/No Reaction start->slow_rate side_products Unexpected Side Products start->side_products solubility Poor Solubility start->solubility increase_temp Increase Temperature slow_rate->increase_temp add_cosolvent Add Polar Co-solvent slow_rate->add_cosolvent use_ptc Use Phase-Transfer Catalyst slow_rate->use_ptc analyze_products Analyze Side Products (LC-MS, GC-MS) side_products->analyze_products vary_temp Vary Temperature side_products->vary_temp lit_search Literature Search for Similar Observations side_products->lit_search check_sol Pre-check Reagent Solubility solubility->check_sol add_cosolvent2 Add Co-solvent solubility->add_cosolvent2 modify_reagents Modify Reagents/ Ligands solubility->modify_reagents end Optimized Reaction increase_temp->end add_cosolvent->end use_ptc->end analyze_products->end vary_temp->end lit_search->end check_sol->end add_cosolvent2->end modify_reagents->end

Caption: A logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Spectroscopic Identification of Impurities in 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 1,4-Difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound and its impurities. This guide is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can originate from its synthesis, handling, or storage. They typically fall into these categories:

  • Isomeric Impurities: 1,2-Difluorobenzene and 1,3-Difluorobenzene (B1663923) are common positional isomers that can be challenging to separate due to similar physical properties.[1][2]

  • Synthesis-Related Impurities: Depending on the synthetic route, impurities can include precursors like p-fluoroaniline or p-phenylenediamine, or byproducts from side reactions.[3] The Balz-Schiemann reaction, for instance, might introduce related aromatic compounds.[3][4]

  • Dehalogenation Impurities: Monofluorobenzene can be present as a result of incomplete fluorination or dehalogenation during synthesis or purification.[5]

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., diethyl ether, heptane, ethyl acetate) are common contaminants.[6]

  • Water: Due to its hygroscopic nature, water is a frequent impurity in many organic solvents and reagents.[7]

Q2: Which spectroscopic technique is most effective for identifying impurities in this compound?

A2: A combination of techniques is often the most effective approach.

  • ¹⁹F NMR Spectroscopy is highly specific for fluorine-containing compounds and can readily distinguish between this compound and its isomers (1,2- and 1,3-difluorobenzene) due to their distinct chemical shifts and coupling patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile impurities and providing both retention time data and mass fragmentation patterns, which are crucial for structural elucidation.[8]

  • ¹H NMR Spectroscopy is useful for identifying and quantifying both fluorinated and non-fluorinated impurities, especially residual solvents.

  • FT-IR Spectroscopy can help identify functional groups present in impurities that are absent in this compound.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify their source?

A3: Unexpected peaks in a ¹H NMR spectrum are common and can usually be identified systematically. The peaks could be from isomeric impurities, residual solvents, or other contaminants.

Troubleshooting Steps:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to standard tables of NMR solvent impurities.[6][9]

  • Analyze Coupling Patterns: The symmetry of this compound results in a complex but characteristic multiplet. Isomeric impurities like 1,2- and 1,3-difluorobenzene will have different, often more complex, splitting patterns.

  • Perform a ¹⁹F NMR: This is the most direct way to identify other fluorinated aromatic impurities. Each isomer has a unique ¹⁹F chemical shift.

  • Spiking Experiment: If you suspect a specific impurity, add a small amount of that compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the peak confirms its identity.

  • D₂O Exchange: If you observe a broad peak, it might be water. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. A peak corresponding to exchangeable protons (like H₂O) will disappear or decrease in intensity.[7]

Q4: My ¹⁹F NMR signals are broad. What can I do to improve the resolution?

A4: Broad ¹⁹F NMR signals can obscure couplings and make identification difficult. Here are some potential causes and solutions:

  • Poor Shimming: The magnetic field may be inhomogeneous. Re-shimming the spectrometer is a crucial first step.[10]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned, potentially with a dilute acid wash.[10]

  • Chemical Exchange: If different fluorine environments are in exchange, the signals can broaden. Acquiring the spectrum at a lower temperature can slow this exchange and result in sharper signals.[10]

  • Low Concentration: While the ¹⁹F nucleus is sensitive, very low concentrations can lead to a poor signal-to-noise ratio, which might be perceived as broadness. Increase the number of scans to improve the signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: I have multiple peaks in my GC chromatogram. How can I confirm which one is this compound and identify the others?

A5: The peak with the highest area percentage is likely your main compound. To confirm and identify the others:

  • Analyze the Mass Spectrum: The mass spectrum of this compound will show a molecular ion (M⁺) peak at m/z 114.[11][12] Common fragments should also be present.

  • Check for Isomers: 1,2- and 1,3-Difluorobenzene will also have a molecular ion at m/z 114 but may have slightly different retention times and subtle differences in their fragmentation patterns.[8]

  • Database Search: Use a mass spectral library (like NIST or Wiley) to search the spectra of the impurity peaks. This is very effective for identifying common solvents or known byproducts.[11]

  • Retention Time Comparison: If you have authentic standards of suspected impurities (e.g., monofluorobenzene, other difluorobenzene isomers), run them under the same GC conditions to compare retention times.

Data Presentation

Table 1: Spectroscopic Data for this compound and Common Isomeric Impurities.

Compound¹H NMR Chemical Shift (ppm)¹⁹F NMR Chemical Shift (ppm)Key MS Fragments (m/z)
This compound ~7.0 (multiplet)~ -120.0114 (M⁺), 88, 63
1,2-Difluorobenzene~7.1-7.2 (multiplet)~ -138.0114 (M⁺), 88, 63
1,3-Difluorobenzene~6.8-7.3 (multiplet)~ -110.0114 (M⁺), 88, 63
Monofluorobenzene~7.0-7.4 (multiplet)~ -113.096 (M⁺), 70, 51

Note: Chemical shifts are approximate and can vary with solvent and reference standard.

Table 2: Common Residual Solvents and their ¹H NMR Chemical Shifts (in CDCl₃). [9]

SolventChemical Shift (ppm)Multiplicity
Acetone2.17singlet
Dichloromethane (B109758)5.30singlet
Diethyl Ether3.48 (q), 1.21 (t)quartet, triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)quartet, singlet, triplet
n-Heptane~0.88 (t), ~1.26 (m)triplet, multiplet
Toluene7.17-7.27 (m), 2.36 (s)multiplet, singlet

Experimental Protocols

Protocol 1: ¹H and ¹⁹F NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS for ¹H, CFCl₃ or another known fluorinated compound for ¹⁹F) if quantification is needed.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H spectrum (typically 300-500 MHz).

    • Ensure the spectral width covers the expected range (0-10 ppm).

    • Use a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantification is required.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F nucleus.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected range for fluorinated aromatics (e.g., -100 to -160 ppm).

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the reference signal.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation Setup:

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp at 10-15°C/min to a final temperature of ~250°C.

    • Injector: Use split injection mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: ~230°C.

  • Analysis: Inject 1 µL of the sample. Integrate the peaks in the resulting chromatogram and analyze the mass spectrum of each peak, comparing it to reference libraries.

Visualizations

G cluster_workflow Impurity Identification Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹H, ¹⁹F) Sample->NMR FTIR FT-IR Analysis Sample->FTIR Data Correlate Data GCMS->Data NMR->Data FTIR->Data ID Identify & Quantify Impurities Data->ID

Caption: A general workflow for the systematic identification of impurities.

G Start Unexpected Peak in ¹H NMR CheckSolvent Compare to Solvent Tables? Start->CheckSolvent Solvent Identified as Solvent CheckSolvent->Solvent Yes NotSolvent Not a Solvent CheckSolvent->NotSolvent No Run19F Run ¹⁹F NMR? NotSolvent->Run19F Fluorinated Fluorinated Impurity Present? Run19F->Fluorinated ID_Isomer Identify Isomer/Byproduct (e.g., 1,2-DFB) Fluorinated->ID_Isomer Yes NonFluorinated Non-Fluorinated Impurity Fluorinated->NonFluorinated No RunGCMS Run GC-MS? NonFluorinated->RunGCMS ID_Other Identify via MS Library (e.g., starting material) RunGCMS->ID_Other

Caption: Troubleshooting decision tree for unknown peaks in a ¹H NMR spectrum.

G Impurity Impurity Structure GCMS GC-MS GCMS_info Volatility (RT) Fragmentation (MS) GCMS->GCMS_info provides NMR_H ¹H NMR NMR_H_info Proton Environment Connectivity (J-coupling) NMR_H->NMR_H_info provides NMR_F ¹⁹F NMR NMR_F_info Fluorine Environment Isomer Differentiation NMR_F->NMR_F_info provides NMR_C ¹³C NMR NMR_C_info Carbon Skeleton NMR_C->NMR_C_info provides FTIR FT-IR FTIR_info Functional Groups FTIR->FTIR_info provides GCMS_info->Impurity NMR_H_info->Impurity NMR_F_info->Impurity NMR_C_info->Impurity FTIR_info->Impurity

Caption: Relationship between spectroscopic techniques and structural information.

References

Technical Support Center: Industrial Synthesis of 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Difluorobenzene in its industrial synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial synthesis of this compound is achieved through the Balz-Schiemann reaction.[1][2] This process typically starts with either p-phenylenediamine (B122844) or p-fluoroaniline. The synthesis from p-phenylenediamine involves a double diazotization reaction, followed by thermal or photochemical decomposition of the resulting bis-diazonium salt.[3][4] An alternative route begins with p-chloronitrobenzene, which is converted to p-nitrofluorobenzene and then reduced to p-fluoroaniline, which subsequently undergoes the Balz-Schiemann reaction.[3]

Q2: What are the main challenges affecting the yield of this compound synthesis?

A2: The primary challenges that can lead to lower yields include:

  • Instability of Diazonium Salts: Diazonium salts, key intermediates in the Balz-Schiemann reaction, can be thermally unstable and potentially explosive when isolated in solid form.[3] Their decomposition can lead to the formation of unwanted byproducts.

  • Side Reactions: Several side reactions can occur during both the diazotization and decomposition steps, leading to impurities and a reduction in the final product yield.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and reaction time are critical and, if not optimized, can significantly decrease the yield.[5]

Q3: What are the advantages of using a continuous flow reactor for this synthesis?

A3: Continuous flow reactors offer several advantages over traditional batch processes for the synthesis of this compound:

  • Enhanced Safety: By avoiding the isolation of hazardous diazonium salt intermediates and minimizing the reaction volume at any given time, the risk of explosive decomposition is significantly reduced.[3][6]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to faster reaction times and higher yields.[1]

  • Increased Efficiency and Scalability: Continuous flow processes can be run for extended periods, allowing for kilogram-scale production and can be more easily scaled up compared to batch reactions.[6] One study reported a 90% yield for a similar difluorobenzene synthesis using a continuous flow setup.[7]

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: A combination of analytical techniques is recommended for monitoring the reaction and assessing product purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the desired product from starting materials and byproducts based on their mass fragmentation patterns.[5]

  • ¹⁹F NMR Spectroscopy: This technique is particularly useful for quantifying the ratio of different fluorinated isomers and byproducts, as fluorine atoms in different chemical environments have distinct chemical shifts.[5]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction's progress.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is incomplete.Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite (B80452). Ensure adequate mixing. Consider using a different acid, such as sulfuric acid, which can improve the stability of the diazonium salt.
Decomposition of Diazonium Salt: The intermediate diazonium salt is decomposing before it can be converted to the final product.Maintain a low temperature during the diazotization and handling of the diazonium salt. Avoid isolating the diazonium salt if possible, for instance, by using a one-pot or continuous flow process.
Suboptimal Decomposition Conditions: The temperature for the thermal decomposition of the diazonium tetrafluoroborate (B81430) is either too high or too low.The optimal temperature for thermal decomposition is typically between 60-90°C. Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause product degradation.
Inappropriate Solvent: The solvent used can significantly impact the reaction outcome.Use low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) for the decomposition step, as they can lead to higher yields (68-97%). Polar solvents can promote side reactions.[8]
Formation of Impurities Side Reactions During Diazotization: Undesired reactions occurring during the formation of the diazonium salt.Strictly control the temperature and stoichiometry of the reagents. Slow, controlled addition of sodium nitrite is crucial.
Phenol Formation: The diazonium group is replaced by a hydroxyl group from water.Ensure anhydrous or low-water conditions, especially during the decomposition step.
Azo Coupling: The diazonium salt couples with unreacted amine or other aromatic compounds.Maintain a low temperature and acidic conditions to suppress coupling reactions.
Reaction Stalls or is Sluggish Poor Reagent Quality: Impure starting materials or reagents can inhibit the reaction.Use high-purity p-phenylenediamine and freshly prepared sodium nitrite solution.
Insufficient Acid: The reaction medium is not acidic enough for efficient diazotization.Ensure the correct molar ratio of acid to the amine is used.

Data Presentation

Table 1: Effect of Solvent on the Yield of Aryl Fluoride (B91410) in Balz-Schiemann Reaction

SolventDielectric Constant (ε)Yield (%)
Hexane1.8897
Chlorobenzene5.6295
Toluene2.3891
Dichloromethane8.9385
Acetonitrile37.535
Methanol32.713
Water80.10

Data adapted from a study on the synthesis of fluorobenzene, demonstrating the general trend of solvent effects on the Balz-Schiemann reaction.[8]

Table 2: Optimized Conditions for Batch Synthesis of this compound

ParameterValue
Starting Materialp-Phenylenediamine
Reagent SystemHF-triethylamine
Molar Ratio (NaNO₂ : p-phenylenediamine)2.2 : 1
Diazotization Temperature-10°C
Diazotization Time3 hours
Final Product Yield78%

Data from an improved Schiemann reaction method.[3][4]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound via Improved Schiemann Reaction[3]
  • Preparation: Cool a reaction vessel equipped with a mechanical stirrer to -10°C.

  • Reactant Addition: Add p-phenylenediamine (1.0 mol, 108 g) and liquefied hydrogen fluoride (400 g) to the cooled vessel.

  • Mixing: Stir the mixture mechanically for 10 minutes to ensure complete dissolution of the reactants.

  • Diazotization: Slowly add sodium nitrite (1.1 mol, 75.9 g) to the mixture. Allow the reaction to proceed for 3 hours at -10°C.

  • Decomposition: After the diazotization is complete, heat the reaction mixture using a water bath. The complete decomposition of the diazonium salt is indicated by the cessation of gas evolution.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel and allow the layers to separate.

    • Separate the organic layer and neutralize it with a 10% sodium hydroxide (B78521) solution.

    • Collect the oil phase and dry it with anhydrous sodium sulfate.

  • Purification: Purify the crude product by atmospheric distillation to obtain this compound as a colorless liquid (boiling point: 88°C).

Protocol 2: Conceptual Continuous Flow Synthesis of this compound

This protocol is a conceptual guide based on established continuous flow principles for similar reactions, as a specific detailed protocol for this compound from p-phenylenediamine was not available in the search results.

  • System Setup: Assemble a continuous flow system consisting of two inlet pumps, a T-mixer, a temperature-controlled reactor coil for diazotization, a second T-mixer, a second heated reactor coil for decomposition, and a back-pressure regulator.

  • Reagent Streams:

    • Stream A: A solution of p-phenylenediamine in a suitable solvent (e.g., a mixture of hydrochloric acid and an organic solvent).

    • Stream B: An aqueous solution of sodium nitrite.

    • Stream C: A solution of a fluorinating agent (e.g., HBF₄) in a suitable solvent.

  • Diazotization:

    • Pump Stream A and Stream B into the first T-mixer.

    • Pass the resulting mixture through the first reactor coil, maintained at a low temperature (e.g., 0-10°C), with a specific residence time to ensure complete diazotization.

  • Fluorination and Decomposition:

    • Introduce Stream C into the second T-mixer to react with the output from the first reactor.

    • Pass the mixture through the second, heated reactor coil (e.g., 60-100°C) to induce thermal decomposition of the diazonium salt.

  • Collection and Purification: The product stream exiting the back-pressure regulator is collected. The this compound can then be isolated and purified using standard extraction and distillation techniques.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound p_phenylenediamine p-Phenylenediamine diazonium_salt Bis-diazonium Tetrafluoroborate p_phenylenediamine->diazonium_salt  Diazotization (NaNO₂, HBF₄, 0-5°C) product This compound diazonium_salt->product  Thermal Decomposition (Heat, 60-100°C)

Caption: Synthesis pathway for this compound via the Balz-Schiemann reaction.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step start->check_decomposition check_impurities Analyze for Impurities start->check_impurities incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization salt_decomposition Diazonium Salt Decomposition? check_diazotization->salt_decomposition temp_issue Incorrect Temperature? check_decomposition->temp_issue optimize_diazotization Optimize Diazotization: - Lower Temperature (0-5°C) - Check Reagent Stoichiometry - Slower NaNO₂ Addition incomplete_diazotization->optimize_diazotization Yes salt_decomposition->check_decomposition No avoid_isolation Avoid Diazonium Salt Isolation: - Use One-Pot Synthesis - Implement Continuous Flow salt_decomposition->avoid_isolation Yes solvent_issue Inappropriate Solvent? temp_issue->solvent_issue No optimize_temp Optimize Decomposition Temp: - Target 60-90°C temp_issue->optimize_temp Yes change_solvent Change Solvent: - Use Non-Polar Solvents (e.g., Chlorobenzene, Hexane) solvent_issue->change_solvent Yes end Yield Improved solvent_issue->end No optimize_diazotization->end avoid_isolation->end optimize_temp->end change_solvent->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Logical_Relationships Parameter Relationships and Yield Yield Yield Temp_Diaz Diazotization Temperature Byproducts Byproduct Formation Temp_Diaz->Byproducts Too High Temp_Decomp Decomposition Temperature Temp_Decomp->Byproducts Too High Solvent_Polarity Solvent Polarity Solvent_Polarity->Byproducts High Reagent_Purity Reagent Purity Reagent_Purity->Yield High Purity Reaction_Time Reaction Time Reaction_Time->Yield Optimized Byproducts->Yield Decreases

Caption: Key parameter relationships influencing the final product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,4-Difluorobenzene and 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,4-difluorobenzene and 1,2-difluorobenzene (B135520), two common fluorinated building blocks in organic synthesis. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes and developing novel chemical entities. This document summarizes key reactivity differences in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metalation reactions, supported by available experimental data.

Executive Summary

The positioning of the two fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of difluorobenzene isomers. In general:

  • Electrophilic Aromatic Substitution (EAS): Both isomers are deactivated towards electrophilic attack compared to benzene due to the strong electron-withdrawing inductive effect of the fluorine atoms. However, 1,2-difluorobenzene and this compound exhibit similarly low reactivity in reactions like Friedel-Crafts acylation.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity in SNAr is contingent on the presence of additional activating groups (e.g., a nitro group). In such cases, the relative positions of the fluorine and the activating group determine the reaction's feasibility and regioselectivity. Without strong activation, both isomers are generally unreactive towards nucleophilic attack.

  • Metalation: In deprotonation reactions (metalation), the fluorine atoms can act as weak directing groups. The acidity of the ring protons and, consequently, the ease of metalation, is influenced by the isomer structure. 1,2-Difluorobenzene offers a proton positioned between the two fluorine atoms, influencing its susceptibility to directed ortho-metalation.

Data Presentation: A Comparative Overview

The following table summarizes the comparative reactivity of this compound and 1,2-difluorobenzene in key organic reactions. Due to the limited number of studies directly comparing these two isomers under identical conditions, the data presented is a synthesis of qualitative observations and available quantitative results.

Reaction TypeReagentsIsomerProduct(s)Yield (%)Observations & Key Differences
Electrophilic Aromatic Substitution
Friedel-Crafts AcylationAcetyl chloride, AlCl₃This compound2,5-DifluoroacetophenoneVery Low / No ReactionBoth isomers are significantly deactivated. Their reactivity is noted to be approximately equal and much lower than 1,3-difluorobenzene.[1]
1,2-Difluorobenzene2,3-Difluoroacetophenone & 3,4-DifluoroacetophenoneVery Low / No ReactionStrong inductive deactivation and steric hindrance contribute to the low reactivity of the 1,2-isomer.[1]
NitrationFuming HNO₃, H₂SO₄This compound1,4-Difluoro-2-nitrobenzeneup to 98% (in continuous flow)High yield achievable under optimized continuous flow conditions.[2] No direct comparative data with the 1,2-isomer under the same conditions is available.
Nucleophilic Aromatic Substitution
Reaction with Piperidine (B6355638)PiperidineThis compound (with NO₂ group)N-(2,5-difluoro-4-nitrophenyl)piperidineNot specifiedSNAr requires strong activation from electron-withdrawing groups like NO₂. The reactivity of difluorobenzenes themselves is very low.
1,2-Difluorobenzene (with NO₂ group)N-(3,4-difluoro-6-nitrophenyl)piperidineNot specifiedThe relative orientation of the fluoro and nitro groups dictates the site of nucleophilic attack.
Metalation
Deprotonation (Lithiation)n-BuLiThis compound2,5-DifluorophenyllithiumNot specifiedFluorine acts as a weak directing group for ortho-lithiation.
1,2-Difluorobenzene2,3-DifluorophenyllithiumNot specifiedThe proton at the 3-position is flanked by two fluorine atoms, potentially influencing its acidity and the regioselectivity of metalation.

Experimental Protocols and Methodologies

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for the reactions discussed.

Friedel-Crafts Acylation (General Protocol for Comparative Study)

This protocol is adapted for a comparative study of difluorobenzene isomers.

Materials:

  • Difluorobenzene isomer (1,4- or 1,2-)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the difluorobenzene isomer (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the corresponding difluoroacetophenone.

Nucleophilic Aromatic Substitution (Illustrative Protocol with an Activated Substrate)

This protocol describes the reaction of an activated difluoronitrobenzene with an amine nucleophile.

Materials:

Procedure:

  • Dissolve 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add piperidine (2.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography on silica (B1680970) gel.

Directed ortho-Metalation (Lithiation)

This general protocol outlines the lithiation of a difluorobenzene isomer.

Materials:

Procedure:

  • Dissolve the difluorobenzene isomer (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways and Concepts

Diagrams generated using Graphviz (DOT language) illustrate key concepts and workflows discussed in this guide.

Electrophilic_Aromatic_Substitution_Pathway cluster_activation Electrophile Generation cluster_substitution Substitution Steps AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Difluorobenzene 1,4- or 1,2- Difluorobenzene Acylium->Difluorobenzene Electrophilic Attack Sigma_Complex σ-Complex (Arenium Ion) Difluorobenzene->Sigma_Complex Attack by π-system Product Difluoroacetophenone Sigma_Complex->Product Deprotonation

General workflow for Friedel-Crafts acylation of difluorobenzenes.

Nucleophilic_Aromatic_Substitution_Concept Start Activated Difluorobenzene (e.g., with -NO₂) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group (F⁻)

Conceptual pathway for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity considerations in the metalation of difluorobenzene isomers.

Conclusion

The reactivity of 1,4- and 1,2-difluorobenzene is a nuanced subject, heavily dependent on the specific reaction conditions and the nature of the other reagents involved. While both isomers are generally deactivated towards electrophilic aromatic substitution, their behavior in nucleophilic and metalation reactions can be strategically exploited in organic synthesis. This guide provides a foundational understanding for researchers to make informed decisions when selecting a difluorobenzene isomer for a particular synthetic transformation. Further targeted experimental studies are warranted to provide more detailed quantitative comparisons of their reactivity.

References

A Comparative NMR Study of Difluorobenzene Isomers: Unraveling Positional Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of ortho-, meta-, and para-difluorobenzene isomers, providing key comparative data and experimental protocols for researchers in spectroscopy, materials science, and drug development.

The substitution pattern of fluorine atoms on a benzene (B151609) ring profoundly influences the molecule's electronic properties and, consequently, its Nuclear Magnetic Resonance (NMR) spectra. This guide presents a comparative analysis of the three structural isomers of difluorobenzene: 1,2-difluorobenzene (B135520) (ortho), 1,3-difluorobenzene (B1663923) (meta), and 1,4-difluorobenzene (para). By examining their ¹H, ¹³C, and ¹⁹F NMR spectra, we can clearly distinguish these isomers based on their distinct chemical shifts and coupling constants. This information is crucial for the unambiguous identification of these compounds in various research and industrial applications.

Data Presentation: Comparative NMR Data

The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectral data for the three difluorobenzene isomers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

IsomerProtonChemical Shift (δ) in CDCl₃ (ppm)Coupling Constants (J in Hz)
1,2-Difluorobenzene H-3, H-6~7.12³J(H,H) ≈ 8.3, ⁴J(H,H) ≈ 1.6, ³J(H,F) ≈ 10.4, ⁴J(H,F) ≈ 7.9
H-4, H-5~7.05
1,3-Difluorobenzene H-2~6.73³J(H,H) ≈ 8.4, ⁴J(H,F) ≈ 9.1, ⁵J(H,F) ≈ 0.3
H-4, H-6~6.68
H-5~7.13
This compound H-2, H-3, H-5, H-6~7.00³J(H,H) ≈ 5.5, ⁴J(H,H) ≈ 2.8, ³J(H,F) ≈ 8.8, ⁴J(H,F) ≈ 5.0

Table 2: ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J)

IsomerCarbonChemical Shift (δ) in CDCl₃ (ppm)Coupling Constants (J in Hz)
1,2-Difluorobenzene C-1, C-2~151 (dd)¹J(C,F) ≈ 248, ²J(C,F) ≈ 14
C-3, C-6~124 (t)²J(C,F) ≈ 4, ³J(C,F) ≈ 4
C-4, C-5~117 (t)³J(C,F) ≈ 17
1,3-Difluorobenzene C-1, C-3~163 (dd)¹J(C,F) ≈ 246, ³J(C,F) ≈ 10
C-2~103 (t)²J(C,F) ≈ 26
C-4, C-6~110 (d)²J(C,F) ≈ 21
C-5~130 (t)⁴J(C,F) ≈ 3
This compound C-1, C-4~160 (dd)¹J(C,F) ≈ 242, ⁴J(C,F) ≈ 3.6
C-2, C-3, C-5, C-6~115 (t)²J(C,F) ≈ 17

Table 3: ¹⁹F NMR Chemical Shifts (δ)

IsomerChemical Shift (δ) relative to CFCl₃ (ppm)
1,2-Difluorobenzene ~ -138
1,3-Difluorobenzene ~ -110
This compound ~ -120

Experimental Protocols

The following is a representative experimental protocol for acquiring high-resolution NMR spectra of difluorobenzene isomers.

Sample Preparation: Samples of 1,2-, 1,3-, and this compound were prepared by dissolving approximately 5-10 mg of each isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (B166822) (CFCl₃) can be used as an external reference.

NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 transients. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients. The FID was processed with a line broadening of 1.0 Hz.

  • ¹⁹F NMR: Proton-decoupled ¹⁹F NMR spectra were acquired with a spectral width of 50 ppm, a relaxation delay of 1 s, and 64 transients.

Visualization of the Comparative Study

The logical workflow for the comparative analysis of difluorobenzene isomers using NMR spectroscopy is depicted in the following diagram.

G Comparative NMR Analysis of Difluorobenzene Isomers cluster_isomers Difluorobenzene Isomers cluster_nmr NMR Techniques cluster_data Spectral Data ortho 1,2-Difluorobenzene H1_NMR ¹H NMR ortho->H1_NMR C13_NMR ¹³C NMR ortho->C13_NMR F19_NMR ¹⁹F NMR ortho->F19_NMR meta 1,3-Difluorobenzene meta->H1_NMR meta->C13_NMR meta->F19_NMR para This compound para->H1_NMR para->C13_NMR para->F19_NMR H1_Data Chemical Shifts Coupling Constants H1_NMR->H1_Data C13_Data Chemical Shifts Coupling Constants C13_NMR->C13_Data F19_Data Chemical Shifts F19_NMR->F19_Data Comparison Comparative Analysis H1_Data->Comparison C13_Data->Comparison F19_Data->Comparison

A Comparative Guide to the Solvent Properties of Difluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is critical to the success of chemical reactions and purifications. Difluorobenzene exists as three distinct isomers—1,2-difluorobenzene (B135520) (ortho), 1,3-difluorobenzene (B1663923) (meta), and 1,4-difluorobenzene (para)—each possessing a unique set of physical and chemical properties that dictate their suitability for different applications. This guide provides an objective comparison of their solvent characteristics, supported by experimental data, to inform your selection process.

Comparative Analysis of Physicochemical Properties

The substitution pattern of the fluorine atoms on the benzene (B151609) ring significantly influences the physical properties of the difluorobenzene isomers, leading to notable differences in their polarity, boiling points, and melting points. These properties are summarized in the table below.

Property1,2-Difluorobenzene (ortho)1,3-Difluorobenzene (meta)This compound (para)
Molecular Formula C₆H₄F₂C₆H₄F₂C₆H₄F₂
Molecular Weight ( g/mol ) 114.09114.09114.09
Boiling Point (°C) 92[1][2]82-83[3][4][5][6][7]88-89[8][9][10][11]
Melting Point (°C) -34[1][2]-59[3][4][5][7]-13[8][9][11]
Density (g/mL at 25°C) 1.158[2]1.163[4]1.11[10]
Dielectric Constant 13.8 - 14.26[1][12][13]5.24[3][14]2.26[15]
Dipole Moment (Debye) ~2.4 D (calculated)1.55 D[3]0 D[15]
Water Solubility Insoluble (1.14 g/L)[1][16]Low solubility/insoluble[4][7][17]Sparingly soluble[18]
Solubility in Organic Solvents Soluble[16]Soluble[17]Soluble[18]

Key Differences and Applications

The most striking difference among the isomers lies in their polarity, as indicated by their dielectric constants and dipole moments.

  • 1,2-Difluorobenzene (o-DFB) exhibits a significantly high dielectric constant (13.8) for a halogenated aromatic solvent.[1] This property makes it an excellent, weakly coordinating solvent for electrochemical studies of transition metal complexes, capable of dissolving both electrolytes and metal complex salts.[1][19][20] Its high polarity arises from the vector addition of the two C-F bond dipoles in the ortho position.

  • 1,3-Difluorobenzene (m-DFB) has an intermediate polarity with a dipole moment of 1.55 D.[3] It is a versatile building block and solvent used in the synthesis of pharmaceuticals and agrochemicals.[4][5][17] It is soluble in many common organic solvents like ethanol, acetone, and benzene.[17]

  • This compound (p-DFB) is a nonpolar molecule.[18] Due to the symmetrical arrangement of the fluorine atoms, the individual bond dipoles cancel each other out, resulting in a net dipole moment of zero.[15] This lack of polarity leads to the lowest dielectric constant of the three isomers.[15] It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[9][18]

The differences in polarity and molecular symmetry also affect the isomers' melting and boiling points. The highly symmetrical structure of this compound allows for efficient packing in a crystal lattice, resulting in a significantly higher melting point (-13°C) compared to its ortho (-34°C) and meta (-59°C) counterparts.[1][3][15]

Visualization of Isomer Polarity

The following diagram illustrates the relationship between the isomers' structures and their resulting molecular dipole moments. The vector sum of the individual carbon-fluorine bond dipoles determines the overall polarity of the molecule.

G Impact of Isomer Structure on Molecular Dipole Moment cluster_ortho 1,2-Difluorobenzene (ortho) cluster_meta 1,3-Difluorobenzene (meta) cluster_para This compound (para) ortho Structure: Two adjacent F atoms ortho_dipole Bond dipoles add vectorially ortho->ortho_dipole ortho_result Result: High Dipole Moment ~2.4 D ortho_dipole->ortho_result meta Structure: F atoms separated by one C meta_dipole Bond dipoles partially add meta->meta_dipole meta_result Result: Intermediate Dipole Moment 1.55 D meta_dipole->meta_result para Structure: Opposing F atoms para_dipole Bond dipoles cancel out para->para_dipole para_result Result: Zero Dipole Moment 0 D para_dipole->para_result

Isomer structure and resulting molecular polarity.

Experimental Protocols

Standard methodologies are employed to determine the key physicochemical properties of solvents like the difluorobenzene isomers.

Determination of Dielectric Constant

The dielectric constant is a measure of a solvent's ability to separate charge and is a key indicator of its polarity.

Methodology:

  • Instrumentation: A capacitance meter or a dielectric constant meter is used. The instrument typically consists of a sample cell with two parallel plates.

  • Calibration: The cell is first calibrated using air (dielectric constant ≈ 1) and a standard solvent with a known dielectric constant (e.g., cyclohexane (B81311) or benzene).

  • Measurement: The sample cell is filled with the difluorobenzene isomer under investigation.

  • Capacitance Reading: The capacitance of the cell containing the sample is measured.

  • Calculation: The dielectric constant (ε) is calculated using the formula: ε = C_sample / C_air, where C_sample is the capacitance with the sample and C_air is the capacitance with air. Measurements are typically performed at a specific temperature, as the dielectric constant is temperature-dependent.

Determination of Dipole Moment

The dipole moment is a measure of the net molecular polarity resulting from the charge distribution in a molecule.

Methodology (Solution-Phase Measurement):

  • Sample Preparation: A series of dilute solutions of the difluorobenzene isomer in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared at various known concentrations.

  • Dielectric Constant and Density Measurement: The dielectric constant and density of the pure nonpolar solvent and each prepared solution are measured accurately.

  • Molar Polarization Calculation: The molar polarization (P) of the solute is calculated for each concentration using the Debye equation or other related formulas that account for the contributions of both the solute and the solvent.

  • Extrapolation to Infinite Dilution: The molar polarization values are plotted against concentration, and the resulting line is extrapolated to zero concentration to obtain the molar polarization at infinite dilution (P_∞).

  • Dipole Moment Calculation: The dipole moment (μ) is then calculated from P_∞ using the relationship derived from the Debye equation, which separates the contributions of induced and orientation polarization.

Determination of Boiling and Melting Points

These fundamental physical properties are determined using standard laboratory techniques.

Methodology:

  • Boiling Point: A small amount of the liquid is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For precise measurements, the pressure is recorded and the boiling point is corrected to standard pressure (1 atm).

  • Melting Point: A small amount of the solidified sample is placed in a capillary tube and heated slowly in a melting point apparatus. The temperature range over which the solid first begins to melt until it becomes completely liquid is recorded as the melting point range.

This comparative guide highlights the distinct solvent characteristics of the three difluorobenzene isomers, governed by the positional isomerism of the fluorine atoms. The high polarity of 1,2-difluorobenzene makes it a specialty solvent in electrochemistry, while the nonpolar nature of this compound and the intermediate polarity of 1,3-difluorobenzene define their roles in organic synthesis and materials science.

References

1,4-Difluorobenzene: A Comparative Guide for its Validation as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 1,4-difluorobenzene's properties and performance against established non-polar solvents, supported by physicochemical data.

This guide provides a comprehensive evaluation of this compound as a non-polar solvent, comparing its physical and chemical properties with those of commonly used non-polar solvents: hexane (B92381), toluene, and cyclohexane. This document is intended to assist researchers in making informed decisions regarding solvent selection for various chemical applications, from synthesis to analysis.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. Below is a summary of the key physicochemical properties of this compound and three other common non-polar solvents.

PropertyThis compoundHexaneTolueneCyclohexane
Dielectric Constant (at 20°C) 2.26[1]~2.02.38 (at 25°C)2.02[2]
Dipole Moment (Debye) 0.00[1]~0.08[3]~0.31-0.360[2]
Boiling Point (°C) 88-89[4][5][6][7]68.5-69.1[3]110.6[8]80.7[9]
Melting Point (°C) -13[1][4][5][6][7]-95 to -94[3]-95[8]6.5[10][11]
Density (g/mL at 25°C) ~1.11-1.17[4][6][7]~0.655-0.6606[3][12]~0.8623~0.774-0.779[9]
Solubility in Water Low9.5 mg/L[3]0.519 g/L (25°C)[8]Immiscible[9]

Analysis: this compound exhibits a dielectric constant and dipole moment that are comparable to, or even lower than, established non-polar solvents like hexane and cyclohexane, confirming its non-polar character. Its boiling point is situated between that of hexane/cyclohexane and toluene, offering a moderate temperature range for reactions. Notably, its density is significantly higher than the other solvents, a factor that can be advantageous in certain separation processes.

Experimental Validation and Applications

While direct comparative studies are limited, the properties of this compound suggest its utility in various applications where a non-polar environment is required.

Potential Applications in Organic Synthesis

Given its non-polar nature and chemical stability, this compound is a promising solvent for a range of organic reactions. Its inertness makes it a suitable medium for reactions involving highly reactive reagents.

Logical Workflow for Solvent Selection in Organic Synthesis:

G cluster_0 Reaction Considerations cluster_1 Solvent Property Matching cluster_2 Solvent Evaluation A Define Reaction Type (e.g., Grignard, Suzuki) B Identify Reactant & Product Polarity A->B C Determine Required Temperature Range B->C D Select Solvent with Matching Polarity B->D E Ensure Appropriate Boiling Point C->E F Consider Solvent Inertness D->F G Perform Small-Scale Test Reactions E->G F->G H Analyze Yield and Purity G->H I Optimize Reaction Conditions H->I

Caption: Logical workflow for selecting a suitable solvent for a chemical reaction.

Use in Spectroscopy

The spectroscopic transparency of a solvent in the region of interest is crucial for analytical applications. The carbon-fluorine bonds in this compound are not expected to show significant absorption in the UV-Vis regions typically used for analyzing many organic chromophores.

Experimental Workflow for UV-Vis Spectroscopic Analysis:

G A Prepare Analyte Solution in this compound B Acquire UV-Vis Spectrum of Blank (Solvent Only) A->B C Acquire UV-Vis Spectrum of Analyte Solution A->C D Subtract Blank Spectrum from Analyte Spectrum B->D C->D E Analyze Corrected Spectrum (λmax, Absorbance) D->E

Caption: Standard workflow for obtaining a UV-Vis spectrum of a sample.

Detailed Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This protocol can be used to compare the efficacy of this compound with other non-polar solvents in a common cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents: this compound, Toluene, Hexane, Cyclohexane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2 mmol).

  • Add the chosen solvent (5 mL).

  • Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir for a specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the yield.

Comparative Analysis: The reaction should be performed in parallel using each of the four solvents under identical conditions to provide a direct comparison of their effect on the reaction yield and rate.

Conclusion

Based on its physicochemical properties, this compound presents itself as a viable non-polar solvent. Its low dielectric constant and zero dipole moment align with the characteristics of established non-polar media. Its moderate boiling point and high density may offer advantages in specific experimental setups.

For definitive validation in any given application, it is imperative for researchers to conduct direct comparative experiments against other non-polar solvents. The provided general protocols can serve as a starting point for such investigations. The adoption of this compound as a non-polar solvent will ultimately depend on its performance in specific chemical transformations and analytical procedures.

References

A Head-to-Head Battle of Solvents: 1,4-Difluorobenzene vs. Toluene in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can significantly impact reaction outcomes, from yield and purity to safety and scalability. This guide provides an in-depth, objective comparison of two aromatic solvents: the halogenated 1,4-difluorobenzene and the classic hydrocarbon, toluene (B28343). By examining their physical and chemical properties, performance in key organic reactions, and safety profiles, this document aims to equip researchers with the data necessary to make informed solvent selections.

Executive Summary

Both this compound and toluene are versatile solvents employed in a range of chemical transformations. Toluene, a staple in organic chemistry, is known for its ability to dissolve a wide array of organic compounds and its relatively low cost. However, its flammability and toxicity are notable drawbacks. In contrast, this compound presents an alternative with a unique combination of properties, including a higher density, a lower freezing point, and altered polarity due to the presence of fluorine atoms. These differences can translate into tangible effects on reaction kinetics, product distribution, and overall process efficiency. This guide delves into the available experimental data to provide a clear comparison of these two solvents.

Physicochemical Properties: A Tale of Two Aromatics

A fundamental understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The table below summarizes the key properties of this compound and toluene.

PropertyThis compoundTolueneReference(s)
Molecular Formula C₆H₄F₂C₇H₈
Molecular Weight 114.09 g/mol 92.14 g/mol
Boiling Point 88-89 °C110.6 °C[1][2]
Melting Point -13 °C-95 °C[1][2]
Density 1.11 g/mL at 25 °C0.867 g/mL at 20 °C[1]
Dipole Moment 0 D~0.3 D
Flash Point 2 °C4 °C[1]
Solubility in Water LowInsoluble[3]
Polarity Index (P') Not widely reported2.4

Performance in Key Organic Reactions: A Comparative Analysis

The true measure of a solvent's utility lies in its performance in chemical reactions. While direct, head-to-head comparative studies for a wide range of reactions are limited, we can draw valuable insights from research in key areas of organic synthesis.

Grignard Reactions

Grignard reactions are fundamental for carbon-carbon bond formation. The choice of solvent is critical as it must solvate the Grignard reagent without reacting with it. Ethereal solvents like diethyl ether and THF are classics, but for certain applications, aromatic hydrocarbons are used, often in combination with a coordinating agent.

While there is extensive literature on Grignard reactions in toluene, data for this compound is less common. Toluene is often used in industrial-scale Grignard reactions due to its higher boiling point, which allows for higher reaction temperatures. However, its non-coordinating nature often necessitates the addition of a Lewis base to facilitate the reaction. This compound, being relatively non-coordinating, would likely require similar additives. A key consideration is the potential for side reactions. For instance, in the formation of benzyl (B1604629) Grignard reagents, the solvent can influence the extent of Wurtz coupling byproducts.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The solvent plays a crucial role in the catalytic cycle, influencing the solubility of reagents and the stability of the palladium catalyst.

Toluene is a very common solvent for Suzuki-Miyaura reactions, often used in combination with water or a polar aprotic solvent. Its ability to dissolve both the organic and organometallic components of the reaction makes it a versatile choice. The performance of this compound in Suzuki-Miyaura couplings is an area of active research. Its polarity, which differs from toluene, could potentially influence the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination. A general protocol for a comparative study is provided below.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The solvent can influence the rate and stereoselectivity of this pericyclic reaction. While often performed neat or in non-polar hydrocarbon solvents, the choice of an aromatic solvent can be beneficial.

The rate of a Diels-Alder reaction can be influenced by solvent polarity. Toluene, being relatively non-polar, is a suitable solvent for many Diels-Alder reactions. The impact of this compound on the kinetics of this reaction would depend on the specific diene and dienophile. The slight increase in polarity compared to toluene could potentially accelerate reactions with more polar transition states.

Experimental Protocols

To facilitate a direct and objective comparison between this compound and toluene, detailed experimental protocols are essential. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study.

General Protocol for Comparative Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In two identical oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: To each flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: To one flask, add 5 mL of anhydrous this compound. To the second flask, add 5 mL of anhydrous toluene.

  • Reaction: Place both flasks in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Work-up: After the reaction is complete (or after a set time), cool the reaction mixtures to room temperature. Dilute each with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the yield of the product for each reaction.

Solubility Comparison

The ability of a solvent to dissolve the reactants, catalysts, and intermediates is crucial for a successful reaction. The principle of "like dissolves like" is a useful starting point. Toluene, being a non-polar aromatic hydrocarbon, is an excellent solvent for a wide range of non-polar and moderately polar organic compounds.

This compound, despite having a zero net dipole moment, possesses polar C-F bonds, which can lead to different solute-solvent interactions compared to toluene. It is generally soluble in common organic solvents.[4] A systematic study comparing the solubility of a diverse set of organic compounds in both solvents would be highly valuable to the research community.

Safety and Handling

Safety is a paramount concern in any laboratory setting. Both this compound and toluene are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood.

Safety AspectThis compoundToluene
Flammability Highly flammable liquid and vapor.Flammable liquid and vapor.
Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.
Handling Precautions Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Obtain special instructions before use.

Conclusion

The choice between this compound and toluene as a reaction solvent is not a one-size-fits-all decision. Toluene remains a cost-effective and versatile solvent for a wide range of applications. However, its toxicity and flammability are significant concerns. This compound offers a potentially valuable alternative with a different set of physical properties that may be advantageous in specific situations. Its lower freezing point, higher density, and unique electronic properties due to the fluorine substituents can influence reaction outcomes.

Further direct comparative studies are needed to fully elucidate the advantages and disadvantages of this compound in various reaction classes. Researchers are encouraged to consider both solvents in their optimization studies, paying close attention to reaction performance, ease of workup, and overall safety and environmental impact.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates a logical workflow for comparing the performance of this compound and toluene as reaction solvents.

Solvent_Comparison_Workflow cluster_0 Solvent Selection cluster_1 Experimental Setup cluster_2 Data Analysis cluster_3 Conclusion Select Reaction Select Reaction Identical Conditions Set Identical Reaction Conditions Select Reaction->Identical Conditions Solvent A Run with This compound Identical Conditions->Solvent A Solvent B Run with Toluene Identical Conditions->Solvent B Monitor Kinetics Monitor Reaction Kinetics (e.g., GC/LC) Solvent A->Monitor Kinetics Solvent B->Monitor Kinetics Determine Yield Determine Final Product Yield Monitor Kinetics->Determine Yield Compare Results Compare Performance (Yield, Rate, Purity) Determine Yield->Compare Results Optimal Solvent Identify Optimal Solvent Compare Results->Optimal Solvent

Caption: A logical workflow for the comparative evaluation of reaction solvents.

References

A Comparative Guide to the Electrochemical Stability of 1,4-Difluorobenzene and Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical stability of 1,4-difluorobenzene and chlorobenzene (B131634), two common aryl halides used in various chemical and pharmaceutical applications. Understanding the electrochemical properties of these compounds is crucial for their application in electrosynthesis, sensing, and for predicting their metabolic fate in biological systems. This comparison is supported by available experimental data and detailed methodologies for key experiments.

Executive Summary

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the electrochemical stability of chlorobenzene and provides an estimate for this compound based on its isomer.

CompoundReduction Potential (V)Reference ElectrodeSolventOxidation Potential (V)Reference ElectrodeSolvent
Chlorobenzene -2.78[1]SCEDMFNot widely reported--
This compound (estimated) ca. -2.2[2]SSCE1,2-Difluorobenzeneca. +2.0 to +2.1[2]SSCE1,2-Difluorobenzene

Note: The data for this compound is an estimation based on the electrochemical window of 1,2-difluorobenzene. Direct comparison is challenging due to the different reference electrodes and solvent systems. However, the significant difference in the cathodic limits suggests a higher stability for the fluorinated compound.

Experimental Protocols

The determination of electrochemical stability, specifically the oxidation and reduction potentials, is typically carried out using cyclic voltammetry (CV). Below is a detailed methodology for this experiment as applied to aryl halides in a non-aqueous medium.

Cyclic Voltammetry for Aryl Halides

Objective: To determine the oxidation and reduction potentials of an aryl halide.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Saturated Calomel (B162337) Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire

  • Electrochemical Cell: A three-electrode cell suitable for organic solvents.

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP).

  • Analyte: 1-10 mM solution of the aryl halide (chlorobenzene or this compound).

  • Inert Gas: High-purity nitrogen or argon.

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DMF or ACN).

    • Dry the electrode completely.

    • Clean the platinum wire counter electrode, for example, by flaming.

    • Ensure the reference electrode is properly filled and free of air bubbles.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., DMF).

    • Dissolve the aryl halide in the electrolyte solution to a final concentration of 1-10 mM.

    • Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potentials (Switching Potentials): Set a wide potential window to observe both oxidation and reduction events. For example, scan from 0 V to -3.0 V for reduction and from 0 V to +2.5 V for oxidation.

      • Scan Rate: A typical starting scan rate is 100 mV/s.

    • Run the cyclic voltammogram.

    • Record the resulting plot of current versus potential. The peak potentials (Epa for anodic peak and Epc for cathodic peak) correspond to the oxidation and reduction potentials of the analyte.

  • Data Analysis:

    • Determine the peak potentials from the voltammogram.

    • If the process is reversible, the formal potential (E°') can be estimated as the average of the anodic and cathodic peak potentials.

    • The electrochemical window of the solvent/electrolyte system should also be determined by running a blank scan without the analyte. The limits of this window are defined by the potentials at which a sharp increase in current is observed due to the oxidation or reduction of the solvent or electrolyte.

Logical Relationship Diagram

The following diagram illustrates the logical flow for comparing the electrochemical stability of this compound and chlorobenzene based on their molecular properties and experimental determination.

G Comparison of Electrochemical Stability cluster_compounds Compounds cluster_properties Molecular Properties cluster_exp Experimental Determination cluster_stability Electrochemical Stability DFB This compound Bond_Strength C-X Bond Strength (C-F > C-Cl) DFB->Bond_Strength Electronegativity Halogen Electronegativity (F > Cl) DFB->Electronegativity CV Cyclic Voltammetry DFB->CV CB Chlorobenzene CB->Bond_Strength CB->Electronegativity CB->CV Red_Stab Resistance to Reduction Bond_Strength->Red_Stab influences Electronegativity->Red_Stab influences Red_Pot Reduction Potential (Epc) CV->Red_Pot determines Ox_Pot Oxidation Potential (Epa) CV->Ox_Pot determines Red_Pot->Red_Stab quantifies Ox_Stab Resistance to Oxidation Ox_Pot->Ox_Stab quantifies Conclusion Conclusion: This compound is more electrochemically stable (more resistant to reduction) than Chlorobenzene. Red_Stab->Conclusion Ox_Stab->Conclusion

Caption: Logical workflow for comparing electrochemical stabilities.

Discussion

The greater electrochemical stability of this compound towards reduction compared to chlorobenzene can be attributed to the properties of the carbon-halogen bond. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it more difficult to break upon electrochemical reduction. While fluorine is more electronegative than chlorine, which would inductively withdraw electron density from the aromatic ring and potentially make it more susceptible to reduction, the strength of the C-F bond appears to be the dominant factor in determining the reductive stability of these aryl halides.

For drug development professionals, the higher electrochemical stability of fluorinated aromatic compounds can translate to greater metabolic stability, as many metabolic pathways involve redox reactions. The resistance to reduction may prevent unwanted metabolic activation or degradation of a drug molecule containing a fluorinated aromatic moiety.

For researchers in organic synthesis, the difference in reduction potentials allows for selective electrochemical reactions. It may be possible to selectively reduce a chloro-substituted aromatic ring in the presence of a fluoro-substituted one under carefully controlled potential conditions.

References

The Fluorinated Advantage: A Comparative Guide to Solvents in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success of a catalytic reaction. In recent years, fluorinated solvents, particularly fluorinated alcohols, have emerged as a superior medium for a wide range of catalytic transformations, often outperforming conventional organic solvents in terms of reaction efficiency, selectivity, and catalyst stability. This guide provides a comparative analysis of fluorinated solvents in catalysis, supported by experimental data and detailed protocols, to aid in the rational design of more effective chemical syntheses.

Fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) possess a unique combination of properties that make them highly effective in catalysis.[1][2] Their strong hydrogen-bond-donating ability, high polarity, low nucleophilicity, and ability to stabilize cationic intermediates are key to their remarkable performance.[3][4][5] This guide will delve into specific examples that highlight these advantages in two key areas of catalysis: hydrogenation reactions and palladium-catalyzed C-H functionalization.

Performance in Hydrogenation Reactions: A Quantitative Comparison

The hydrogenation of esters and carbon dioxide are fundamental reactions in organic synthesis and for the production of valuable chemicals and fuels. The choice of solvent can dramatically influence the efficiency of these transformations. Experimental data reveals a clear advantage for fluorinated alcohols over conventional solvents.

Hydrogenation of Esters

In the ruthenium-catalyzed hydrogenation of benzyl (B1604629) benzoate (B1203000), the use of fluorinated alcohols as solvents leads to significantly higher turnover numbers (TON), indicating greater catalyst efficiency.

Table 1: Comparison of Solvents in the Hydrogenation of Benzyl Benzoate [5]

EntrySolventCatalystTemperature (°C)Pressure (bar)TON
1Isopropyl alcoholRu(acac)₃/P(n-Bu)₃12085<10
2TFERu(acac)₃/P(n-Bu)₃12085>2000
3HFIPRu(acac)₃/P(n-Bu)₃12085>2000

Data sourced from Shuklov, I. A., et al. (2007). Synthesis.

Hydrogenation of Carbon Dioxide

Similarly, in the hydrogenation of carbon dioxide to formic acid using a ruthenium-based catalyst, TFE was found to be the superior solvent, leading to a significantly higher turnover frequency (TOF).

Table 2: Comparison of Solvents in the Hydrogenation of Carbon Dioxide [5]

EntrySolventCatalystTemperature (°C)Pressure (H₂/CO₂) (bar)TOF (h⁻¹)
1AcetonitrileTpRu(PPh₃)(MeCN)H5020/2023
2AcetoneTpRu(PPh₃)(MeCN)H5020/2035
3THFTpRu(PPh₃)(MeCN)H5020/2094
4TFETpRu(PPh₃)(MeCN)H5020/2037000

Data sourced from Shuklov, I. A., et al. (2007). Synthesis. Tp = hydrotris(pyrazolyl)borate

Palladium-Catalyzed C-H Functionalization: The HFIP Effect

Palladium-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex organic molecules. In this field, HFIP has been described as a "magical solvent" for its ability to promote reactions that are often sluggish or unselective in other media.[3][6] The beneficial effects of HFIP are attributed to its ability to assist in the C-H activation step, stabilize cationic intermediates, and promote catalyst turnover.

A prime example is the Pd(II)-catalyzed meta-C(sp²)–H olefination of aryl acetic acids, where a mixture of HFIP and water was found to be crucial for achieving high yield and regioselectivity.[7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published results. The following are representative experimental protocols for the catalytic reactions discussed.

General Procedure for the Hydrogenation of Esters in Fluorinated Alcohols

This protocol is based on the Ru-catalyzed hydrogenation of benzyl benzoate as described in the literature.

Materials:

  • Benzyl benzoate

  • Tris(acetylacetonato)ruthenium(III) [Ru(acac)₃]

  • Tri(n-butyl)phosphine [P(n-Bu)₃]

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Autoclave reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with Ru(acac)₃ (e.g., 0.005 mmol) and P(n-Bu)₃ (e.g., 0.015 mmol).

  • The chosen fluorinated solvent (e.g., 5 mL) is added, followed by the benzyl benzoate substrate (e.g., 5 mmol).

  • The glass liner is sealed inside the autoclave.

  • The autoclave is purged with hydrogen gas (3 x 10 bar).

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 85 bar).

  • The reaction mixture is heated to the specified temperature (e.g., 120 °C) with stirring for the desired reaction time.

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and yield.

General Procedure for Pd-Catalyzed meta-C-H Olefination in HFIP/Water

This protocol is a general representation of the conditions used for the olefination of aryl acetic acids.

Materials:

  • Aryl acetic acid substrate

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Ligand (e.g., S,O-ligand)

  • Olefin coupling partner

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Water

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube are added the aryl acetic acid substrate (e.g., 0.2 mmol), Pd(OAc)₂ (e.g., 10 mol%), and the ligand (e.g., 12 mol%).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • A mixture of HFIP and water (e.g., 4:1 v/v, 1.0 mL) is added, followed by the olefin coupling partner (e.g., 0.4 mmol).

  • The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 4 hours).

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Mechanistic Insights and Visualizations

The enhanced performance of fluorinated solvents can be attributed to their specific interactions within the catalytic cycle. For instance, in Pd-catalyzed C-H activation, HFIP is believed to play multiple roles, including assisting in the proton-abstraction step and stabilizing the catalytically active cationic palladium species.

Proposed Role of HFIP in Pd-Catalyzed C-H Activation

G cluster_0 Catalytic Cycle cluster_1 Role of HFIP Pd_II Pd(II) Precatalyst CMD Concerted Metalation- Deprotonation (CMD) Pd_II->CMD Substrate Substrate (Ar-H) Substrate->CMD Pd_Intermediate Palladacycle Intermediate CMD->Pd_Intermediate Oxidative_Addition Oxidative Addition Pd_Intermediate->Oxidative_Addition Oxidant Oxidant Oxidant->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Coupling_Partner Coupling Partner Coupling_Partner->Reductive_Elimination Reductive_Elimination->Pd_II Catalyst Regeneration Product Functionalized Product (Ar-R) Reductive_Elimination->Product HFIP_1 HFIP HFIP_1->CMD H-bonding assists proton abstraction HFIP_2 HFIP Cluster HFIP_2->Pd_Intermediate Solvation stabilizes cationic intermediate G cluster_workflow Solvent Screening Workflow Define_Reaction Define Model Reaction (Substrate, Catalyst, Conditions) Select_Solvents Select Solvent Panel (Fluorinated & Conventional) Define_Reaction->Select_Solvents Setup_Reactions Set up Parallel Reactions (Identical Conditions) Select_Solvents->Setup_Reactions Run_Monitor Run & Monitor Reactions (TLC, GC, LC-MS) Setup_Reactions->Run_Monitor Analyze_Results Analyze Results (Yield, Selectivity, Conversion) Run_Monitor->Analyze_Results Identify_Optimal Identify Optimal Solvent Analyze_Results->Identify_Optimal

References

A Comparative Guide to Theoretical Models for Predicting the Electronic Properties of 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Models Against Experimental Data

This guide provides a comprehensive analysis of various theoretical models used to predict the electronic properties of 1,4-difluorobenzene. By comparing theoretical predictions with established experimental data, this document serves as a valuable resource for selecting appropriate computational methods for studies in molecular electronics, materials science, and drug design.

Executive Summary

The accurate prediction of electronic properties, such as ionization potential and electron affinity, is crucial for understanding and designing molecular systems. This guide evaluates the performance of several widely-used theoretical models, including Density Functional Theory (DFT) with various functionals and ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, against experimental benchmarks for this compound. Our findings indicate that while high-level ab initio methods like Coupled Cluster provide the most accurate results, certain hybrid DFT functionals offer a good balance between accuracy and computational cost.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the experimental and theoretical values for the ionization potential and electron affinity of this compound.

PropertyExperimental Value (eV)Theoretical ModelCalculated Value (eV)Deviation from Experiment (eV)
Ionization Potential 9.15 ± 0.01Hartree-Fock (HF)9.06-0.09
Møller-Plesset (MP2)9.18+0.03
DFT: B3LYP9.21+0.06
DFT: PBE09.35+0.20
Coupled Cluster (CCSD)9.14-0.01
Electron Affinity -0.41Hartree-Fock (HF)-0.98-0.57
Møller-Plesset (MP2)-0.25+0.16
DFT: B3LYP-0.35+0.06
DFT: PBE0-0.28+0.13
Coupled Cluster (CCSD)-0.43-0.02

Note: The theoretical values presented are representative values from the literature and may vary slightly depending on the basis set and other computational details.

Key Observations

  • Coupled Cluster (CCSD) theory demonstrates excellent agreement with experimental data for both ionization potential and electron affinity, with deviations of only 0.01-0.02 eV. This high accuracy comes at a significant computational cost, making it more suitable for smaller molecules or for benchmarking other methods.

  • The B3LYP hybrid DFT functional provides a good compromise between accuracy and computational efficiency, with deviations of approximately 0.06 eV for both properties.

  • Hartree-Fock (HF) theory, which does not account for electron correlation, shows larger deviations, particularly for electron affinity.

  • The performance of DFT functionals can vary. While B3LYP performs well for this system, other functionals like PBE0 show larger deviations for the ionization potential. A comparative study of 11 DFT functionals found that hybrid functionals generally perform better for predicting ionization potentials, while the accuracy for electron affinities is more variable[1].

Experimental Protocols

A brief overview of the key experimental techniques used to determine the electronic properties of this compound is provided below.

Photoelectron Spectroscopy (PES) for Ionization Potential

Methodology: Photoelectron spectroscopy is a primary technique for determining the ionization potentials of molecules. In a typical experiment, a sample of this compound in the gas phase is irradiated with a monochromatic source of high-energy photons, usually ultraviolet (UV) light or X-rays. The energy of the incident photons is sufficient to eject an electron from the molecule.

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The ionization potential (IP) is then calculated using the following equation, based on the principle of energy conservation:

IP = hν - E_k

where:

  • is the energy of the incident photon.

  • E_k is the measured kinetic energy of the photoelectron.

By analyzing the different kinetic energies of the ejected electrons, a spectrum of ionization potentials corresponding to the removal of electrons from different molecular orbitals can be obtained. The lowest ionization potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

Electron Transmission Spectroscopy (ETS) for Electron Affinity

Methodology: Electron Transmission Spectroscopy is a technique used to measure the electron affinity of molecules, particularly those with negative electron affinities (i.e., where the anion is less stable than the neutral molecule). In an ETS experiment, a beam of electrons with a very narrow energy distribution is passed through a low-pressure gas of this compound molecules.

As the energy of the electron beam is varied, the transmission of electrons through the gas is monitored. When the energy of the incident electrons matches the energy required to form a temporary negative ion (anion), a sharp decrease in the transmitted current is observed. These decreases, or "resonances," in the transmitted current correspond to the energies of the temporary anion states. The position of the lowest energy resonance is taken as the vertical electron affinity of the molecule.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical models against experimental data for the electronic properties of this compound.

G cluster_exp Experimental Determination cluster_theo Theoretical Modeling cluster_comp Comparison and Validation exp_data Experimental Data (Ionization Potential, Electron Affinity) comparison Data Comparison (Table) exp_data->comparison pes Photoelectron Spectroscopy pes->exp_data ets Electron Transmission Spectroscopy ets->exp_data theo_models Selection of Theoretical Models (DFT, HF, MP2, CCSD) calc Computational Calculation theo_models->calc theo_results Calculated Electronic Properties calc->theo_results theo_results->comparison validation Model Validation (Accuracy Assessment) comparison->validation

Workflow for validating theoretical models of electronic properties.

This guide provides a foundational understanding of the performance of various theoretical models in predicting the electronic properties of this compound. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific requirements of their research when selecting a computational method.

References

A Comparative Guide to Experimental and Theoretical NMR Shifts of 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for 1,4-difluorobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The guide summarizes quantitative data, outlines detailed experimental and computational protocols, and visualizes the comparative workflow.

Data Presentation: A Side-by-Side Comparison

The following tables present the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. Due to the symmetry of the molecule, the four protons are chemically equivalent, as are the two carbons bonded to fluorine and the four carbons bonded to hydrogen.

Table 1: ¹H NMR Chemical Shifts of this compound

ParameterExperimental Value (ppm)Theoretical Value (ppm)
Chemical Shift (δ)6.996[1]6.99[2]

Table 2: ¹³C NMR Chemical Shifts of this compound

Carbon AtomExperimental Value (ppm)Theoretical Value (ppm)
C-F162.7Not explicitly found
C-H116.3Not explicitly found

Note: Specific theoretical values for the ¹³C NMR shifts of this compound were not available in the provided search results. However, the methodologies for their calculation are well-established.

Experimental and Theoretical Protocols

A clear understanding of the methodologies used to obtain both experimental and theoretical data is crucial for a meaningful comparison.

Experimental Protocol

The experimental NMR data for this compound is typically acquired using high-resolution NMR spectrometers.

Sample Preparation:

  • A dilute solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃)[1][3][4].

  • Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm[5].

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on spectrometers such as a Bruker AV 400 MHz or a Varian VNMRS-600 spectrometer[4][6].

  • Spectra are typically recorded at a standard temperature of 298 K (25 °C)[4].

  • For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom[6].

Theoretical Protocol: Computational Chemistry Approach

Theoretical NMR chemical shifts are calculated using quantum chemistry methods. The Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT) is a widely used and reliable approach[7].

Workflow for Theoretical Calculation:

  • Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. This is typically done using a DFT functional, such as B3LYP or uM06, with a suitable basis set like 6-311G**[8][9].

  • NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The GIAO method is employed to ensure that the calculated shieldings are independent of the origin of the magnetic field gauge[7]. This calculation is often performed at the same level of theory as the geometry optimization or with a more refined basis set to improve accuracy.

  • Chemical Shift Calculation: The calculated isotropic shielding constant (σ) for each nucleus is then converted to a chemical shift (δ) by referencing it to the calculated shielding constant of a standard compound, typically TMS (δ_sample = σ_TMS - σ_sample)[10].

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR data for a given molecule like this compound.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample This compound Sample nmr_acq NMR Spectrometer (Data Acquisition) exp_sample->nmr_acq exp_spectrum Experimental Spectrum nmr_acq->exp_spectrum exp_shift Experimental Chemical Shifts (ppm) exp_spectrum->exp_shift comparison Comparison and Analysis exp_shift->comparison theo_mol In Silico Model of This compound geom_opt Geometry Optimization (DFT) theo_mol->geom_opt nmr_calc NMR Shielding Calculation (GIAO-DFT) geom_opt->nmr_calc theo_shift Theoretical Chemical Shifts (ppm) nmr_calc->theo_shift theo_shift->comparison

Caption: Workflow for comparing experimental and theoretical NMR chemical shifts.

Conclusion

The comparison between experimental and theoretical NMR chemical shifts for this compound shows a very good agreement for the ¹H spectrum, with both values being approximately 6.99 ppm. While specific theoretical values for the ¹³C spectrum were not found in the provided search results, the computational methodologies are robust and are expected to yield results in close agreement with experimental data. Discrepancies between experimental and theoretical values can arise from factors such as solvent effects, which are not always perfectly modeled in theoretical calculations, and the choice of DFT functional and basis set. Overall, the use of theoretical calculations in conjunction with experimental NMR spectroscopy provides a powerful tool for the structural elucidation and characterization of molecules.

References

A Comparative Guide to Fluorinated Aromatics in Organic Electronics: Spotlight on 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of 1,4-Difluorobenzene and its isomers in organic electronic applications, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine atoms into aromatic systems has become a cornerstone in the design of high-performance organic electronic materials. The high electronegativity and small atomic radius of fluorine profoundly influence the electronic and physical properties of the parent molecule, impacting everything from molecular packing to charge carrier mobility. This guide provides a comparative overview of the performance of this compound (1,4-DFB) against other fluorinated benzenes, including monofluorobenzene, 1,2-Difluorobenzene (1,2-DFB), 1,3-Difluorobenzene (1,3-DFB), and 1,3,5-Trifluorobenzene (1,3,5-TFB).[1][2]

The Impact of Fluorination on Key Electronic Properties

Fluorination is a powerful tool for tuning the electronic properties of organic semiconductors. The strong electron-withdrawing nature of fluorine atoms leads to a significant stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][3] This lowering of energy levels can enhance the oxidative stability of the material and improve charge injection from electrodes.[1] Furthermore, the introduction of fluorine can lead to favorable intermolecular interactions, such as C-H···F hydrogen bonds, which can influence molecular packing and potentially enhance charge transport.[2]

The position of fluorine substitution on the benzene (B151609) ring plays a critical role in determining the overall molecular properties and, consequently, the performance in electronic devices. Symmetrical fluorination, as seen in 1,4-DFB and 1,3,5-TFB, can lead to more ordered molecular packing and improved charge transport characteristics compared to their asymmetrical counterparts.

Performance in Organic Electronic Devices

While comprehensive comparative studies on the performance of these simple fluorinated benzenes as the primary active materials are limited, their influence as building blocks in more complex organic semiconductors provides valuable insights. The following sections summarize the expected performance characteristics based on the fundamental properties of these molecules and data from related studies.

Organic Field-Effect Transistors (OFETs)
Organic Light-Emitting Diodes (OLEDs)

In OLEDs, fluorinated aromatics are often used as host materials for the emissive layer. The wide bandgap and deep HOMO levels of fluorinated compounds can help in confining excitons within the emissive layer, leading to higher efficiency. The high triplet energy of many fluorinated hosts also makes them suitable for phosphorescent OLEDs (PHOLEDs).[5][6] The choice of isomer can influence the device's external quantum efficiency (EQE) and operational stability. The symmetrical nature of 1,4-DFB and 1,3,5-TFB could lead to more stable amorphous films, which is crucial for preventing crystallization and ensuring a long device lifetime.

Organic Photovoltaics (OPVs)

In OPVs, the HOMO and LUMO energy levels of the donor and acceptor materials are critical for achieving efficient charge separation and a high open-circuit voltage (Voc). The ability of fluorine to lower the HOMO level of donor materials is a widely used strategy to increase Voc.[1] Studies on small molecule donors containing difluorobenzene units have shown that the position of the fluorine atoms on the π-bridge affects the absorption spectrum and HOMO level, ultimately influencing the power conversion efficiency (PCE).[7] For instance, a theoretical study on difluorobenzene-based donor molecules suggested that strategic structural modifications can lead to improved photovoltaic properties.[7]

Data Summary

The following table summarizes the key physical and electronic properties of various fluorinated benzenes. While direct performance metrics in specific devices are not available in a single comparative study, these fundamental properties provide a basis for predicting their relative performance.

CompoundMolecular FormulaBoiling Point (°C)HOMO (eV)LUMO (eV)Expected Relative Performance
MonofluorobenzeneC₆H₅F85-9.2-0.9Baseline for fluorinated aromatics.
1,2-DifluorobenzeneC₆H₄F₂92-9.3-1.1Asymmetric structure may lead to less ordered packing.
1,3-DifluorobenzeneC₆H₄F₂83-9.4-1.2Asymmetric structure may lead to less ordered packing.[8]
This compound C₆H₄F₂ 88-89 -9.3 -1.1 Symmetrical structure promotes ordered packing and potentially higher charge mobility.
1,3,5-TrifluorobenzeneC₆H₃F₃75-76-9.6-1.4High symmetry and strong electron-withdrawing character.[9][10]

Note: HOMO/LUMO values are theoretical estimates and can vary with the computational method. The performance expectations are based on general principles of organic semiconductor design.

Experimental Protocols

Accurate comparison of material performance requires standardized experimental procedures. Below are generalized protocols for the fabrication and characterization of common organic electronic devices.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization
  • Substrate Preparation: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate and gate dielectric, respectively. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying with nitrogen gas.

  • Semiconductor Deposition: The fluorinated aromatic compound is deposited as the active layer via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). For single-crystal OFETs, crystals are grown separately and then laminated onto the substrate.[11]

  • Electrode Deposition: Gold source and drain electrodes are then deposited on top of the organic layer through a shadow mask by thermal evaporation.

  • Characterization: The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station. The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.[12][13]

Organic Light-Emitting Diode (OLED) Fabrication and Characterization
  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned using a standard solvent cleaning procedure, followed by UV-ozone treatment to improve the work function of the ITO.

  • Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (comprising the fluorinated aromatic as a host and a guest emitter), an electron transport layer (ETL), an electron injection layer (EIL), and a metal cathode (e.g., aluminum) are sequentially deposited by thermal evaporation in a high-vacuum system.[14][15][16]

  • Encapsulation: The devices are encapsulated using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) and power efficiency are calculated from this data.

Organic Photovoltaic (OPV) Fabrication and Characterization
  • Substrate and Layer Preparation: Similar to OLEDs, cleaned and patterned ITO-coated glass substrates are used. A hole transport layer is typically spin-coated from solution.

  • Active Layer Deposition: A bulk heterojunction (BHJ) active layer, consisting of a blend of a donor material and the fluorinated aromatic as an acceptor (or part of the donor structure), is deposited, often by spin-coating from a common solvent.[17][18][19]

  • Electron Transport and Electrode Layers: An electron transport layer and a top metal electrode are then deposited, typically by thermal evaporation.

  • Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) using a solar simulator. The power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF) are determined from the J-V curve.[17][20]

Structure-Property Relationships and Experimental Workflow

The following diagrams illustrate the key relationships between molecular structure and device performance, as well as a typical experimental workflow for evaluating these materials.

G Structure-Property Relationship in Fluorinated Aromatics A Molecular Structure (e.g., this compound) B Symmetry & Position of Fluorine Atoms A->B C Electronic Properties (HOMO/LUMO Levels) B->C Influences D Molecular Packing & Film Morphology B->D Determines E Device Performance (Mobility, Efficiency, Stability) C->E Impacts D->E Impacts

Caption: Impact of molecular structure on device performance.

G Experimental Workflow for Material Evaluation cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Characterization A Synthesis of Fluorinated Aromatic B OFET Fabrication A->B C OLED Fabrication A->C D OPV Fabrication A->D E Electrical Measurement (Mobility, I-V) B->E F Optical Measurement (EQE, Spectra) C->F G Photovoltaic Testing (PCE, Jsc, Voc) D->G H Performance Comparison & Analysis E->H F->H G->H

Caption: Workflow for evaluating fluorinated aromatics.

Conclusion

This compound, with its symmetrical structure, presents a promising platform for the development of high-performance organic electronic materials. Its inherent properties suggest the potential for superior charge transport and device stability compared to its asymmetrical isomers. While direct comparative data for these simple molecules as primary active components is an area for future research, the principles gleaned from their inclusion in more complex polymers and small molecules strongly support the continued exploration of this compound and other symmetrically fluorinated aromatics in the pursuit of next-generation organic electronics. Researchers are encouraged to utilize the provided experimental frameworks to conduct direct comparative studies to further elucidate the structure-property relationships of these fundamental building blocks.

References

Safety Operating Guide

Proper Disposal of 1,4-Difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. This document provides essential safety and logistical information for the proper disposal of 1,4-Difluorobenzene, ensuring compliance and laboratory safety.

This compound is a highly flammable liquid that requires careful handling to mitigate risks.[1][2][3] Adherence to proper disposal procedures is critical not only for workplace safety but also for environmental protection. As a halogenated organic compound, this compound is subject to specific waste management regulations.[4]

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazards and the necessary safety precautions. The substance is a flammable liquid and vapor, and it may cause irritation to the eyes, skin, and respiratory tract.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use suitable chemical-resistant gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator.

Handling and Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][2][3]

  • Ground and bond containers when transferring material.[2][5]

In Case of a Spill:

  • Immediately remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[2][6]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Do not let the chemical enter drains or waterways.[5][6]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC6H4F2[1][5]
Molecular Weight114.09 g/mol [1][5]
Flash Point2 °C (35.6 °F)[5]
Boiling Point88.0 - 89.0 °C[5]
Melting Point-13 °C[5]
Specific Gravity1.1700 g/cm³[5]

Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1][5] As a halogenated organic compound, specific rules for its disposal are likely to apply, often prohibiting landfilling.[7]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: The chemical waste generator is responsible for determining if the discarded this compound is classified as a hazardous waste.[5] This is typically determined based on its characteristics, such as ignitability.

  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix it with other waste streams, particularly non-halogenated organic wastes or aqueous wastes.[1][4] Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."

  • Container Management: Keep the waste container tightly closed except when adding waste.[1][2] Store the container in a designated satellite accumulation area within the laboratory.

  • Engage a Licensed Waste Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be handled by a licensed hazardous waste disposal company.

  • Final Disposal Method: The primary disposal method for halogenated organic wastes is incineration at a regulated hazardous waste incineration facility.[4] This method is designed to destroy the chemical compound safely.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation cluster_disposal Disposal Process A This compound Use in Experiment B Collect Waste in Dedicated Container A->B Generate Waste C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed D->E F Contact EHS for Pickup E->F G Transport by Licensed Waste Vendor F->G H Incineration at Regulated Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Difluorobenzene

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment

This compound is a highly flammable liquid and vapor.[1][2][3] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[4] Exposure can also lead to central nervous system depression.[4]

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationMaterial/Standard
Eyes/Face Safety glasses with side shields or chemical splash goggles.Must conform to OSHA's 29 CFR 1910.133, European Standard EN166, or ANSI Z87.1 standards.[1][4][5]
Hands Chemical-resistant gloves.For normal use, nitrile rubber (11-13 mil thickness) is suitable. For direct or prolonged contact, butyl rubber gloves (12-15 mil thickness) are recommended.[6]
Body Laboratory coat.Standard cotton or flame-resistant material is appropriate.[7]
Respiratory Use in a well-ventilated area or fume hood.A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed if ventilation is inadequate or exposure limits are exceeded.[4]

Operational Plan: Safe Handling

Engineering Controls & Pre-Use Checks
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5] Ensure the ventilation system is explosion-proof.[4]

  • Safety Equipment: Confirm that an eyewash station and a safety shower are readily accessible and operational before starting any work.[4]

  • Ignition Sources: Remove all potential ignition sources, including heat, sparks, open flames, and hot surfaces from the work area.[2][4] Use non-sparking tools and explosion-proof equipment.[2][4]

  • Grounding: Ensure that containers and receiving equipment are properly grounded and bonded during material transfer to prevent static discharge.[2][4]

Handling Procedures
  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[4]

  • Contact Avoidance: Prevent direct contact with skin, eyes, and clothing.[4]

  • Container Handling: Keep the container tightly closed when not in use.[1][4] Open and handle receptacles with care to prevent the formation of aerosols.[6]

  • Quantity: Use the smallest quantity of the chemical necessary for the experiment.

In Case of a Spill or Leak
  • Immediate Action: Evacuate the area and remove all ignition sources.[4]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[4] Do not allow the spill to enter drains or waterways.[4][6]

  • Clean-up: Wearing appropriate PPE, collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2][4]

  • Ventilation: Ensure the area is well-ventilated during and after the clean-up.[4]

First Aid Procedures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] Do not use mouth-to-mouth resuscitation.[4]
Skin Contact Immediately remove all contaminated clothing.[2] Flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Segregation: Do not mix this compound waste with other waste streams.[1]

  • Containers: Collect all waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.[5] Leave chemicals in their original containers if possible.[1]

  • Labeling: Ensure waste containers are clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

Disposal Protocol
  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local hazardous waste regulations.[4] It is the responsibility of the waste generator to properly classify the waste.[4]

  • Prohibited Disposal: Do not dispose of this compound with household garbage or down the drain, as it should not be allowed to enter the sewage system.[6]

  • Professional Disposal: Dispose of contents and containers at an approved waste disposal plant.[1][2]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Eng_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep->Eng_Controls Remove_Ignition 3. Remove Ignition Sources Eng_Controls->Remove_Ignition Handling 4. Handle in Fume Hood Remove_Ignition->Handling Transfer 5. Ground & Bond Equipment Close_Container 6. Tightly Close Container Handling->Close_Container Spill Spill? Handling->Spill Decontaminate 7. Decontaminate Work Area Close_Container->Decontaminate Remove_PPE 8. Remove PPE Decontaminate->Remove_PPE Wash_Hands 9. Wash Hands Thoroughly Remove_PPE->Wash_Hands Waste_Collection 10. Collect Waste in Labeled Container Wash_Hands->Waste_Collection Dispose 11. Dispose via Approved Waste Facility Waste_Collection->Dispose Spill->Handling No Evacuate Evacuate & Remove Ignition Sources Spill->Evacuate Yes Contain Contain Spill with Inert Material Spill->Contain Yes Cleanup Clean Up with Spark-Proof Tools Spill->Cleanup Yes Evacuate->Contain Contain->Cleanup Cleanup->Waste_Collection

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
1,4-Difluorobenzene

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